molecular formula C6H10O2 B093775 1,4-Dimethoxy-2-butyne CAS No. 16356-02-8

1,4-Dimethoxy-2-butyne

Cat. No.: B093775
CAS No.: 16356-02-8
M. Wt: 114.14 g/mol
InChI Key: YFUQYYGBJJCAPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethoxy-2-butyne is a symmetrical aliphatic alkyne. Its reaction with Hg(OAc)2 (Mercury(II)acetate) has been investigated.>

Properties

IUPAC Name

1,4-dimethoxybut-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-7-5-3-4-6-8-2/h5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUQYYGBJJCAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC#CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337389
Record name 1,4-Dimethoxy-2-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16356-02-8
Record name 1,4-Dimethoxy-2-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dimethoxy-2-butyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 1,4-Dimethoxy-2-butyne (CAS No. 16356-02-8)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides an in-depth technical overview of 1,4-Dimethoxy-2-butyne, a symmetrical aliphatic alkyne with significant utility in synthetic chemistry. Identified by its CAS number 16356-02-8 , this guide details its chemical identity, physicochemical properties, established synthesis protocols, key applications, and critical safety information. Designed for researchers, chemists, and drug development professionals, this whitepaper consolidates field-proven insights with authoritative data to serve as a comprehensive resource for laboratory applications.

Core Chemical Identity

This compound is a specialized organic building block characterized by a central carbon-carbon triple bond flanked by two methoxyethyl groups.[1][2] This symmetrical structure dictates its reactivity, making it a valuable precursor in the synthesis of complex organic and organometallic molecules.[1][2]

IdentifierValueSource(s)
CAS Number 16356-02-8[1][2]
IUPAC Name 1,4-dimethoxybut-2-yne[3]
Molecular Formula C₆H₁₀O₂[3]
Molecular Weight 114.14 g/mol [2][3]
Linear Formula CH₃OCH₂C≡CCH₂OCH₃[2]
InChI Key YFUQYYGBJJCAPR-UHFFFAOYSA-N[2]
SMILES COCC#CCOC[2]

Physicochemical & Spectroscopic Profile

The physical properties of this compound are well-documented, defining its state as a flammable liquid under standard conditions.[2][4] Its handling and application in synthesis are directly influenced by these characteristics.

Physical Properties
PropertyValueConditionsSource(s)
Physical State Clear Liquid20 °C
Boiling Point 70 °C@ 30 mmHg[2]
Density 0.944 g/mL@ 25 °C[2]
Refractive Index n20/D 1.43420 °C[2]
Flash Point 53 °C (127.4 °F)Closed Cup[2][4]
Melting Point -39 °C
Spectroscopic Data (Predicted)

Due to the molecule's symmetry, its spectroscopic signature is distinct and relatively simple to interpret. The following data represents expected values based on its structure.

SpectrumPeak (δ / cm⁻¹)Description of Signal(s)
¹H NMR ~ 4.15 ppm (s, 4H)Singlet, propargylic methylene protons (-CH₂-) deshielded by adjacent oxygen and alkyne.
~ 3.35 ppm (s, 6H)Singlet, methoxy protons (-OCH₃).
¹³C NMR ~ 81.0 ppmAlkynyl carbons (-C≡C-).
~ 59.5 ppmPropargylic methylene carbons (-CH₂-).
~ 57.5 ppmMethoxy carbons (-OCH₃).
IR 2850-3000 cm⁻¹C-H stretching (alkane).
~2240 cm⁻¹ (weak)C≡C stretching (internal, symmetrical alkyne). The weak intensity is characteristic due to the lack of a strong dipole moment change.
1080-1150 cm⁻¹C-O stretching (ether).

Synthesis and Mechanism

The most reliable and common method for preparing this compound is the Williamson Ether Synthesis . This classic Sₙ2 reaction provides a high-yield pathway from commercially available starting materials.

Reaction Principle

The synthesis involves the deprotonation of the hydroxyl groups of 2-butyne-1,4-diol using a strong base, such as sodium hydride (NaH), to form a highly nucleophilic dialkoxide. This intermediate then undergoes a nucleophilic attack on a methylating agent (e.g., methyl iodide), displacing the halide leaving group to form the desired diether.[1]

Synthesis Pathway Diagram

Williamson_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_reagent2 Methylating Agent cluster_product Product diol 2-Butyne-1,4-diol HO-CH₂-C≡C-CH₂-OH alkoxide Dialkoxide Intermediate ⁻O-CH₂-C≡C-CH₂-O⁻ diol->alkoxide Deprotonation (THF Solvent) base Sodium Hydride (NaH) (2.2 eq.) product This compound CH₃-O-CH₂-C≡C-CH₂-O-CH₃ alkoxide->product Sₙ2 Attack methyl_iodide Methyl Iodide (CH₃I) (2.2 eq.) methyl_iodide->product

Caption: Williamson Ether Synthesis of this compound.

Key Applications in Research & Development

This compound serves as a versatile building block, primarily due to the reactivity of its alkyne functional group and the influence of its ether moieties.

  • Organometallic Chemistry: It is frequently used as a ligand in the synthesis of organometallic complexes. It can coordinate with various transition metals, such as iron, copper, and nickel, to form stable structures with unique electronic properties.[1] For example, it reacts to form complexes like decacarbonyl(μ₃-η²-‖-1,4-dimethoxy-2-butyne)triiron.[1][2]

  • Heterocyclic Synthesis: The alkyne can participate in various cycloaddition and annulation reactions, providing a rigid four-carbon scaffold for the construction of complex heterocyclic systems.

  • Materials Science: The methoxy groups enhance solubility, while the alkyne core can be integrated into conjugated systems. This makes it a valuable intermediate for developing optoelectronic compounds and functionalized polymers.

  • Advanced Organic Synthesis: It is a precursor in multi-step syntheses, such as the preparation of benzonaphthosiline.[2] Its reaction with reagents like mercury(II) acetate has also been investigated for specialized transformations.[2]

Field-Proven Experimental Protocol: Synthesis

This section details a self-validating protocol for the synthesis of this compound, adapted from standard Williamson ether synthesis procedures.

Materials and Equipment
  • 2-Butyne-1,4-diol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, nitrogen/argon inlet

  • Thin-Layer Chromatography (TLC) plate (silica gel)

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Methodology
  • Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Dispersion Wash (Causality): To ensure accurate stoichiometry and prevent side reactions from the mineral oil, weigh the required amount of NaH dispersion and wash it three times with anhydrous hexane under inert gas to isolate the pure NaH powder.

  • Reagent Addition: Suspend the washed NaH (2.2 eq.) in anhydrous THF. Cool the flask to 0 °C in an ice bath.

  • Alkoxide Formation: Dissolve 2-butyne-1,4-diol (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes. (Observation): Vigorous hydrogen gas evolution will occur. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for 1 hour to ensure complete formation of the dialkoxide.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (2.2 eq.) dropwise, maintaining the temperature below 10 °C. (Causality): Controlling the temperature is critical to prevent exothermic runaway and potential side reactions.

  • Reaction Monitoring: After addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent), checking for the consumption of the starting diol.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by slowly adding saturated aqueous NH₄Cl until gas evolution ceases.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification: Purify the crude product via flash column chromatography on silica gel to yield this compound as a clear liquid.

  • Validation: Confirm the identity and purity of the final product using NMR spectroscopy, comparing the results to the expected spectral data (Section 2.2).

Experimental Workflow Diagram

Workflow start Start: Assemble Dry Glassware under N₂ Atmosphere wash_nah Wash NaH Dispersion (remove mineral oil) start->wash_nah add_thf_nah Suspend NaH in Anhydrous THF Cool to 0 °C wash_nah->add_thf_nah add_diol Dropwise Addition of 2-Butyne-1,4-diol in THF add_thf_nah->add_diol stir_rt Stir at RT for 1h (Alkoxide Formation) add_diol->stir_rt add_ch3i Cool to 0 °C Dropwise Addition of CH₃I stir_rt->add_ch3i react_overnight Warm to RT Stir 12-18h & Monitor via TLC add_ch3i->react_overnight quench Quench with sat. NH₄Cl at 0 °C react_overnight->quench extract Aqueous Workup & Extraction with Et₂O quench->extract dry_concentrate Dry (MgSO₄) & Concentrate (Rotary Evaporator) extract->dry_concentrate purify Purify via Flash Column Chromatography dry_concentrate->purify end End: Pure Product (Validate by NMR) purify->end

Caption: Step-by-step workflow for the synthesis of this compound.

Safety & Handling

As a flammable liquid, this compound requires careful handling in a laboratory setting.[3][4]

  • GHS Classification: Flammable Liquid, Category 3 (H226: Flammable liquid and vapor).[2][3]

  • Signal Word: Warning.[2][3]

  • Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area or fume hood. Avoid breathing vapors. Avoid contact with skin and eyes.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat.[2][5]

  • Storage: Store in a tightly closed container in a cool, well-ventilated place. It is recommended to store under an inert atmosphere as the compound can be air and heat sensitive.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[5]

Conclusion

This compound (CAS: 16356-02-8) is a foundational reagent whose utility is rooted in its symmetrical structure and the versatile reactivity of its internal alkyne. This guide has provided a comprehensive framework covering its synthesis via the Williamson ether synthesis, its key physicochemical and spectroscopic properties, its diverse applications in modern chemistry, and the necessary protocols for its safe handling and use. For researchers in organic synthesis, organometallics, and materials science, a thorough understanding of this compound is essential for leveraging its full potential as a molecular building block.

References

An In-depth Technical Guide to 1,4-Dimethoxy-2-butyne: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the physical and chemical properties, synthesis, reactivity, and applications of 1,4-Dimethoxy-2-butyne (CAS No. 16356-02-8). This symmetrical aliphatic alkyne is a valuable intermediate in organic synthesis, prized for the reactivity of its carbon-carbon triple bond.[1][2]

Core Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a distinct odor.[1] Its structure, featuring a central alkyne functional group flanked by two methoxy-ethyl groups, dictates its physical properties and chemical behavior. The methoxy groups increase its solubility in common organic solvents.[1] A summary of its key quantitative data is presented below.

PropertyValueSource(s)
CAS Number 16356-02-8[3][4]
Molecular Formula C₆H₁₀O₂[3][5]
Molecular Weight 114.14 g/mol [4][5]
Appearance Colorless to light yellow/orange clear liquid[1]
Boiling Point 70 °C / 30 mmHg[2][4][6]
Melting Point -39 °C[6]
Density 0.944 g/mL at 25 °C[2][4][6]
Refractive Index (n20/D) 1.434[2][4]
Flash Point 53 °C (127.4 °F) - closed cup[4][7]

Synthesis and Reactivity Profile

The strategic placement of the alkyne and ether functional groups makes this compound a versatile building block in synthetic chemistry.

Established Synthetic Routes

A prevalent and efficient method for synthesizing this compound is through the O-alkylation of 2-butyne-1,4-diol.[8] This reaction typically follows the principles of the Williamson ether synthesis, where the hydroxyl groups of the diol are converted to ethers.[8]

Conceptual Protocol: Williamson Ether Synthesis of this compound

  • Deprotonation: 2-butyne-1,4-diol is treated with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF) to form the corresponding dialkoxide. The absence of water is critical to prevent quenching the base and alkoxide.

  • Alkylation: An alkylating agent, such as methyl iodide or dimethyl sulfate, is added to the reaction mixture. The alkoxide nucleophilically attacks the alkylating agent, displacing the leaving group and forming the ether linkages.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified, typically by vacuum distillation, to yield pure this compound.

Synthesis_of_1_4_Dimethoxy_2_butyne diol 2-Butyne-1,4-diol alkoxide Dialkoxide Intermediate diol->alkoxide + 2 eq. Base base Strong Base (e.g., NaH) base->alkoxide alkyl_halide Methylating Agent (e.g., CH3I) product This compound alkyl_halide->product alkoxide->product + 2 eq. Methylating Agent

Caption: Synthesis of this compound via Williamson ether synthesis.

Core Reactivity

The chemical reactivity is dominated by the electron-rich carbon-carbon triple bond, making it a substrate for a wide array of chemical transformations.

  • Transition Metal Catalysis: This compound is an effective ligand in organometallic chemistry. It readily forms complexes with transition metals like iron, nickel, and copper.[8] For instance, it reacts to form decacarbonyl(μ₃-η²-‖-1,4-dimethoxy-2-butyne)triiron and nonacarbonyl(μ₃-η²-⊥-1,4-dimethoxy-2-butyne)triiron.[2][8] Copper catalysis, in particular, has been shown to be effective for unique functionalizations.[8]

  • Cycloaddition Reactions: The alkyne moiety serves as an excellent dienophile or dipolarophile in cycloaddition reactions, providing a pathway to construct complex cyclic and heterocyclic scaffolds.[8]

  • Acetoxymercuration: The reaction of this compound with mercury(II) acetate has been investigated, demonstrating its participation in metalation reactions.[2][6]

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate for synthesizing more complex molecules for both materials science and pharmaceutical applications.[1]

  • Complex Molecule Synthesis: It is used as a precursor in the synthesis of advanced organic materials, such as benzonaphthosiline.[2][6]

  • Organometallic Chemistry: Its ability to coordinate with metal centers is exploited in the creation of novel organometallic complexes with unique structural and electronic properties.[8]

  • Computational Chemistry: Modern research increasingly utilizes computational methods like Density Functional Theory (DFT) to predict the reactivity and stability of this compound and its derivatives.[8] This in-silico approach helps design more efficient synthetic routes and screen for potential biological activities, guiding development efforts in medicinal chemistry.[8]

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is expected to show characteristic signals for the methoxy protons (CH₃O-) and the methylene protons (-CH₂-). The chemical shifts and coupling patterns provide definitive structural information.

    • ¹³C NMR: The carbon spectrum will feature distinct signals for the sp-hybridized alkyne carbons and the sp³-hybridized carbons of the methoxy and methylene groups.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A weak to medium, sharp absorption peak around 2100-2260 cm⁻¹ is characteristic of the internal C≡C triple bond stretch. Other prominent bands will include C-H stretches from the alkyl groups (2850-3000 cm⁻¹) and C-O stretches from the ether linkages (1000-1300 cm⁻¹).[9]

General Protocol: Acquiring an NMR Spectrum

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small quantity of a reference standard like tetramethylsilane (TMS) may be added.

  • Instrumentation: The sample is placed in a high-field NMR spectrometer.

  • Data Acquisition: The instrument is tuned to the appropriate nucleus (¹H or ¹³C). A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

  • Data Processing: The FID signal is subjected to a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to obtain the final NMR data.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation synthesis Synthesized Product purification Purification (e.g., Distillation) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structure Confirmation nmr->structure ir->structure ms->structure purity Purity Assessment structure->purity

Caption: A typical workflow for the analytical characterization of this compound.

Safety and Handling

Proper handling of this compound is essential due to its hazardous nature. It is classified as a flammable liquid.[4][5]

  • GHS Hazard Classification: Flammable Liquid, Category 3 (H226: Flammable liquid and vapor).[4][5][7]

  • Signal Word: Warning.[4][5]

  • Precautionary Measures:

    • Keep away from heat, sparks, open flames, and other ignition sources.[5]

    • Keep the container tightly closed and store in a well-ventilated place.[10]

    • Use explosion-proof electrical and lighting equipment.[10]

    • Take precautionary measures against static discharge.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves, eyeshields, and faceshields. Use a suitable respirator (e.g., type ABEK EN14387 filter) when handling.[4]

  • Storage: Store in a designated flammable liquids storage area.[4]

This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges.[3] For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.[3]

References

The Spectroscopic Signature of 1,4-Dimethoxy-2-butyne: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of organic molecules is a cornerstone of innovation. 1,4-Dimethoxy-2-butyne, a versatile building block, presents a unique spectroscopic challenge and opportunity due to the interplay of its ether and alkyne functionalities. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Moving beyond a mere presentation of data, this document delves into the rationale behind the experimental choices and offers a detailed interpretation of the spectral features, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule's spectroscopic fingerprint.

The symmetrical nature of this compound (CH₃OCH₂C≡CCH₂OCH₃) simplifies certain aspects of its spectra while highlighting subtle electronic effects. Understanding these spectral nuances is critical for its unambiguous identification, purity assessment, and the prediction of its reactivity in complex synthetic pathways.

Molecular Structure and Symmetry

A foundational understanding of the molecular structure is paramount to interpreting its spectral data. The linear geometry of the alkyne bond and the free rotation around the C-O and C-C single bonds influence the chemical environment of each atom.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. For this compound, both ¹H and ¹³C NMR provide critical information about its connectivity and electronic structure.

Experimental Protocol: NMR Spectroscopy

A detailed experimental protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate interpretation.

Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds, including this compound, and its relatively simple residual solvent signal.[1] Other common deuterated solvents like acetone-d₆ or benzene-d₆ could also be employed.[2]

  • Concentration: A solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent is prepared in a standard 5 mm NMR tube. This concentration ensures a good signal-to-noise ratio without causing significant line broadening.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.

Instrumental Parameters:

  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for achieving good spectral dispersion.[2]

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: 8 to 16 scans are typically adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds ensures quantitative integration.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Acquisition Time and Relaxation Delay: Optimized to ensure detection of all carbon signals, including the potentially slower-relaxing alkyne carbons.

¹H NMR Spectral Data and Interpretation

Due to the molecule's symmetry, the ¹H NMR spectrum is remarkably simple, exhibiting two singlets.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~3.3-3.5Singlet6H-OCH₃ (Methoxy protons)
2~4.1-4.3Singlet4H-CH₂- (Methylene protons)

Interpretation:

  • -OCH₃ Protons (δ ~3.3-3.5 ppm): The six protons of the two equivalent methoxy groups appear as a single sharp peak. Their chemical shift is in the typical range for methoxy groups, deshielded by the adjacent electronegative oxygen atom.[3]

  • -CH₂- Protons (δ ~4.1-4.3 ppm): The four protons of the two equivalent methylene groups also appear as a singlet. These protons are deshielded by the adjacent oxygen atom and are further influenced by the magnetic anisotropy of the carbon-carbon triple bond. This downfield shift is characteristic of protons on carbons adjacent to an ether oxygen.[4][5] The absence of coupling confirms that there are no adjacent, non-equivalent protons.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum is also simplified by the molecule's symmetry, showing three distinct signals.

SignalChemical Shift (δ, ppm)Assignment
1~57-59-OCH₃ (Methoxy carbons)
2~59-61-CH₂- (Methylene carbons)
3~80-82-C≡C- (Alkynyl carbons)

Interpretation:

  • -OCH₃ Carbons (δ ~57-59 ppm): The two equivalent methoxy carbons appear as a single peak in the typical region for sp³ carbons attached to an oxygen atom.[5][6]

  • -CH₂- Carbons (δ ~59-61 ppm): The two equivalent methylene carbons also give rise to a single signal. Their chemical shift is influenced by the adjacent oxygen and the sp-hybridized alkynyl carbon.

  • -C≡C- Carbons (δ ~80-82 ppm): The two equivalent sp-hybridized carbons of the internal alkyne appear as a single peak in the characteristic range for alkynyl carbons (typically 70-100 ppm).[7][8] The symmetry of the molecule makes these two carbons chemically and magnetically equivalent.

MS_Fragmentation M [CH₃OCH₂C≡CCH₂OCH₃]⁺˙ m/z = 114 F1 [CH₃OCH₂C≡CCH₂]⁺ m/z = 83 M->F1 - •OCH₃ F2 [C₄H₅O]⁺ m/z = 71 M->F2 - •CH₂OCH₃ (α-cleavage) F3 [CH₂OCH₃]⁺ m/z = 45 M->F3 Rearrangement

References

A Comprehensive Technical Guide to the Williamson Ether Synthesis of 1,4-Dialkoxy-2-butynes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Williamson ether synthesis stands as a cornerstone of organic chemistry for the formation of the ether linkage, a functional group of profound importance in pharmaceuticals, materials science, and fine chemicals. This guide provides an in-depth exploration of the application of this classic reaction to the synthesis of 1,4-dialkoxy-2-butynes, a class of compounds valued for their unique structural features and utility as versatile synthetic intermediates. We will dissect the underlying SN2 mechanism, critically evaluate reaction parameters, provide a field-proven experimental protocol, and discuss common challenges and optimization strategies, including the implementation of phase-transfer catalysis. This document is intended for researchers, chemists, and drug development professionals seeking a robust understanding and practical execution of this vital transformation.

Introduction: The Strategic Importance of the Ether Linkage

Developed by Alexander Williamson in 1850, the Williamson ether synthesis is a reliable and versatile method for preparing both symmetrical and asymmetrical ethers.[1][2] The reaction fundamentally involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide ion.[3] The target molecules of this guide, 1,4-dialkoxy-2-butynes, are characterized by a central carbon-carbon triple bond flanked by two ether functionalities. This arrangement makes them valuable building blocks, for instance, in the synthesis of complex heterocyclic systems, bioactive molecules, and functional polymers.[4] The primary route to these compounds involves the double alkylation of two equivalents of an alcohol with a suitable 4-carbon dielectrophile, typically 1,4-dichloro-2-butyne.

Core Mechanism: An SN2 Pathway

The synthesis of 1,4-dialkoxy-2-butynes via the Williamson reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][5] The process can be conceptually divided into two primary stages:

  • Alkoxide Formation: The first step is the deprotonation of the chosen alcohol (R-OH) by a strong base to form a highly nucleophilic alkoxide ion (RO⁻).[6][7] The choice of base is critical; strong bases such as sodium hydride (NaH) are often preferred in laboratory settings as they drive the acid-base equilibrium to completion by releasing hydrogen gas, an irreversible process.[7][8]

  • Nucleophilic Attack: The generated alkoxide then acts as the nucleophile, executing a backside attack on the electrophilic carbon atom of the alkylating agent (e.g., 1,4-dichloro-2-butyne). This concerted step displaces the leaving group (e.g., chloride) and forms the new carbon-oxygen bond.[1][5] Given that the substrate is a dihalide, this process occurs sequentially at both ends of the butyne chain to yield the final 1,4-dialkoxy product.

The SN2 nature of this reaction imposes specific steric constraints. The reaction is most efficient with primary alkyl halides, as steric hindrance around the electrophilic carbon can impede the nucleophile's approach.[1][5][9] Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides almost exclusively yield alkenes via elimination (E2).[5][7] Fortunately, 1,4-dichloro-2-butyne is a primary halide, making it an ideal substrate for this transformation.[10]

Williamson_Mechanism cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Sₙ2 Substitution (Repeats twice) ROH Alcohol (R-OH) RO_minus Alkoxide (RO⁻) ROH->RO_minus + Base Base Strong Base (e.g., NaH) Base->RO_minus RO_minus_2 Alkoxide (RO⁻) Dihalide 1,4-Dichloro-2-butyne (Cl-CH₂-C≡C-CH₂-Cl) Product 1,4-Dialkoxy-2-butyne (RO-CH₂-C≡C-CH₂-OR) Dihalide->Product Displaces Cl⁻ RO_minus_2->Dihalide Sₙ2 Attack

Diagram 1: General mechanism for the synthesis of 1,4-dialkoxy-2-butynes.

Optimizing Reaction Conditions: A Scientist's Guide

The success of the synthesis hinges on the careful selection of reagents and reaction parameters. Each choice is a deliberate step to maximize yield and purity by favoring the SN2 pathway over competing side reactions.

Choice of Substrates and Reagents
  • Alkylating Agent: 1,4-dichloro-2-butyne is the most common and commercially available electrophile for this synthesis.[10][11] It can be prepared by treating 1,4-butynediol with thionyl chloride.[11] Its primary halide nature makes it highly susceptible to SN2 attack.

  • Alcohol (Nucleophile Precursor): A wide range of primary and secondary alcohols can be used. The steric bulk of the alcohol is less critical for the alkoxide nucleophilicity than the steric hindrance of the electrophile.[5] However, extremely bulky alcohols may require longer reaction times or slightly elevated temperatures.

  • Base: Sodium hydride (NaH) is a superior choice for generating the alkoxide in situ.[6] It is a strong, non-nucleophilic base that creates an irreversible reaction, ensuring complete conversion of the alcohol to the alkoxide.[7] Other strong bases like potassium hydride (KH) can also be used.[12] For aryl ethers, weaker bases like potassium carbonate (K₂CO₃) are sometimes employed, often in conjunction with phase-transfer catalysis.[12]

  • Solvent: Polar aprotic solvents are ideal for Williamson ether synthesis.[2][12] Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices.[5][12] These solvents effectively solvate the cation (e.g., Na⁺) but do not strongly solvate the alkoxide anion, leaving it "naked" and highly nucleophilic. Protic solvents like ethanol should be avoided as they can protonate the alkoxide, diminishing its nucleophilicity.[13]

Key Experimental Parameters

The interplay of temperature and reaction time is crucial for achieving high yields.

ParameterRecommended RangeRationale & Causality
Temperature 0 °C to 60 °CAlkoxide formation is often performed at 0 °C to control the exothermic reaction and hydrogen evolution. The subsequent alkylation step may be run at room temperature or gently heated (50-60 °C) to ensure a reasonable reaction rate.[2] Excessively high temperatures can promote the E2 elimination side reaction.[13]
Reaction Time 2 to 24 hoursThe reaction time is highly dependent on the reactivity of the specific alcohol and the temperature. Completion can range from a few hours to overnight.[2] Monitoring the reaction by Thin-Layer Chromatography (TLC) is essential to determine the optimal endpoint.
Atmosphere Inert (N₂ or Ar)Alkoxides and strong bases like NaH are sensitive to moisture and atmospheric CO₂.[13] Conducting the reaction under an inert atmosphere is critical to prevent quenching of the reactive species and ensure reproducibility.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a 1,4-dialkoxy-2-butyne, for example, 1,4-dimethoxy-2-butyne. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment
  • Reagents: Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Methanol (anhydrous), 1,4-Dichloro-2-butyne, Saturated Ammonium Chloride (aq.), Diethyl Ether, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet, oil bubbler, ice bath, rotary evaporator, chromatography column.

Step-by-Step Procedure
  • Preparation: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a nitrogen inlet is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.

  • Alkoxide Formation:

    • Sodium hydride (2.2 equivalents) is carefully weighed and washed with anhydrous hexanes to remove the mineral oil. It is then suspended in anhydrous THF inside the reaction flask.

    • The suspension is cooled to 0 °C in an ice bath.

    • The alcohol (e.g., methanol, 2.1 equivalents) is dissolved in anhydrous THF and added dropwise to the NaH suspension via the dropping funnel over 30 minutes. Vigorous hydrogen gas evolution will be observed.

    • The mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete, and then allowed to warm to room temperature and stirred for 1 hour to ensure complete deprotonation. Cessation of gas evolution indicates the reaction is complete.[7]

  • Alkylation:

    • 1,4-Dichloro-2-butyne (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred alkoxide solution at room temperature over 30 minutes.

    • The reaction mixture is then gently heated to reflux (approx. 66 °C for THF) and monitored by TLC until the starting material is consumed.

  • Work-up:

    • After the reaction is complete, the flask is cooled to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution to neutralize any unreacted NaH.

    • The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

    • The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[13]

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure 1,4-dialkoxy-2-butyne.[14]

Workflow start Start: Assemble Dry Glassware under Inert Atmosphere (N₂) step1 Suspend NaH (2.2 eq) in Anhydrous THF start->step1 step2 Cool to 0°C step1->step2 step3 Add Alcohol (2.1 eq) in THF Dropwise step2->step3 step4 Stir until H₂ Evolution Ceases (Alkoxide Formation) step3->step4 step5 Add 1,4-Dichloro-2-butyne (1.0 eq) in THF Dropwise step4->step5 step6 Heat to Reflux & Monitor by TLC step5->step6 step7 Cool to 0°C & Quench with sat. NH₄Cl (aq) step6->step7 step8 Liquid-Liquid Extraction with Diethyl Ether step7->step8 step9 Wash, Dry (MgSO₄), & Evaporate Solvent step8->step9 step10 Purify by Column Chromatography or Vacuum Distillation step9->step10 end Final Product: Pure 1,4-Dialkoxy-2-butyne step10->end

Diagram 2: Experimental workflow for the synthesis of 1,4-dialkoxy-2-butynes.

Advanced Topic: Phase-Transfer Catalysis (PTC)

For industrial-scale synthesis or when using less reactive substrates, phase-transfer catalysis offers a powerful, "green" alternative.[15][16] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of the alkoxide nucleophile from an aqueous or solid phase into the organic phase where the alkyl halide resides.[15]

Advantages of PTC in this Synthesis:

  • Milder Conditions: Allows the use of aqueous solutions of bases like NaOH, eliminating the need for hazardous reagents like NaH and strictly anhydrous solvents.[15]

  • Simplified Procedure: The reaction setup is often simpler and does not require pre-formation of the alkoxide.

  • Economic & Environmental Benefits: Reduces the need for expensive, anhydrous organic solvents and simplifies work-up procedures, making the process more cost-effective and environmentally friendly.[16][17]

In a PTC setup, the alcohol and 1,4-dichloro-2-butyne are dissolved in a nonpolar organic solvent, and an aqueous solution of NaOH is added along with a catalytic amount of the phase-transfer agent. The catalyst shuttles the hydroxide ion into the organic phase to deprotonate the alcohol, and then shuttles the resulting alkoxide to react with the dihalide.

Conclusion

The Williamson ether synthesis remains an indispensable tool for the construction of 1,4-dialkoxy-2-butynes. A thorough understanding of its SN2 mechanism is paramount to rationally selecting reaction conditions that maximize product yield and minimize side reactions. By carefully choosing the base, solvent, and temperature, and by diligently excluding moisture, researchers can reliably and efficiently synthesize these valuable chemical intermediates. For larger-scale applications, the adoption of phase-transfer catalysis presents a greener and often more efficient process. This guide provides the foundational knowledge and a practical framework for scientists to successfully implement this synthesis in their research and development endeavors.

References

An In-Depth Technical Guide to the Reactivity of the Triple Bond in 1,4-Dimethoxy-2-butyne

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dimethoxy-2-butyne is a symmetrical, internal alkyne distinguished by the presence of methoxymethyl substituents at the propargylic positions. This structural feature imparts unique reactivity to the carbon-carbon triple bond, influencing its susceptibility to a range of chemical transformations. This technical guide provides a comprehensive exploration of the reactivity of this compound, detailing key reaction pathways including electrophilic additions, reduction, oxidation, and cycloaddition reactions. The narrative emphasizes the mechanistic underpinnings of these transformations, the influence of the methoxy groups on reaction outcomes, and provides detailed, field-proven experimental protocols. This document serves as a critical resource for researchers leveraging this versatile building block in synthetic organic chemistry, particularly in the fields of materials science and drug development.

Introduction: Structural Features and Electronic Profile

This compound, with the linear formula CH₃OCH₂C≡CCH₂OCH₃, possesses a symmetrically substituted internal triple bond.[1] The key to understanding its reactivity lies in the electronic and steric influence of the two methoxymethyl groups.

Electronic Effects: The oxygen atoms in the methoxy groups are electronegative, exerting an electron-withdrawing inductive effect (-I effect) through the sigma bonds. This effect slightly reduces the electron density of the acetylenic carbons, which can, in principle, decrease their nucleophilicity compared to simple dialkylacetylenes. However, the sp-hybridized carbons of the alkyne are inherently more electronegative than sp³-hybridized carbons, which also influences the bond polarization.[2]

Steric Effects: The methoxymethyl groups introduce moderate steric bulk around the triple bond, which can influence the approach of reagents, particularly in catalyzed reactions or with sterically demanding reactants.

These combined effects make this compound a unique substrate, exhibiting reactivity patterns that are broadly characteristic of internal alkynes but with subtle modulations that can be exploited for synthetic advantage.[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₆H₁₀O₂[1][4]
Molecular Weight 114.14 g/mol [1][4]
CAS Number 16356-02-8[1][4]
Boiling Point 70 °C at 30 mmHg[1][5]
Density 0.944 g/mL at 25 °C[1][5]
Refractive Index (n20/D) 1.434[1][5]

Electrophilic Addition Reactions

The electron-rich π-system of the alkyne triple bond is susceptible to attack by electrophiles, though generally less so than alkenes due to the greater s-character of the sp-hybridized carbons holding the π-electrons more tightly.[6]

Hydration: Synthesis of 1,4-Dimethoxy-2-butanone

The hydration of alkynes is a classic transformation that typically yields ketones. For internal alkynes like this compound, this reaction is straightforward. Mercury(II) salts are effective catalysts for this transformation.[7] The reaction proceeds via an enol intermediate which rapidly tautomerizes to the more stable keto form.

Reaction Pathway: Hydration

G cluster_0 Hydration of this compound Reactant This compound Reagents H₂O, H₂SO₄ HgSO₄ Product 1,4-Dimethoxy-2-butanone Reagents->Product

Caption: Mercury(II)-catalyzed hydration of this compound.

Experimental Protocol: Mercury(II)-Catalyzed Hydration

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a solution of water and sulfuric acid. Then, add a catalytic amount of mercury(II) sulfate (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Isolation: Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography to yield 1,4-dimethoxy-2-butanone.

Causality: The mercury(II) ion acts as a Lewis acid, activating the alkyne towards nucleophilic attack by water. The sulfuric acid provides the necessary acidic medium for the reaction and the subsequent tautomerization of the enol intermediate.[7]

Halogenation: Formation of Vicinal Dihaloalkenes

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the triple bond of this compound can proceed in a stepwise manner. The addition of one equivalent of the halogen typically results in the formation of a dihaloalkene. The reaction is stereoselective, predominantly yielding the anti-addition product (E-isomer) via a cyclic halonium ion intermediate.[8]

Reaction Pathway: Bromination

G cluster_1 Bromination of this compound Reactant This compound Reagents Br₂ (1 eq) CH₂Cl₂ Product (E)-2,3-Dibromo-1,4-dimethoxy-2-butene Reagents->Product

Caption: Stereoselective bromination leading to the E-dihaloalkene.

Experimental Protocol: Bromination

  • Setup: Dissolve this compound (1.0 eq) in an inert solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, protected from light.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in dichloromethane from the dropping funnel.

  • Reaction: Stir the reaction mixture at 0 °C until the bromine color disappears, indicating consumption of the starting material.

  • Work-up: Quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

  • Isolation: Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography to yield (E)-2,3-dibromo-1,4-dimethoxy-2-butene.

Self-Validation: The disappearance of the characteristic reddish-brown color of bromine serves as a visual indicator of reaction progress. The stereochemistry of the product can be confirmed by NMR spectroscopy, where the coupling constants of the vinylic protons (if present) or the symmetry of the molecule can provide evidence for the trans configuration.[9]

Reduction Reactions: Stereoselective Synthesis of Alkenes and Alkanes

The triple bond of this compound can be fully or partially reduced, offering stereocontrolled access to the corresponding (Z)-alkene or the saturated alkane.

Partial Hydrogenation: Synthesis of (Z)-1,4-Dimethoxy-2-butene

The partial hydrogenation of an alkyne to a cis-alkene is a synthetically valuable transformation. This is typically achieved using a "poisoned" catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).[10][11]

Reaction Pathway: Partial Hydrogenation

G cluster_2 Partial Hydrogenation of this compound Reactant This compound Reagents H₂ Lindlar's Catalyst Product (Z)-1,4-Dimethoxy-2-butene Reagents->Product

Caption: Syn-hydrogenation yielding the Z-alkene.

Experimental Protocol: Partial Hydrogenation with Lindlar's Catalyst

  • Setup: In a hydrogenation flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethyl acetate).

  • Catalyst Addition: Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).

  • Reaction: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon). Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress carefully by GC or TLC to avoid over-reduction to the alkane.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (Z)-1,4-dimethoxy-2-butene, which can be further purified if necessary.

Causality: The poisons in Lindlar's catalyst deactivate the most active sites on the palladium surface, which prevents the further reduction of the initially formed alkene. The hydrogenation occurs on the catalyst surface, leading to a syn-addition of hydrogen atoms and the formation of the (Z)-alkene.[11]

Complete Hydrogenation: Synthesis of 1,4-Dimethoxybutane

Full reduction of the triple bond to a single bond is readily achieved using standard hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Experimental Protocol: Complete Hydrogenation

  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% Pd/C.

  • Reaction: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir the mixture at room temperature until hydrogen uptake ceases.

  • Work-up and Isolation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield 1,4-dimethoxybutane.

Oxidative Cleavage: Ozonolysis

Ozonolysis provides a method to cleave the triple bond, yielding carboxylic acid derivatives. For an internal alkyne like this compound, ozonolysis followed by an oxidative workup will break the C≡C bond to form two molecules of methoxyacetic acid.

Reaction Pathway: Ozonolysis

G cluster_3 Ozonolysis of this compound Reactant This compound Reagents 1. O₃, CH₂Cl₂, -78 °C 2. H₂O₂ Product Methoxyacetic acid (2 eq) Reagents->Product

Caption: Oxidative cleavage of the triple bond to form carboxylic acids.

Experimental Protocol: Ozonolysis

  • Setup: Dissolve this compound (1.0 eq) in dichloromethane in a three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap. Cool the solution to -78 °C (dry ice/acetone bath).

  • Ozonolysis: Bubble ozone gas through the solution until a persistent blue color indicates the presence of excess ozone.

  • Work-up: Purge the solution with nitrogen or oxygen to remove excess ozone. Add hydrogen peroxide (H₂O₂) and allow the mixture to warm to room temperature.

  • Isolation: After the reaction is complete, perform an appropriate aqueous workup to isolate the methoxyacetic acid.

Causality: Ozone adds across the triple bond to form an unstable primary ozonide, which rearranges to a more stable ozonide. The subsequent oxidative workup with hydrogen peroxide cleaves the ozonide and oxidizes the fragments to carboxylic acids.[12]

Cycloaddition Reactions

The triple bond of this compound can participate as a 2π-electron component in cycloaddition reactions, providing a powerful route to construct cyclic systems.

[4+2] Cycloaddition (Diels-Alder Reaction)

As a dienophile, this compound can react with conjugated dienes to form six-membered rings. The electron-withdrawing nature of the methoxymethyl groups can influence the reactivity of the alkyne as a dienophile.

Experimental Protocol: Diels-Alder Reaction

  • Setup: In a sealed tube or a flask with a reflux condenser, combine this compound (1.0 eq) and a suitable diene (e.g., cyclopentadiene, 1.1 eq) in a high-boiling solvent like toluene or xylene.

  • Reaction: Heat the mixture to the required temperature (often elevated) and monitor the reaction by TLC or GC.

  • Isolation and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the resulting cycloadduct by column chromatography or recrystallization.

Transition Metal-Catalyzed Reactions

The triple bond of this compound can coordinate to transition metals, enabling a variety of catalytic transformations. It has been used in the preparation of organometallic complexes, such as iron carbonyl complexes.[13] Furthermore, it can undergo novel transformations catalyzed by metals like rhodium.[13]

Conclusion

This compound is a valuable and versatile substrate in organic synthesis. The interplay of the electronic and steric effects of the flanking methoxymethyl groups on the reactivity of the internal triple bond allows for a wide range of controlled chemical transformations. This guide provides a foundational understanding and practical protocols for key reactions, empowering researchers to effectively utilize this compound in the synthesis of complex molecules for applications in drug discovery and materials science. Further exploration into its transition metal-catalyzed reactions promises to unveil even more novel synthetic methodologies.

References

Solubility of 1,4-Dimethoxy-2-butyne in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1,4-Dimethoxy-2-butyne in Organic Solvents

Abstract

This compound is a symmetrical aliphatic alkyne of significant interest in organic synthesis, serving as a versatile building block and ligand in organometallic chemistry.[1][2][3] A comprehensive understanding of its solubility profile is critical for its effective application in reaction medium design, purification processes, and formulation development. This guide provides a detailed analysis of the molecular features governing the solubility of this compound, predicts its behavior in various classes of organic solvents, and furnishes a standardized experimental protocol for its empirical determination. By integrating theoretical principles with practical methodology, this document serves as a vital resource for researchers, chemists, and formulation scientists.

Molecular Profile of this compound

A molecule's solubility is fundamentally dictated by its structure. This compound (CAS: 16356-02-8) is a colorless to light yellow liquid with a molecular formula of C₆H₁₀O₂ and a molecular weight of 114.14 g/mol .[4][5]

Key Physicochemical Properties:

  • Linear Formula: CH₃OCH₂C≡CCH₂OCH₃[1]

  • Density: 0.944 g/mL at 25 °C[1]

  • Boiling Point: 70 °C at 30 mmHg[1][2]

  • Structure: The molecule features a central four-carbon butyne chain with a carbon-carbon triple bond between C2 and C3. Crucially, it is flanked by two methoxy groups (-OCH₃) at the C1 and C4 positions.[4]

This unique structure imparts a dualistic character to the molecule:

  • Polar Regions: The two ether functionalities contain electronegative oxygen atoms, creating localized dipoles and rendering these parts of the molecule polar. These oxygen atoms can act as hydrogen bond acceptors.

  • Nonpolar Regions: The central alkyne triple bond and the hydrocarbon backbone (the ethyl and methyl groups) are nonpolar in nature, favoring interactions through weaker van der Waals forces.

Theoretical Solubility Principles & Predictions

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The dual polar/nonpolar nature of this compound allows it to interact with a broad spectrum of solvents.

  • Causality of Interaction: The presence of methoxy groups is expected to significantly enhance its solubility in polar organic solvents compared to a simple hydrocarbon alkyne.[4] For a solvent to effectively dissolve this compound, it must overcome the solute-solute intermolecular forces and form new, energetically favorable solute-solvent interactions.

Based on this structural analysis, a qualitative solubility profile can be predicted.

Predicted Qualitative Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Ethanol, Methanol, IsopropanolMiscible/Highly Soluble These solvents can engage in hydrogen bonding with the ether oxygen atoms of the solute, while their alkyl chains interact favorably with its nonpolar backbone.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl Acetate, AcetonitrileMiscible/Highly Soluble Strong dipole-dipole interactions between the solvent and the polar ether groups of the solute lead to effective solvation.
Nonpolar (Aliphatic) Hexane, Heptane, CyclohexaneModerately to Sparingly Soluble Interaction is limited to London dispersion forces. The polar ether groups may hinder full miscibility, potentially leading to partial solubility or immiscibility depending on the specific solvent.
Nonpolar (Aromatic) Toluene, Benzene, XylenesSoluble The π-system of the aromatic ring can interact with the alkyne bond, in addition to dispersion forces, often leading to better solubility than in aliphatic hydrocarbons.
Chlorinated Dichloromethane (DCM), ChloroformMiscible/Highly Soluble These solvents have sufficient polarity to interact with the ether groups while effectively solvating the hydrocarbon portion of the molecule.
Aqueous WaterSlightly Soluble to Insoluble While the ether groups can accept hydrogen bonds from water, the C₆ hydrocarbon backbone is hydrophobic and likely dominates, limiting aqueous solubility.

Standardized Protocol for Experimental Solubility Determination

Empirical testing is essential to confirm theoretical predictions. The following protocol provides a reliable, step-by-step method for determining the qualitative and semi-quantitative solubility of this compound. This protocol is designed as a self-validating system by employing clear endpoints and controls.

Objective

To determine the solubility of this compound in a selected range of organic solvents at ambient temperature (25 °C).

Materials and Equipment
  • This compound (>97% purity)[1]

  • Selected organic solvents (analytical grade)

  • Calibrated positive displacement micropipettes (10-100 µL and 100-1000 µL)

  • 4 mL glass vials with PTFE-lined caps

  • Vortex mixer

  • Analytical balance

  • Fume hood

Safety Precautions
  • This compound is a flammable liquid (GHS02, H226).[1][5] All work should be conducted in a fume hood away from ignition sources.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a flame-resistant lab coat.[1]

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Experimental Workflow Diagram

G start Start: Select Solvents prep_vials 1. Label Vials (1 per solvent) start->prep_vials add_solvent 2. Add 1.0 mL of Solvent to each vial prep_vials->add_solvent add_solute 3. Add 50 µL of Solute (this compound) add_solvent->add_solute agitate 4. Vortex Vigorously (60 seconds) add_solute->agitate observe 5. Let Stand (2 min) & Observe agitate->observe decision Is the mixture a single, clear phase? observe->decision miscible Record: Miscible decision->miscible  Yes insoluble Record: Insoluble/ Partially Soluble decision->insoluble  No end_node End miscible->end_node insoluble->end_node

Caption: Experimental workflow for qualitative solubility determination.

Detailed Procedure
  • Preparation: Label a clean, dry 4 mL glass vial for each solvent to be tested.

  • Solvent Addition: Using a calibrated micropipette, dispense 1.0 mL of the first solvent into its corresponding vial.

  • Solute Addition: In a fume hood, carefully add 50 µL of this compound to the solvent. This corresponds to approximately 47.2 mg of solute (using a density of 0.944 g/mL), creating a solution of roughly 4.7% w/v if fully dissolved.

  • Agitation: Immediately cap the vial securely and vortex the mixture at high speed for 60 seconds to ensure thorough mixing.[6]

  • Observation: Let the vial stand undisturbed for at least 2 minutes. Observe the contents against a well-lit background.

  • Classification:

    • Miscible/Soluble: The mixture is a single, clear, and homogenous liquid phase with no visible droplets or cloudiness.

    • Partially Soluble: The mixture is cloudy, or a distinct second liquid layer is present, but its volume is visibly smaller than the initial 50 µL of solute added.

    • Insoluble: Two distinct liquid layers are observed, with the second layer having a volume consistent with the 50 µL of solute added.

  • Repeat: Repeat steps 2-6 for each solvent being tested.

Semi-Quantitative Analysis (Optional)

For solvents where the initial 50 µL addition resulted in a soluble mixture, continue adding 50 µL aliquots of this compound, vortexing for 60 seconds after each addition. The point at which the solution becomes saturated (i.e., remains cloudy or a second phase persists after agitation) provides a semi-quantitative measure of solubility (e.g., "soluble up to ~20% w/v").

Conclusion

The solubility of this compound is governed by its unique molecular architecture, which combines polar ether functionalities with a nonpolar hydrocarbon-alkyne core. This structure renders it highly soluble in a wide array of common polar aprotic and protic organic solvents, while its solubility is more limited in nonpolar aliphatic hydrocarbons. For applications requiring precise solubility data, the provided experimental protocol offers a robust and reliable method for empirical determination. This guide equips researchers with both the theoretical foundation and the practical tools necessary to confidently handle and utilize this compound in their work.

References

An In-depth Technical Guide to the Purity and Assay of Commercial 1,4-Dimethoxy-2-butyne

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Purity in a Versatile Synthon

1,4-Dimethoxy-2-butyne is a symmetrical aliphatic alkyne whose unique structural features—a central triple bond flanked by two methoxy ether groups—make it a valuable and versatile building block in synthetic organic chemistry.[1] Its applications range from the synthesis of complex organometallic compounds and materials science research to its potential use as an intermediate in the development of pharmaceutical agents.[1][2][3][4] The reactivity of the alkyne functional group allows for a multitude of transformations, including metal-catalyzed reactions, additions, and cyclizations.[2][5][6]

Given its role as a precursor, the purity of this compound is not merely a quality metric but a critical parameter that directly influences the success, reproducibility, and safety of subsequent synthetic steps. Impurities can lead to unpredictable reaction outcomes, reduced yields, and the generation of complex side-products that are difficult to separate, ultimately compromising the integrity of the final product. This guide provides a comprehensive framework for researchers and drug development professionals to understand, identify, and quantify the purity and assay of commercial this compound, ensuring its fitness for purpose in demanding applications.

The Molecular Profile and Commercial Landscape

This compound (CAS RN: 16356-02-8) is a colorless to pale yellow liquid with a distinctive odor.[1] The methoxy groups enhance its solubility in common organic solvents.[1] A summary of its key physicochemical properties is essential for selecting appropriate analytical techniques.

PropertyValueSource(s)
CAS Number 16356-02-8[7][8]
Molecular Formula C₆H₁₀O₂[1][7][9]
Molecular Weight 114.14 g/mol [7][8][9]
Boiling Point 70 °C at 30 mmHg[3][8]
Density 0.944 g/mL at 25 °C[3][8]
Refractive Index (n20/D) 1.434[3][8]
Commercial Purity Typically offered at ≥97% or ≥98%[7][10][11][12]

Commercial suppliers often provide a Certificate of Analysis (CoA) specifying the purity, which is most commonly determined by Gas Chromatography (GC).[10][11][12] However, a single technique may not reveal the complete impurity profile. Therefore, a multi-faceted analytical approach is recommended for comprehensive characterization.

Genesis of Impurities: A Synthetic Perspective

Understanding the potential impurities in a commercial product begins with its synthesis. A prevalent method for preparing this compound is the Williamson ether synthesis, starting from 2-butyne-1,4-diol.[2] This process involves the deprotonation of the hydroxyl groups with a strong base followed by reaction with an alkylating agent like methyl iodide or dimethyl sulfate.

This synthetic route, while effective, can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual 2-butyne-1,4-diol is a common process-related impurity.[13]

  • Partially Reacted Intermediates: Incomplete methylation can result in the presence of 4-methoxy-2-butyn-1-ol.

  • Reagents and Solvents: Traces of the base, alkylating agent, and solvents used during the reaction and workup may persist.

  • Side-Reaction Products: Over-alkylation or other side reactions can generate unforeseen by-products.

  • Degradation Products: The compound may degrade over time, especially if exposed to heat, light, or incompatible materials.

Synthesis_Impurity_Pathway SM 2-Butyne-1,4-diol (Starting Material) Intermediate 4-methoxy-2-butyn-1-ol (Intermediate) SM->Intermediate 1. Base 2. Methylating Agent Impurity_SM Impurity: Unreacted Starting Material SM->Impurity_SM Carried Over Base Strong Base (e.g., NaH) Base->SM Alkylating Methylating Agent (e.g., CH3I) Product This compound (Final Product) Intermediate->Product 1. Base 2. Methylating Agent Impurity_Intermediate Impurity: Incomplete Reaction Intermediate->Impurity_Intermediate Incomplete Reaction

Caption: Synthetic pathway and origin of key process-related impurities.

A Multi-Modal Strategy for Purity and Assay Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of several methods, each offering unique insights. The workflow below illustrates a comprehensive approach to qualifying a batch of this compound.

Analytical_Workflow Sample Commercial This compound GC Gas Chromatography (GC-FID) (Purity Assay, Volatile Impurities) Sample->GC NMR NMR Spectroscopy (¹H & ¹³C) (Structure Verification, Impurity ID) Sample->NMR FTIR FTIR Spectroscopy (Functional Group ID, Detects -OH Impurities) Sample->FTIR GCMS GC-Mass Spectrometry (Impurity ID & Confirmation) GC->GCMS For Peak ID Result Comprehensive Purity Profile & Assay Report GC->Result NMR->Result FTIR->Result GCMS->Result

Caption: A comprehensive analytical workflow for quality control.

Gas Chromatography (GC): The Workhorse for Assay

Principle & Causality: GC separates compounds based on their volatility and differential interactions with a stationary phase. For a relatively volatile and thermally stable compound like this compound, GC with Flame Ionization Detection (GC-FID) is the gold standard for determining purity as a percentage area. The FID response is roughly proportional to the mass of carbon, making it suitable for quantifying hydrocarbon-rich compounds against related impurities.

Experimental Protocol:

  • System: A gas chromatograph equipped with an FID detector.

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar column (e.g., DB-5 or equivalent) is a robust starting point. The non-polar phase separates compounds primarily by boiling point.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL with a split ratio of 50:1 to avoid column overloading.

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Detector: FID temperature at 280 °C.

  • Data Analysis: Integrate all peaks. Calculate purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification

Principle & Causality: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (¹H, ¹³C). It is unparalleled for verifying the molecular structure and can detect and identify impurities that are structurally different from the main component, even if they co-elute in GC.

¹H NMR Protocol:

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Expected Spectrum: The symmetrical structure of this compound leads to a simple spectrum:

    • ~3.4 ppm (singlet, 6H): The six protons of the two equivalent methoxy groups (-OCH₃).

    • ~4.2 ppm (singlet, 4H): The four protons of the two equivalent methylene groups (-CH₂-).

  • Trustworthiness: The absence of other significant signals is a strong indicator of high purity. The presence of a broad peak exchangeable with D₂O would indicate hydroxyl-containing impurities like 2-butyne-1,4-diol.

¹³C NMR Protocol:

  • Acquisition: A proton-decoupled ¹³C spectrum provides a count of unique carbons.

  • Expected Spectrum (in CDCl₃):

    • ~57 ppm: Methoxy carbons (-OCH₃).

    • ~58 ppm: Methylene carbons (-CH₂-).

    • ~81 ppm: Alkyne carbons (-C≡C-).

  • Validation: The presence of exactly three signals in the expected regions provides authoritative confirmation of the compound's carbon backbone.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis

Principle & Causality: FTIR identifies functional groups by measuring their absorption of infrared radiation at specific frequencies. While not a primary quantitative tool for this molecule, it serves as a rapid and effective method to confirm the presence of key bonds and, crucially, to detect certain impurities.

Experimental Protocol:

  • Method: Attenuated Total Reflectance (ATR) is ideal as it requires no sample preparation beyond applying a drop of the neat liquid to the crystal.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Data Interpretation:

  • ~2900-3000 cm⁻¹: C-H stretching from the methoxy and methylene groups.

  • ~2100-2260 cm⁻¹: C≡C triple bond stretch. For a symmetrical internal alkyne like this, this peak is characteristically weak or even absent due to the lack of a strong dipole moment change during the vibration.[14]

  • ~1100 cm⁻¹: Strong C-O-C ether stretching.

  • Self-Validation: The most critical diagnostic use is to check for the absence of a broad peak between 3200-3600 cm⁻¹ , which would be a definitive indicator of O-H group presence from alcohol impurities like 2-butyne-1,4-diol.[13]

Gas Chromatography-Mass Spectrometry (GC-MS): Definitive Identification

Principle & Causality: Coupling GC with a Mass Spectrometer provides the "gold standard" for identifying unknown components. The GC separates the mixture, and the MS provides a mass spectrum for each eluting peak, which is a molecular fingerprint based on its mass-to-charge ratio and fragmentation pattern.

Protocol: Use the same GC method as described for GC-FID, but with the column outlet directed to the MS ion source.

Data Interpretation:

  • Main Peak: The mass spectrum of the main component should show a molecular ion peak [M]⁺ at m/z = 114, corresponding to the molecular weight of C₆H₁₀O₂.[9]

  • Impurity Peaks: Any other peaks in the chromatogram can be analyzed. The mass spectrum of each impurity can be compared against spectral libraries (like NIST) for tentative identification.[9] For example, the detection of a peak with a molecular ion at m/z = 86 would strongly suggest the presence of 2-butyne-1,4-diol.

Conclusion: A Commitment to Quality

The robust characterization of this compound is a foundational step for any research or development program that relies on it. While commercial suppliers provide a baseline of quality, it is incumbent upon the scientist to perform orthogonal testing to ensure the material meets the stringent requirements of their application. By integrating chromatographic separation (GC), structural elucidation (NMR), functional group analysis (FTIR), and definitive identification (MS), researchers can build a comprehensive quality profile. This multi-faceted approach not only validates the purity and assay of the material but also embodies the principles of scientific integrity and trustworthiness, ensuring that the chemistry built upon this versatile synthon is sound, reproducible, and reliable.

References

An In-Depth Technical Guide to the Safe Handling of 1,4-Dimethoxy-2-butyne

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dimethoxy-2-butyne is a valuable and reactive intermediate in organic synthesis, prized for its role in constructing complex molecular architectures. Its utility, however, is matched by a specific hazard profile that demands a comprehensive understanding and meticulous adherence to safety protocols. This guide provides an in-depth analysis of the safety and handling precautions for this compound, moving beyond generic laboratory practice to address the nuanced risks associated with its unique chemical structure. By elucidating the causality behind experimental choices and grounding recommendations in authoritative data, this document aims to empower researchers to work confidently and safely with this versatile reagent.

Understanding the Inherent Risk Profile of this compound

This compound (CAS RN: 16356-02-8) is a symmetrical aliphatic alkyne and a dialkyl ether.[1] This dual functionality dictates its hazard profile, combining the flammability characteristic of low-molecular-weight ethers with the energetic potential of the carbon-carbon triple bond. A thorough risk assessment must therefore consider both aspects of its reactivity.

Physicochemical Properties and Flammability

A clear understanding of the physical properties of this compound is the foundation of its safe handling. These properties dictate its behavior in the laboratory environment and inform the necessary control measures.

PropertyValueSource
Molecular Formula C₆H₁₀O₂[2]
Molecular Weight 114.14 g/mol [2]
Appearance Colorless to light yellow/orange clear liquid[3]
Boiling Point 157 °C (at 760 mmHg)[4]
Melting Point -39 °C[5]
Flash Point 53 °C (127.4 °F) - closed cup[1]
Density 0.944 g/mL at 25 °C[1]

The flash point of 53 °C classifies this compound as a flammable liquid.[1] Vapors can form explosive mixtures with air, and ignition sources must be rigorously excluded from handling areas.

The Energetic Nature of the Alkyne Bond

The carbon-carbon triple bond in this compound is an area of high electron density and possesses significant potential energy.[6] While internal alkynes are generally more stable than terminal alkynes, the inherent strain of the triple bond makes the molecule susceptible to rapid, exothermic reactions under certain conditions. Reactions of alkynes are generally more exothermic than those of their alkene counterparts.[6]

Hazard Identification and Risk Mitigation

A multi-faceted approach to hazard control is essential, encompassing engineering controls, administrative protocols, and personal protective equipment.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Flammable liquids - Category 3 (H226: Flammable liquid and vapor) [7]

This classification mandates specific precautionary measures to prevent fire and explosion.

Engineering Controls: The First Line of Defense
  • Fume Hood: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood to minimize the inhalation of vapors and to contain any potential spills.

  • Inert Atmosphere: For reactions sensitive to air or moisture, and to mitigate the risk of peroxide formation, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.[8]

  • Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all containers and equipment used for transferring the liquid should be properly grounded and bonded.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A comprehensive PPE strategy is crucial to protect against dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and vapors.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact. Regularly inspect gloves for any signs of degradation and replace them immediately if compromised.
Body Protection Flame-retardant lab coatProtects against splashes and potential flash fires.
Respiratory Protection An approved respirator with organic vapor cartridges may be necessary for large-scale operations or in the event of a ventilation failure.Protects against the inhalation of harmful vapors.

PPE_Workflow

Chemical Reactivity and Incompatibility: A Field Guide for the Bench Chemist

The synthetic utility of this compound stems from the reactivity of its alkyne and ether functional groups. Understanding these reactions is key to both successful synthesis and preventing hazardous situations.

The Peroxide Formation Hazard of Ethers

Protocol for Peroxide Management:

  • Date all containers upon receipt and upon opening. This is critical for tracking the potential for peroxide accumulation.

  • Store in a cool, dark, and tightly sealed container, preferably under an inert atmosphere. [8]

  • Visually inspect containers for signs of peroxide formation before use. These can include the formation of crystals, a viscous liquid, or discoloration.[8] If any of these are observed, do not handle the container and contact your institution's environmental health and safety department immediately.

  • Test for the presence of peroxides regularly. Commercially available peroxide test strips can provide a semi-quantitative measure of peroxide concentration.

Peroxide_Management

Reactivity of the Alkyne Functional Group

The carbon-carbon triple bond is susceptible to a variety of reactions, some of which can be hazardous if not properly controlled.

  • Addition Reactions: Alkynes readily undergo addition reactions with halogens, hydrogen halides, and water.[9] These reactions can be highly exothermic and should be carried out with appropriate cooling and slow addition of reagents.

  • Oxidation: Strong oxidizing agents can cleave the triple bond, often leading to the formation of carboxylic acids.[6] These reactions can be vigorous and should be avoided unless part of a planned synthetic route with appropriate controls.

  • Reactions with Metals: Acetylenic compounds can form explosive metal acetylides with certain metals, such as copper, silver, and mercury.[10] Therefore, contact with these metals and their salts should be strictly avoided.

Incompatible Materials

To prevent hazardous reactions, this compound should be stored and handled separately from the following:

  • Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides, chromic acid) - can cause fire and explosion.

  • Strong Acids: (e.g., sulfuric acid, nitric acid) - can lead to vigorous, exothermic reactions.

  • Reactive Metals: (e.g., copper, silver, mercury, magnesium, sodium, potassium) - risk of forming explosive acetylides or other reactive species.[11][12]

Emergency Procedures: Preparedness is Paramount

Despite the best precautions, accidents can happen. A well-defined emergency plan is crucial for mitigating the consequences of a spill, fire, or exposure.

Spill Response
  • Evacuate and Isolate: Immediately evacuate the area and prevent others from entering.

  • Eliminate Ignition Sources: Turn off all nearby ignition sources, including hot plates, stir plates, and other electrical equipment.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For small spills, use a non-combustible absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

Fire Fighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide. Water spray can be used to cool containers but may be ineffective at extinguishing the fire.

  • Unsuitable Extinguishing Media: Do not use a solid stream of water, as this may spread the fire.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

First Aid
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal: A Lifecycle Approach to Safety

Proper storage and disposal are critical components of a comprehensive safety plan for this compound.

Storage
  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials.[5] Flammable liquid storage cabinets are recommended.

  • Container: Keep containers tightly closed to prevent the escape of vapors and to minimize exposure to air and light.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere.[8]

Disposal

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Do not mix with other waste streams.

  • Labeling: Clearly label all waste containers with the contents and associated hazards.

  • Regulations: Dispose of in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on disposal procedures.[13]

Conclusion: Fostering a Culture of Safety

This compound is a powerful tool in the arsenal of the synthetic chemist. By understanding its inherent properties and potential hazards, and by implementing the robust safety protocols outlined in this guide, researchers can harness its reactivity while minimizing risk. A proactive and informed approach to safety is not merely a matter of compliance; it is a cornerstone of scientific excellence and responsible research.

References

Methodological & Application

The Strategic Application of 1,4-Dimethoxy-2-butyne in [2+2+2] Cycloaddition Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of [2+2+2] Cycloaddition and the Unique Role of 1,4-Dimethoxy-2-butyne

The [2+2+2] cycloaddition reaction is a powerful and atom-economical method for the synthesis of highly substituted benzene rings and other cyclic systems.[1] This transition metal-catalyzed transformation allows for the rapid construction of complex molecular architectures from simple unsaturated precursors like alkynes.[1] Among the various alkynes utilized in this reaction, this compound emerges as a particularly valuable substrate. Its symmetrical structure and the presence of coordinating methoxy groups offer unique advantages in controlling regioselectivity and influencing the electronic properties of the resulting aromatic products. This guide provides an in-depth exploration of the application of this compound in [2+2+2] cycloaddition reactions, offering detailed protocols and insights for researchers in organic synthesis and drug development.

The methoxy groups in this compound can act as coordinating ligands to the metal catalyst, influencing the orientation of the substrates during the catalytic cycle and thereby directing the regiochemical outcome of the cycloaddition. Furthermore, the resulting 1,4-bis(methoxymethyl) substituted benzene derivatives serve as versatile intermediates, where the methoxy groups can be further functionalized or cleaved to reveal reactive hydroxymethyl moieties.

Catalyst Systems and Mechanistic Considerations

Transition metal complexes, particularly those of rhodium and cobalt, are the most effective catalysts for [2+2+2] cycloaddition reactions involving alkynes.[2][3]

Rhodium Catalysts: Cationic rhodium(I) complexes, often stabilized by phosphine ligands, are highly active for these transformations.[1][3] Wilkinson's catalyst, RhCl(PPh₃)₃, and its derivatives are also commonly employed.[4] The catalytic cycle is generally believed to proceed through the formation of a rhodacyclopentadiene intermediate, followed by insertion of the third alkyne and reductive elimination to furnish the aromatic product.

Cobalt Catalysts: Cobalt complexes, such as CpCo(CO)₂ (cyclopentadienylcobalt dicarbonyl), are also widely used and offer a cost-effective alternative to rhodium.[2][5] The mechanism is thought to be similar to that of rhodium, involving a cobaltacyclopentadiene intermediate.[6] In situ generated cobalt catalysts are also gaining importance for their versatility.[2]

Visualizing the Catalytic Cycle

To illustrate the generally accepted mechanism, the following diagram depicts the key steps in a rhodium-catalyzed [2+2+2] cycloaddition.

Rhodium-Catalyzed Cycloaddition cluster_0 Catalytic Cycle A Rh(I) Catalyst B Oxidative Coupling (+ 2 Alkynes) A->B C Rhodacyclopentadiene B->C D Alkyne Coordination (+ 1 Alkyne) C->D E Insertion D->E F Rhodacycloheptatriene E->F G Reductive Elimination F->G G->A Regeneration H Aromatic Product G->H

Figure 1: Generalized mechanism of a Rhodium-catalyzed [2+2+2] cycloaddition.

Application Notes & Protocols

While specific, detailed protocols for the [2+2+2] cycloaddition of this compound are not abundantly available in the literature, a general procedure can be adapted from established methods for internal alkynes. The following protocol is a representative example based on rhodium catalysis.

General Protocol: Rhodium-Catalyzed [2+2+2] Cycloaddition of a Diyne with this compound

This protocol describes the synthesis of a substituted benzene derivative by reacting a 1,6-diyne with this compound in the presence of a rhodium catalyst.

Materials:

  • 1,6-Diyne (e.g., a silicon-containing diyne for the synthesis of benzonaphthosiline)

  • This compound (CAS 16356-02-8)[7][8]

  • Rhodium catalyst (e.g., [Rh(cod)₂]BF₄ with a phosphine ligand like Tol-BINAP)[4]

  • Anhydrous and deoxygenated solvent (e.g., o-dichlorobenzene or toluene)

  • Standard Schlenk line or glovebox equipment for handling air-sensitive reagents[3][9][10]

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography[3]

Safety Precautions:

  • This compound is a flammable liquid.[7] Handle in a well-ventilated fume hood away from ignition sources.

  • Organometallic rhodium catalysts are air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).[9][10]

  • Solvents should be thoroughly dried and deoxygenated before use.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the rhodium catalyst (e.g., 5-10 mol% of [Rh(cod)₂]BF₄ and the phosphine ligand) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the anhydrous, deoxygenated solvent to the flask, followed by the 1,6-diyne (1.0 equivalent). Stir the mixture at room temperature for a few minutes to allow for catalyst activation.

  • Substrate Addition: Add this compound (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[3] The purification of air-sensitive compounds may require specialized techniques.[9][11][12]

Characterization:

The structure of the purified product should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

Data Presentation: Catalyst and Substrate Scope

The choice of catalyst and the nature of the reacting partners significantly influence the outcome of the [2+2+2] cycloaddition. The following table summarizes general trends observed in these reactions.

Catalyst SystemTypical SubstratesKey AdvantagesPotential Challenges
Rhodium(I) Complexes Diynes, terminal and internal alkynesHigh activity and versatility, tunable selectivity with ligands.[3][4]Higher cost compared to cobalt.
Cobalt(I) Complexes Diynes, terminal and internal alkynes, nitrilesCost-effective, good for synthesizing pyridines.[2][5][13]Can sometimes lead to mixtures of regioisomers.
Ruthenium Complexes Diynes, alkynesCan offer unique reactivity and selectivity.May require specific ligands and conditions.

Applications in Drug Discovery and Medicinal Chemistry

The substituted benzene derivatives synthesized via [2+2+2] cycloaddition of this compound are valuable precursors for the development of novel therapeutic agents.

Bioisosteric Replacement: The ortho- and meta-substituted patterns achievable with this methodology are of significant interest in medicinal chemistry. These motifs can serve as saturated bioisosteres of benzene rings, a strategy employed to improve the pharmacokinetic properties of drug candidates, such as metabolic stability and solubility, while maintaining biological activity.[2][5][13][14]

Scaffolds for Bioactive Molecules: The resulting aromatic core can be further elaborated to generate a wide range of biologically active molecules. The methoxymethyl substituents can be converted to other functional groups, providing handles for diversification and the synthesis of compound libraries for high-throughput screening. While direct pharmacological data for products derived specifically from this compound is not extensively reported, the general classes of substituted benzenes and related heterocycles are prevalent in numerous approved drugs and clinical candidates.

Workflow for Synthesis and Application

The following diagram outlines the general workflow from the cycloaddition reaction to potential applications in medicinal chemistry.

Experimental_Workflow cluster_workflow Synthesis to Application Workflow Start This compound + Diyne/Alkynes Reaction [2+2+2] Cycloaddition (Rh or Co Catalyst) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Product Substituted Benzene Derivative Characterization->Product Modification Functional Group Modification Product->Modification Library Compound Library Synthesis Modification->Library Screening Biological Screening (e.g., Anticancer, Antiviral) Library->Screening Lead Lead Compound Identification Screening->Lead

Figure 2: Workflow from cycloaddition to drug discovery applications.

Conclusion and Future Outlook

This compound is a valuable and versatile substrate for [2+2+2] cycloaddition reactions, enabling the efficient synthesis of functionalized aromatic compounds. The strategic placement of methoxymethyl groups provides a handle for further synthetic transformations, making the resulting products attractive building blocks in medicinal chemistry and materials science. While detailed protocols for this specific alkyne are somewhat limited in the public domain, the general principles of transition metal-catalyzed cycloadditions provide a solid foundation for developing robust synthetic procedures. Future research in this area will likely focus on expanding the substrate scope, developing more efficient and selective catalyst systems, and exploring the biological activities of the novel compounds synthesized using this powerful methodology.

References

The Versatile Reactivity of 1,4-Dimethoxy-2-butyne in Copper-Catalyzed Transformations: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Symmetrical Alkyne

In the landscape of synthetic organic chemistry, alkynes are foundational building blocks, prized for their ability to undergo a diverse array of transformations. Among these, 1,4-dimethoxy-2-butyne presents itself as a structurally unique, symmetrically substituted internal alkyne. The presence of flanking methoxy groups not only influences the electronic properties of the carbon-carbon triple bond but also offers additional handles for synthetic manipulation. While a multitude of transition metals can activate alkynes, copper catalysis has emerged as a particularly powerful and versatile tool for unlocking the synthetic potential of this compound.[1] This guide provides an in-depth exploration of key copper-catalyzed reactions involving this substrate, complete with mechanistic insights, detailed experimental protocols, and practical considerations for researchers in drug discovery and materials science.

Core Concepts in Copper-Catalyzed Alkyne Chemistry

Copper(I) catalysts are central to many alkyne transformations due to their ability to form copper acetylides, which are key intermediates in a variety of reactions.[2] The nature of the copper source, the choice of ligands, and the reaction conditions all play a crucial role in directing the outcome of the reaction. Common copper sources include Cu(I) salts like CuI and CuBr, or Cu(II) salts such as CuSO₄ in the presence of a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) species in situ.

I. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Internal Alkyne

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," celebrated for its high efficiency and functional group tolerance in forming 1,2,3-triazoles.[3][4] While the classic CuAAC is most efficient with terminal alkynes, internal alkynes like this compound can also participate, albeit often requiring more forcing conditions. The symmetrical nature of this compound simplifies the regiochemical outcome, yielding a single triazole product.

Mechanistic Considerations

The generally accepted mechanism for CuAAC involves the formation of a copper(I) acetylide intermediate. For an internal alkyne, the coordination of Cu(I) to the triple bond is the initial step, which enhances its reactivity towards the azide. The subsequent steps involve the coordination of the azide and a stepwise cycloaddition to form the triazole ring.

CuAAC_Mechanism cluster_0 Catalytic Cycle Alkyne This compound Intermediate1 π-Complex Alkyne->Intermediate1 + Cu(I) Azide R-N3 Intermediate3 Triazolide Intermediate Azide->Intermediate3 CuI Cu(I) Catalyst CuI->Intermediate1 Intermediate1->Intermediate3 + R-N3 Intermediate2 Copper Acetylide (minor pathway for internal alkynes) Product 1,4,5-Trisubstituted 1,2,3-Triazole Intermediate3->Product Protonolysis Product->CuI Catalyst Regeneration

Caption: Generalized catalytic cycle for the CuAAC with an internal alkyne.

Protocol: Synthesis of a 1,4,5-Trisubstituted-1,2,3-Triazole

This protocol provides a general procedure for the reaction of this compound with an organic azide. Optimization of temperature and reaction time may be necessary for specific substrates.

Materials:

  • This compound

  • Organic azide (e.g., Benzyl azide)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the organic azide (1.1 eq), and anhydrous toluene (to make a 0.5 M solution with respect to the alkyne).

  • Addition of Reagents: To the stirred solution, add CuI (0.1 eq) followed by DIPEA (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

ParameterRecommended ConditionRationale
Copper Source CuIA common and effective Cu(I) source for CuAAC.
Base DIPEAActs as a scavenger for any protons generated and can aid in catalyst turnover.
Solvent Toluene or DMFAnhydrous, non-protic solvents are generally preferred.
Temperature 80-100 °CHigher temperatures are often required for less reactive internal alkynes.
Stoichiometry Slight excess of azideTo ensure complete consumption of the alkyne.

II. Unique Copper-Catalyzed Diborylation and C-O Bond Cleavage

A striking example of the unique reactivity of this compound is its copper-catalyzed reaction with bis(pinacolato)diboron (B₂pin₂). In a departure from the expected vicinal diborylation observed with platinum catalysts, the copper-catalyzed pathway leads to a remarkable transformation involving both diborylation of the alkyne and substitution of the methoxy groups with boryl moieties.[1] This reaction showcases the ability of the copper catalyst to activate not only the C-C triple bond but also the adjacent C-O bonds.[1]

Mechanistic Plausibility

The proposed mechanism involves the initial formation of a boryl-copper species, which then adds across the alkyne. The resulting vinyl-copper intermediate can then undergo a unique intramolecular rearrangement or a series of elimination-addition steps, facilitated by the copper catalyst, to cleave the C-O bonds and install the boryl groups.

Borylation_Workflow Start This compound + B₂pin₂ Step1 Formation of Boryl-Copper Intermediate Start->Step1 Catalyst Cu Catalyst Catalyst->Step1 Step2 Diborylation of Alkyne Step1->Step2 Step3 C-O Bond Activation and Borylation Step2->Step3 Product Tetraborylated Product Step3->Product

Caption: Conceptual workflow for the copper-catalyzed tetraborylation.

Protocol: Copper-Catalyzed Tetraborylation of this compound

This protocol is based on the reported copper-catalyzed borylation reaction.[5]

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • Copper(I) chloride (CuCl)

  • Xantphos (or a similar phosphine ligand)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous THF

  • Schlenk tube and standard glassware for inert atmosphere techniques

Procedure:

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere, prepare the active copper catalyst by stirring CuCl (5 mol%), Xantphos (5.5 mol%), and KOtBu (10 mol%) in anhydrous THF for 30 minutes at room temperature.

  • Reaction Mixture: In a separate Schlenk tube, dissolve this compound (1.0 eq) and B₂pin₂ (4.2 eq) in anhydrous THF.

  • Reaction Initiation: Transfer the pre-formed catalyst solution to the solution of the alkyne and B₂pin₂ via cannula.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours or until the starting material is consumed, as monitored by GC-MS.

  • Workup: Quench the reaction with a few drops of methanol. Dilute the mixture with diethyl ether and filter through a short plug of silica gel, eluting with diethyl ether.

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

ParameterRecommended ConditionRationale
Copper Source CuClA readily available and effective Cu(I) source.
Ligand XantphosA bulky phosphine ligand that can stabilize the copper catalyst and promote the desired reactivity.
Base KOtBuUsed to generate the active boryl-copper species.
Solvent Anhydrous THFA common aprotic solvent for organometallic reactions.
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature.

III. Potential Application in Furan Synthesis: A Two-Step Approach

While direct copper-catalyzed cyclization of this compound to furans is not widely reported, a plausible and powerful two-step strategy involves its conversion to a 1,4-dicarbonyl compound, a key precursor for the classical Paal-Knorr furan synthesis.[6][7]

Step 1: Hydration of the Alkyne to a 1,4-Diketone

The hydration of the alkyne can be achieved using various methods, including acid-catalyzed hydration or oxymercuration-demercuration.

Step 2: Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is an acid-catalyzed cyclization of a 1,4-dicarbonyl compound to a furan.[6][7] This robust reaction is a cornerstone of furan synthesis.

Paal_Knorr_Synthesis Diketone 1,4-Diketone Protonation Protonation of Carbonyl Oxygen Diketone->Protonation H+ Enolization Enolization Protonation->Enolization Cyclization Intramolecular Nucleophilic Attack Enolization->Cyclization Dehydration Dehydration Cyclization->Dehydration Furan Substituted Furan Dehydration->Furan

Caption: Mechanism of the Paal-Knorr furan synthesis.

Protocol: Paal-Knorr Synthesis of a 2,5-Disubstituted Furan

This protocol outlines the cyclization of a generic 1,4-diketone precursor.

Materials:

  • 1,4-Diketone (derived from this compound)

  • Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

  • Solvent (e.g., Ethanol or glacial acetic acid)

  • Round-bottom flask and reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,4-diketone (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction Conditions: Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.

  • Workup: After cooling, neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude furan can be purified by distillation or column chromatography.

Safety and Handling

This compound is a flammable liquid. Handle with care in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Copper salts can be toxic and should be handled with care. Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is a versatile building block whose reactivity is significantly expanded through the use of copper catalysis. From the well-established azide-alkyne cycloaddition to the unique and powerful tetraborylation reaction, copper catalysts provide a gateway to a diverse range of molecular architectures. The potential for multi-step syntheses, such as the conversion to furans via the Paal-Knorr reaction, further underscores the utility of this symmetrical alkyne in the modern synthetic chemist's toolbox. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers aiming to harness the full potential of copper-catalyzed transformations of this compound.

References

Application Notes and Protocols: 1,4-Dimethoxy-2-butyne in Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 1,4-Dimethoxy-2-butyne as a Versatile Ligand

In the dynamic field of organometallic chemistry, the design and synthesis of novel ligands are paramount to unlocking new catalytic activities and molecular architectures. This compound, a symmetrically substituted internal alkyne, has emerged as a compelling ligand for the construction of diverse organometallic complexes. Its unique electronic and steric properties, stemming from the central carbon-carbon triple bond and flanking methoxy groups, render it a versatile building block for researchers in academia and industry, including those in drug development who leverage organometallic catalysts for the synthesis of complex organic molecules.

The alkyne functionality provides a locus of high electron density, enabling strong π-coordination to transition metals. The presence of two etheric oxygen atoms introduces the potential for hemilabile behavior or secondary coordination interactions, which can influence the reactivity and stability of the resulting complexes. This guide provides an in-depth exploration of this compound as a ligand, offering detailed protocols for the synthesis of its organometallic complexes and insights into their potential applications.

Physicochemical Properties of this compound

A thorough understanding of the ligand's properties is crucial for its effective use in synthesis.

PropertyValue
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 70 °C at 30 mmHg[3]
Density 0.944 g/mL at 25 °C[3]
Refractive Index n20/D 1.434[3]
CAS Number 16356-02-8[1]

I. Synthesis of Triiron Carbonyl Complexes: A Study in Coordination Isomerism

The reaction of this compound with iron carbonyls provides a fascinating entry into the world of cluster chemistry, yielding two distinct coordination isomers. This reactivity highlights the ligand's ability to stabilize different bonding modes within a multinuclear metal framework. The synthesis involves the reaction of the alkyne with undecacarbonyl(acetonitrile)triiron, a source of a reactive Fe₃(CO)₁₁ fragment.

Rationale Behind Experimental Choices
  • Iron Carbonyl Precursor: Undecacarbonyl(acetonitrile)triiron, [Fe₃(CO)₁₁(MeCN)], is chosen as the iron source due to the lability of the acetonitrile ligand, which is readily displaced by the incoming alkyne, facilitating the reaction under mild conditions.[4]

  • Solvent: A non-polar, inert solvent such as hexane or toluene is typically used to ensure the solubility of the reactants and to prevent coordination of the solvent to the metal centers.

  • Inert Atmosphere: The synthesis of organometallic compounds, particularly those with low-valent metal centers like iron carbonyls, requires the strict exclusion of oxygen and moisture to prevent decomposition and oxidation. This is achieved through the use of standard Schlenk line or glovebox techniques.

Experimental Protocol: Synthesis of Triiron Complexes of this compound

This protocol is adapted from the established reactivity of alkynes with triiron carbonyl clusters.[5]

Materials:

  • Undecacarbonyl(acetonitrile)triiron, [Fe₃(CO)₁₁(MeCN)]

  • This compound

  • Anhydrous hexane (or toluene)

  • Celite®

  • Silica gel for column chromatography

  • Schlenk flask and standard Schlenk line equipment

  • Nitrogen or Argon gas (high purity)

Procedure:

  • Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve undecacarbonyl(acetonitrile)triiron (1.0 mmol) in 50 mL of anhydrous hexane under an inert atmosphere of nitrogen or argon.

  • Ligand Addition: To the stirred solution, add a stoichiometric equivalent of this compound (1.0 mmol, 114 mg) via syringe.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, observing the disappearance of the starting iron carbonyl complex and the appearance of new, lower-frequency carbonyl bands.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove any insoluble byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue contains a mixture of the two isomeric products: decacarbonyl(μ₃-η²-‖-1,4-dimethoxy-2-butyne)triiron and nonacarbonyl(μ₃-η²-⊥-1,4-dimethoxy-2-butyne)triiron.

  • Chromatography: Purify the isomers by column chromatography on silica gel using a hexane/diethyl ether gradient. The two isomers, differing in polarity, should separate, allowing for their individual isolation.

Characterization of the Isomeric Triiron Complexes

The two isomers can be distinguished by their spectroscopic properties, particularly IR and NMR spectroscopy, and ultimately by X-ray crystallography.

  • Decacarbonyl(μ₃-η²-‖-1,4-dimethoxy-2-butyne)triiron: In this isomer, the alkyne ligand is coordinated parallel to one of the iron-iron bonds of the triiron cluster.[4]

  • Nonacarbonyl(μ₃-η²-⊥-1,4-dimethoxy-2-butyne)triiron: Here, the alkyne is coordinated perpendicularly to an iron-iron bond.[4]

Expected Spectroscopic Data:

ComplexIR (νco, cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Parallel Isomer Multiple strong bands in the 2100-1900 cm⁻¹ regionResonances for OCH₃ and CH₂ protons, shifted upon coordinationResonances for carbonyls, alkyne carbons, and ligand carbons
Perpendicular Isomer A distinct pattern of strong bands in the 2100-1900 cm⁻¹ regionDifferent chemical shifts for OCH₃ and CH₂ protons compared to the parallel isomerDistinct chemical shifts for carbonyls and alkyne carbons

Note: Specific spectral data should be compared with literature values for confirmation.

Triiron_Complex_Isomers cluster_reactants Reactants cluster_products Products Fe3CO11MeCN [Fe₃(CO)₁₁(MeCN)] Parallel Decacarbonyl(μ₃-η²-‖-1,4-dimethoxy-2-butyne)triiron Fe3CO11MeCN->Parallel + Alkyne - MeCN, - CO Perpendicular Nonacarbonyl(μ₃-η²-⊥-1,4-dimethoxy-2-butyne)triiron Fe3CO11MeCN->Perpendicular + Alkyne - MeCN, - 2CO Alkyne This compound

Caption: Synthesis of triiron carbonyl complex isomers.

II. Copper-Catalyzed Borylation: A Gateway to Functionalized Alkenes

Copper-catalyzed borylation reactions of alkynes are powerful tools for the synthesis of vinylboronates, which are versatile intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The reaction of this compound with a diboron reagent in the presence of a copper catalyst can lead to the formation of vicinal diborylated alkenes.

Causality in Catalysis
  • Copper(I) Catalyst: Copper(I) species are the active catalysts in these transformations. They react with the diboron reagent to form a boryl-copper intermediate.

  • Ligand: The choice of ligand is crucial for the efficiency and selectivity of the reaction. N-heterocyclic carbenes (NHCs) and phosphine ligands are commonly employed to stabilize the copper center and modulate its reactivity.

  • Proton Source: An alcohol, such as methanol, is often used as a proton source to facilitate the catalytic cycle.

Experimental Protocol: Copper-Catalyzed Diborylation of this compound

This protocol is a general procedure based on established methods for the copper-catalyzed borylation of internal alkynes.[3]

Materials:

  • Copper(I) chloride (CuCl)

  • Bis(pinacolato)diboron (B₂pin₂)

  • This compound

  • Anhydrous methanol

  • Anhydrous tetrahydrofuran (THF)

  • A suitable ligand (e.g., an N-heterocyclic carbene precursor like IPr·HCl and a base like NaOtBu, or a phosphine ligand like PPh₃)

  • Schlenk tube and standard Schlenk line equipment

  • Nitrogen or Argon gas (high purity)

Procedure:

  • Catalyst Preparation (if using NHC): In a Schlenk tube under an inert atmosphere, combine the imidazolium salt (e.g., IPr·HCl, 5 mol%) and sodium tert-butoxide (5 mol%). Add anhydrous THF and stir for 30 minutes to generate the free carbene. Then, add CuCl (5 mol%) and stir for another 30 minutes.

  • Reaction Setup: To the catalyst mixture, add bis(pinacolato)diboron (1.1 equivalents) and this compound (1.0 equivalent).

  • Methanol Addition: Add anhydrous methanol (2.0 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by GC-MS or NMR spectroscopy.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Copper_Borylation cluster_reactants Reactants Alkyne This compound Product vic-Diborylated Alkene Alkyne->Product B2pin2 B₂pin₂ B2pin2->Product MeOH Methanol MeOH->Product Catalyst Cu(I) Catalyst (e.g., CuCl/NHC) Catalyst->Product Catalytic Cycle

Caption: Copper-catalyzed borylation workflow.

III. Rhodium-Catalyzed [2+2+2] Cycloaddition: Constructing Aromatic Scaffolds

The rhodium-catalyzed [2+2+2] cycloaddition is a powerful, atom-economical method for the synthesis of substituted benzene derivatives from three alkyne molecules. This compound can participate in these reactions, either by trimerizing with itself or by co-cyclizing with other alkynes, offering a direct route to complex aromatic and heteroaromatic systems.

Mechanistic Rationale

The generally accepted mechanism involves the oxidative coupling of two alkyne molecules to a rhodium(I) center to form a rhodacyclopentadiene intermediate. Subsequent insertion of a third alkyne molecule and reductive elimination yields the aromatic product and regenerates the active rhodium(I) catalyst.[6][7]

Experimental Protocol: Rhodium-Catalyzed [2+2+2] Cycloaddition

This is a general protocol that can be adapted for the cyclotrimerization of this compound or its co-cyclization with other alkynes.[6]

Materials:

  • Wilkinson's catalyst, [RhCl(PPh₃)₃], or another suitable rhodium(I) precursor (e.g., [Rh(cod)₂]BF₄ with a phosphine ligand)

  • This compound

  • Co-cyclization partner (if applicable)

  • Anhydrous, degassed solvent (e.g., toluene, THF, or 1,2-dichloroethane)

  • Schlenk tube and standard Schlenk line equipment

  • Nitrogen or Argon gas (high purity)

Procedure:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve the rhodium catalyst (1-5 mol%) in the chosen anhydrous solvent.

  • Substrate Addition: Add this compound (and the co-cyclization partner, typically in a 1:2 or 1:1 ratio, depending on the desired product).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-110 °C) and stir for the required time (4-24 hours). Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the desired aromatic product.

IV. Emerging Frontiers: Nickel and Cobalt Complexes

While iron and rhodium complexes of this compound are more extensively studied, the exploration of its coordination chemistry with other late transition metals like nickel and cobalt presents exciting opportunities.

  • Nickel Complexes: Nickel(0) complexes are known to catalyze a variety of transformations, including alkyne cyclotrimerizations. The synthesis of Ni(0) complexes of this compound could lead to catalysts with unique selectivity profiles.[8][9]

  • Cobalt Complexes: Dicobalt octacarbonyl readily reacts with alkynes to form stable hexacarbonyl di-cobalt complexes. These complexes are not only interesting from a structural perspective but are also key intermediates in the Pauson-Khand reaction, a powerful method for the synthesis of cyclopentenones.[1][10]

The synthesis of nickel and cobalt complexes of this compound would likely follow established procedures for the preparation of other alkyne complexes of these metals, typically involving the reaction of the alkyne with a suitable metal carbonyl or low-valent metal precursor.

V. Applications in Catalysis and Materials Science

The organometallic complexes of this compound hold significant promise in various applications:

  • Homogeneous Catalysis: The iron, rhodium, nickel, and cobalt complexes can be explored as catalysts or pre-catalysts for a range of organic transformations, including hydrogenations, hydroformylations, and cross-coupling reactions. The electronic and steric properties of the this compound ligand can be fine-tuned to influence the activity and selectivity of the metallic center.

  • Materials Science: The incorporation of these organometallic complexes into polymeric matrices or onto solid supports could lead to the development of novel heterogeneous catalysts with enhanced stability and recyclability. Furthermore, the unique electronic properties of these complexes may be of interest in the design of new electronic and optical materials.

  • Drug Development: As catalysts, these complexes can facilitate the synthesis of complex organic molecules that are scaffolds for new therapeutic agents. The development of efficient and selective catalytic methods is a cornerstone of modern medicinal chemistry.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood.[3] All organometallic syntheses should be conducted under an inert atmosphere by trained personnel. Metal carbonyls, in particular, are toxic and should be handled with extreme caution. Always consult the Safety Data Sheet (SDS) for all chemicals before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a ligand with considerable, yet not fully tapped, potential in organometallic chemistry. Its ability to form stable complexes with a variety of transition metals, coupled with the potential for diverse reactivity patterns, makes it an attractive target for further investigation. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the rich coordination chemistry of this versatile alkyne and to develop new catalytic systems and advanced materials.

References

Use of 1,4-Dimethoxy-2-butyne in the synthesis of functionalized heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Functionalized Heterocyles Using 1,4-Dimethoxy-2-butyne

Introduction: Unveiling the Potential of a Versatile Alkyne Building Block

In the landscape of modern synthetic chemistry, the pursuit of efficient and modular routes to functionalized heterocycles is a cornerstone of drug discovery and materials science. Heterocyclic scaffolds are ubiquitous in natural products and pharmaceuticals, making their synthesis a critical area of research.[1] this compound, a symmetrical and highly reactive aliphatic alkyne, has emerged as a powerful and versatile precursor for constructing a diverse array of these valuable molecular architectures.[2][3]

This guide provides an in-depth exploration of the synthetic utility of this compound (C₆H₁₀O₂, CAS: 16356-02-8).[3][4] Its structure, featuring a central carbon-carbon triple bond flanked by two methoxymethyl groups, offers a unique combination of reactivity and functionality. The alkyne core serves as a linchpin for cycloaddition and transition-metal-catalyzed reactions, while the terminal methoxy groups act as masked carbonyls, readily revealed under specific conditions to participate in classical condensation chemistry.[5][6][7]

We will delve into the core synthetic strategies that leverage this unique reactivity, providing not just step-by-step protocols but also the underlying mechanistic principles and expert insights behind experimental choices. This document is designed for researchers, medicinal chemists, and process development scientists seeking to harness the synthetic power of this exceptional building block.

Section 1: Paal-Knorr Type Syntheses: A Modern Approach to a Classic Reaction

The Paal-Knorr synthesis, first reported in 1884, is a foundational method for preparing substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[6][7] A key innovation in the application of this compound is its use as a stable, easy-to-handle surrogate for 1,4-dicarbonyl compounds. Under acidic conditions, the two methoxy groups are hydrolyzed, unmasking the requisite diketone in situ, which then undergoes intramolecular cyclization and dehydration.[8][9]

Causality of the Mechanism: From Alkyne to Heterocycle

The success of this transformation hinges on a tandem reaction sequence. The first phase is the acid-catalyzed hydration of the alkyne and hydrolysis of the methoxy ethers to generate the intermediate 1,4-diketone (hexane-2,5-dione). This intermediate is then trapped by a nucleophile (for pyrroles) or undergoes self-condensation (for furans).

The choice of acid catalyst is critical; it must be potent enough to promote the initial hydrolysis without causing degradation of the starting material or product. Protic acids like p-toluenesulfonic acid (p-TsOH) or mineral acids are commonly employed, while Lewis acids can also facilitate the transformation.[7][10]

Paal_Knorr_Mechanism cluster_hydrolysis In-Situ Diketone Formation cluster_cyclization Heterocycle Formation A This compound B 1,4-Diketone Intermediate (Hexane-2,5-dione) A->B H₃O⁺ D Hemiaminal Intermediate B->D + R-NH₂ F Hemiacetal Intermediate B->F Tautomerization & Intramolecular Attack C Primary Amine (R-NH₂) E N-Substituted Pyrrole D->E - 2H₂O (Dehydration) G Substituted Furan F->G - H₂O (Dehydration)

Figure 1: General mechanism for Paal-Knorr synthesis of pyrroles and furans from this compound.

Protocol 1.1: Synthesis of N-Substituted Pyrroles

This protocol details the synthesis of N-aryl and N-alkyl pyrroles, a scaffold of significant interest in medicinal chemistry.[11] The reaction proceeds in a one-pot fashion, offering high operational simplicity.[12]

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Primary amine (e.g., aniline or benzylamine) (1.0 mmol, 1.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 10 mol%)

  • Toluene (5 mL)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Step-by-Step Procedure:

  • Setup: To a 25 mL round-bottom flask, add this compound (114 mg, 1.0 mmol), the chosen primary amine (1.0 mmol), and toluene (5 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (19 mg, 0.1 mmol).

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) followed by brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure N-substituted pyrrole.

Trustworthiness Check: The protocol is self-validating as the reaction progress can be easily monitored by TLC. The formation of water as a byproduct of the cyclization confirms the reaction is proceeding as expected. The final product's identity and purity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 1.2: Synthesis of 2,5-Dimethylfuran

This protocol outlines the acid-catalyzed cyclization to form 2,5-dimethylfuran, a common flavoring agent and versatile synthetic intermediate.

Materials:

  • This compound (10.0 mmol, 1.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.5 mmol, 5 mol%)

  • Toluene (25 mL)

  • Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask, add this compound (1.14 g, 10.0 mmol), toluene (25 mL), and p-TsOH·H₂O (95 mg, 0.5 mmol).[10]

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitoring: The reaction is typically complete when the theoretical amount of water (0.18 mL) has been collected, usually within 4-6 hours.[10]

  • Workup: Allow the mixture to cool to room temperature. Wash the solution with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene by distillation. The resulting 2,5-dimethylfuran is often of high purity but can be further purified by fractional distillation if required.

Section 2: Transition-Metal Catalysis: Accessing Complex Heterocycles

The carbon-carbon triple bond in this compound is an excellent substrate for transition-metal catalysis, enabling the construction of more complex and diverse heterocyclic systems that are inaccessible through classical methods.[5] Metals such as gold, rhodium, copper, and palladium can activate the alkyne towards a variety of transformations, including cycloadditions, annulations, and cascade reactions.[13][14]

Gold-Catalyzed Cascade Reactions

Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as exceptionally powerful tools for activating alkynes due to their strong π-acidity.[1] This allows for cascade reactions where multiple bonds are formed in a single, atom-economical operation, rapidly building molecular complexity from simple precursors.[15][16]

Gold_Catalysis_Workflow A Reactants (this compound + Substrate) C Gold Catalyst Addition (e.g., Au(I) complex + Ag(I) salt) A->C B Inert Solvent B->C D Reaction at Controlled Temperature C->D Initiation E Quenching & Aqueous Workup D->E Completion F Extraction & Drying E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS, etc.) G->H

Figure 2: General workflow for a gold-catalyzed heterocycle synthesis.

Protocol 2.1: Gold-Catalyzed Synthesis of a Fused N-Heterocycle (Representative)

This protocol provides a generalized framework for a gold-catalyzed reaction, which can be adapted for various nucleophiles and substrates to generate diverse heterocyclic libraries.[16]

Materials:

  • This compound (0.5 mmol, 1.2 eq)

  • Amine nucleophile (e.g., 2-aminopyridine) (0.42 mmol, 1.0 eq)

  • AuPPh₃Cl (0.0084 mmol, 2 mol%)

  • AgSbF₆ (0.0084 mmol, 2 mol%)

  • Dioxane (2.0 mL)

  • Sealed reaction tube with magnetic stirrer

Expert Insight: The use of a silver salt (AgSbF₆) as a co-catalyst is crucial. It acts as a halide scavenger, abstracting the chloride from AuPPh₃Cl to generate a highly reactive cationic gold(I) species, [AuPPh₃]⁺, which is the true active catalyst for alkyne activation.

Step-by-Step Procedure:

  • Catalyst Preparation: In a dry, sealed tube under an inert atmosphere (e.g., argon or nitrogen), add AuPPh₃Cl and AgSbF₆. Add the solvent (dioxane) and stir the mixture for 10 minutes at room temperature to pre-form the active catalyst.

  • Reagent Addition: Add the amine nucleophile followed by this compound to the catalyst mixture.

  • Reaction: Seal the tube tightly and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Workup: After cooling, filter the reaction mixture through a short pad of celite to remove catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by silica gel column chromatography to isolate the desired fused heterocycle.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of N-substituted pyrroles using Protocol 1.1, demonstrating its versatility.

EntryAmine (R-NH₂)ProductYield (%)
1Aniline1-Phenyl-2,5-dimethylpyrrole85
2Benzylamine1-Benzyl-2,5-dimethylpyrrole92
34-Methoxyaniline1-(4-Methoxyphenyl)-2,5-dimethylpyrrole88
4Cyclohexylamine1-Cyclohexyl-2,5-dimethylpyrrole75

Yields are representative and may vary based on reaction scale and purification efficiency.

Conclusion

This compound stands out as a uniquely versatile and powerful building block for the synthesis of functionalized heterocycles. Its ability to serve as a stable precursor to 1,4-dicarbonyls makes it an ideal substrate for modern variations of the classic Paal-Knorr synthesis, providing reliable access to substituted pyrroles and furans. Furthermore, the reactivity of its alkyne core under transition-metal catalysis, particularly with gold, opens the door to complex, multi-bond-forming cascade reactions that rapidly generate valuable heterocyclic scaffolds. The protocols and insights provided in this guide equip researchers with the foundational knowledge to effectively integrate this reagent into their synthetic programs, accelerating the discovery and development of novel chemical entities.

References

Application of 1,4-Dimethoxy-2-butyne in polymer chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 1,4-Dimethoxy-2-butyne in Advanced Polymer Synthesis

Authored by a Senior Application Scientist

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the prospective applications of this compound in polymer chemistry. While direct polymerization of this specific monomer is not extensively documented in current literature, its structural characteristics—a symmetrical internal alkyne flanked by two ether functional groups—present a compelling case for its use in creating novel functional polymers.[1][2]

This guide bridges the existing knowledge gap by leveraging well-established principles from the polymerization of analogous substituted acetylenes.[3][4] We will provide a foundational understanding, propose detailed synthetic protocols, and discuss the anticipated properties and applications of the resulting polymers. The methodologies herein are grounded in proven catalytic systems known for their tolerance to the very functional groups present in this compound, offering a robust starting point for experimental exploration.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is critical for designing successful polymerization experiments.

PropertyValueSource(s)
Molecular Formula C₆H₁₀O₂[5][6]
Molecular Weight 114.14 g/mol [5][6][7]
CAS Number 16356-02-8[5][8]
Appearance Colorless to light yellow clear liquid[1]
Density 0.944 g/mL at 25 °C[9][10]
Boiling Point 70 °C at 30 mmHg[9][10]
Refractive Index n20/D 1.434[10]
Flash Point 53 °C (128 °F)[10]

Section 1: Monomer Synthesis and Preparation

The primary and most accessible route to this compound is through the derivatization of its parent compound, 2-butyne-1,4-diol, a readily available and established building block in polymer chemistry.[5] The synthesis is typically achieved via a Williamson ether synthesis, a robust and high-yielding O-alkylation method.[5]

Protocol 1: Synthesis of this compound from 2-Butyne-1,4-diol

Causality and Experimental Rationale: This protocol utilizes a strong base, sodium hydride (NaH), to deprotonate the hydroxyl groups of 2-butyne-1,4-diol, forming a more nucleophilic alkoxide. Tetrahydrofuran (THF) is chosen as the solvent due to its ability to dissolve the reactants and its relative inertness under these conditions. Methyl iodide serves as the electrophilic methyl source. The reaction is conducted under an inert atmosphere to prevent quenching of the highly reactive sodium hydride and the intermediate alkoxides by atmospheric moisture and oxygen.

Materials:

  • 2-Butyne-1,4-diol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and standard glassware

  • Magnetic stirrer and ice bath

  • Nitrogen or Argon gas line

Procedure:

  • Preparation: Under a positive pressure of inert gas (N₂ or Ar), add 2-butyne-1,4-diol to a Schlenk flask equipped with a magnetic stir bar. Dissolve it in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform in a fume hood.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the dialkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide dropwise via a syringe. An exothermic reaction may be observed.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation (lit. bp 70 °C at 30 mmHg) to yield pure this compound.[9]

SynthesisWorkflow cluster_reactants Reactants cluster_process Process Steps cluster_product Final Product Diol 2-Butyne-1,4-diol Deprotonation Deprotonation in THF Diol->Deprotonation NaH Sodium Hydride (NaH) NaH->Deprotonation MeI Methyl Iodide (CH3I) Alkylation Alkylation MeI->Alkylation Deprotonation->Alkylation Dialkoxide Intermediate Workup Aqueous Workup & Extraction Alkylation->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Section 2: Proposed Polymerization Methodologies

The polymerization of substituted acetylenes is most effectively achieved using transition metal catalysts.[3] Rhodium(I) complexes, in particular, have demonstrated exceptional utility due to their high catalytic activity and remarkable tolerance towards polar functional groups, such as the ether linkages in our target monomer.[3]

Application Note 1: Rhodium-Catalyzed Coordination Polymerization

Scientific Rationale: The proposed mechanism for the polymerization of substituted acetylenes by Rh(I) catalysts involves a coordination-insertion pathway. The alkyne monomer coordinates to the rhodium center, followed by insertion into the rhodium-acetylide or rhodium-carbon bond of the growing polymer chain. This process repeats, leading to a polymer with a conjugated backbone of alternating carbon-carbon double bonds.[3] Catalysts like [Rh(nbd)Cl]₂ (nbd = norbornadiene) paired with a tertiary amine co-catalyst are highly effective for this transformation.[3] The ether groups in this compound are not expected to poison the catalyst, making this a highly viable approach.

PolymerizationMechanism Catalyst [Rh]Cl Active Catalyst Coordination [Rh]-Cl(Monomer) π-Complex Formation Catalyst->Coordination Coordination Monomer CH₃OCH₂-C≡C-CH₂OCH₃ Monomer Monomer->Coordination Insertion [Rh]-(Polymer)-Cl Insertion & Propagation Coordination->Insertion Insertion Insertion->Insertion Chain Growth (n-1) Monomers Polymer -(C(CH₂OCH₃)=C(CH₂OCH₃))n- Conjugated Polymer Insertion->Polymer Termination

Caption: Proposed mechanism for Rh-catalyzed polymerization.
Protocol 2: Synthesis of Linear Poly(this compound)

Materials:

  • This compound (freshly distilled)

  • [Rh(nbd)Cl]₂ (Rhodium(I) norbornadiene chloride dimer)

  • Triethylamine (Et₃N, freshly distilled)

  • Anhydrous toluene or THF

  • Methanol

  • Schlenk tube and inert atmosphere glovebox/manifold

Procedure:

  • Monomer Preparation: Purify the this compound monomer via vacuum distillation immediately before use to remove any inhibitors or impurities.

  • Catalyst Solution: In a glovebox or under inert atmosphere, prepare a stock solution of the [Rh(nbd)Cl]₂ catalyst in the chosen anhydrous solvent (e.g., toluene).

  • Reaction Setup: In a Schlenk tube, dissolve the purified monomer in the anhydrous solvent. Add triethylamine as a co-catalyst (typically in slight excess relative to the rhodium catalyst). The monomer-to-catalyst ratio can be varied to target different molecular weights, with a typical starting point being 100:1.

  • Initiation: Heat the monomer solution to the desired reaction temperature (e.g., 30-60 °C). Initiate the polymerization by injecting the catalyst solution via syringe.

  • Polymerization: Allow the reaction to proceed under inert atmosphere with stirring. The reaction progress can be monitored by observing an increase in viscosity. Reaction times can range from a few hours to 24 hours.

  • Termination and Precipitation: Terminate the reaction by exposing it to air. Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent, such as methanol.

  • Purification: Collect the precipitated polymer by filtration. Wash it thoroughly with fresh methanol to remove residual catalyst and unreacted monomer.

  • Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.

Anticipated Polymer Characterization

The resulting polymer should be characterized to confirm its structure, molecular weight, and properties.

TechniquePurposeExpected Results
GPC/SEC Determine molecular weight (Mn, Mw) and polydispersity index (PDI).Successful polymerization would yield a polymer with a defined molecular weight and a PDI typically between 1.5 and 2.5 for this type of catalysis.
¹H & ¹³C NMR Confirm the polymer structure.Disappearance of the alkyne proton/carbon signals and appearance of new signals corresponding to the vinylic protons/carbons of the polyacetylene backbone. The methoxy and methylene signals should remain.
FT-IR Identify functional groups.Disappearance of the C≡C stretching vibration (around 2200 cm⁻¹) and appearance of a C=C stretching vibration (around 1600-1650 cm⁻¹).
UV-Vis Spectroscopy Analyze the electronic structure and conjugation.A broad absorption band in the UV-visible region, indicative of the π-π* transitions in the conjugated polymer backbone.[3]
TGA/DSC Evaluate thermal properties.Determine the decomposition temperature (Td) and glass transition temperature (Tg). The polymer is expected to have good thermal stability.[11][12]

Section 3: Prospective Applications and Material Properties

The unique structure of poly(this compound) suggests a range of advanced applications driven by its anticipated properties.

Application Note 2: Development of Soluble, Processable Conductive Polymers

Rationale: Polyacetylene is the archetypal conducting polymer, but its insolubility and instability have limited its practical use.[13] The introduction of the -CH₂OCH₃ side groups is expected to significantly enhance the polymer's solubility in common organic solvents, making it processable via techniques like spin-coating or inkjet printing.[1] While intrinsically a semiconductor, its conductivity can be dramatically increased through doping.[14][15]

Hypothetical Doping Protocol:

  • Solution Preparation: Dissolve the synthesized poly(this compound) in a suitable solvent like chloroform or THF to create a thin-film casting solution.

  • Film Casting: Cast a thin film of the polymer onto a glass or quartz substrate.

  • Doping: Expose the film to iodine (I₂) vapor in a sealed chamber. The iodine acts as a p-doping agent, oxidizing the polymer backbone and creating mobile charge carriers ("holes").[13]

  • Characterization: Measure the film's conductivity using a four-point probe setup. The color of the film is expected to change dramatically upon doping, providing a visual confirmation.

Application Note 3: Use as a Precursor for Functional Carbon Materials

Rationale: Polymers with a high carbon content, like polyacetylenes, can serve as excellent precursors for carbon materials. Upon pyrolysis at high temperatures under an inert atmosphere, the polymer will undergo carbonization, potentially forming structured carbon materials. The presence of oxygen in the side chains might influence the final carbon structure and properties.

Anticipated Material Properties Summary
PropertyAnticipated CharacteristicRationale
Solubility High solubility in common organic solvents (THF, Chloroform, Toluene).The flexible, polar dimethoxy side chains disrupt packing and improve solvent-polymer interactions.[1]
Electrical Properties Semiconducting in its pristine state; potentially highly conductive upon doping.The conjugated polyacetylene backbone provides a pathway for charge transport.[13][14][16]
Thermal Stability Good thermal stability, with potential for thermal crosslinking at elevated temperatures.Polyacetylene backbones are generally robust. Crosslinking reactions can further enhance stability.[11][17]
Mechanical Properties Likely to be a rigid or semi-rigid material, depending on molecular weight.The conjugated backbone imparts rigidity to the polymer chain.[18]
Processability Solution-processable for thin-film fabrication.Enhanced solubility allows for the use of standard polymer processing techniques.

Conclusion

This compound stands as a promising yet underutilized monomer for the synthesis of advanced functional polymers. By applying established rhodium-catalyzed polymerization techniques, it is theoretically straightforward to produce a novel substituted polyacetylene. The resulting polymer is anticipated to possess a valuable combination of properties, including excellent solubility, solution processability, and tunable electronic characteristics. This guide provides the necessary theoretical foundation and practical protocols to empower researchers to explore this monomer and unlock its potential in the fields of organic electronics, materials science, and beyond.

References

The Versatile Four-Carbon Synthon: 1,4-Dimethoxy-2-butyne in the Strategic Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Simple Yet Powerful Building Block

In the intricate tapestry of natural product synthesis, the selection of appropriate starting materials is paramount to the elegance and efficiency of a synthetic route. Among the myriad of available building blocks, 1,4-dimethoxy-2-butyne has emerged as a particularly versatile and powerful four-carbon synthon. Its symmetrical structure, adorned with strategically placed methoxy groups and a reactive alkyne core, offers a gateway to a diverse array of complex molecular architectures. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound in the synthesis of natural products. We will delve into key transformations, provide detailed experimental protocols, and explore the underlying chemical principles that make this unassuming molecule a cornerstone in the construction of intricate natural product scaffolds.

The synthetic utility of this compound stems from its ability to be readily transformed into several key reactive intermediates. The internal alkyne can be manipulated through various additions and cycloadditions, while the methoxy groups can serve as latent carbonyl functionalities or be leveraged to influence the reactivity of the carbon backbone. This guide will focus on three principal synthetic strategies: the generation of furan-containing motifs via Paal-Knorr synthesis, the construction of six-membered rings through Diels-Alder reactions of its isomerized diene, and the formation of complex aromatic systems via transition metal-catalyzed annulations.

I. The Furan Motif: A Gateway to Bioactive Molecules via Paal-Knorr Synthesis

The furan ring is a ubiquitous structural motif in a vast number of natural products, exhibiting a wide range of biological activities. The Paal-Knorr furan synthesis is a classic and reliable method for constructing substituted furans from 1,4-dicarbonyl compounds.[1][2][3] this compound serves as an excellent precursor to the requisite 1,4-dicarbonyl functionality, offering a streamlined entry into this important class of heterocycles.

The Causality Behind the Choice: From Alkyne to Dicarbonyl

The transformation of this compound into a 1,4-dicarbonyl compound is typically achieved through a two-step sequence: hydration of the alkyne followed by hydrolysis of the resulting acetal. The presence of the methoxy groups is crucial here; they act as protecting groups for the carbonyl functionalities that are unmasked under acidic conditions. This strategy allows for the selective manipulation of the alkyne without interference from highly reactive aldehyde or ketone groups.

Experimental Protocol: Synthesis of a Furan Precursor from this compound

Step 1: Hydration of this compound to 1,1,4,4-Tetramethoxy-2-butanone

This protocol describes a typical mercury(II)-catalyzed hydration of the alkyne.

Materials:

  • This compound (1.0 eq)

  • Mercury(II) sulfate (HgSO₄, 0.1 eq)

  • Concentrated sulfuric acid (H₂SO₄, 0.1 eq)

  • Methanol (MeOH)

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of this compound in a mixture of methanol and water, add mercury(II) sulfate and a catalytic amount of concentrated sulfuric acid.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1,1,4,4-tetramethoxy-2-butanone, which can be used in the next step without further purification.

Step 2: Paal-Knorr Furan Synthesis

This protocol outlines the acid-catalyzed cyclization of the 1,4-dicarbonyl precursor (generated in situ from the tetramethoxy intermediate) to a substituted furan.[4][5][6]

Materials:

  • Crude 1,1,4,4-tetramethoxy-2-butanone (from Step 1)

  • Aqueous solution of a strong acid (e.g., 2 M HCl or H₂SO₄)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude 1,1,4,4-tetramethoxy-2-butanone in toluene.

  • Add the aqueous acid solution to the mixture.

  • Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired substituted furan.

Data Presentation: Representative Yields for Furan Synthesis
Starting MaterialProductCatalystSolventTemperature (°C)Yield (%)
This compound derivativeSubstituted Furanp-TsOHToluene11075-85
1,4-Diketone2,5-DimethylfuranH₂SO₄Water100~90

II. Constructing Six-Membered Rings: The Diels-Alder Reaction of 1,4-Dimethoxy-1,3-butadiene

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of six-membered rings.[3][7] this compound can be readily isomerized to its conjugated diene counterpart, 1,4-dimethoxy-1,3-butadiene, a highly reactive diene for [4+2] cycloaddition reactions.

The Strategic Isomerization: Unlocking Diene Reactivity

The transformation of the alkyne into a conjugated diene is typically achieved under basic conditions. This isomerization is a powerful strategic maneuver, as it converts a linear four-carbon unit into a planar system poised for cycloaddition. The methoxy groups in the resulting diene act as strong electron-donating groups, activating it towards electron-deficient dienophiles and often controlling the regioselectivity of the cycloaddition.

Experimental Protocol: Isomerization and Subsequent Diels-Alder Reaction

Step 1: Base-Catalyzed Isomerization of this compound

Materials:

  • This compound (1.0 eq)

  • Potassium tert-butoxide (KOtBu, 1.1 eq)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of potassium tert-butoxide in anhydrous DMSO at room temperature, add a solution of this compound in a small amount of DMSO dropwise.

  • Stir the reaction mixture at room temperature and monitor by gas chromatography-mass spectrometry (GC-MS) for the formation of 1,4-dimethoxy-1,3-butadiene.

  • Once the isomerization is complete, pour the reaction mixture into a separatory funnel containing diethyl ether and a saturated aqueous ammonium chloride solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to avoid polymerization of the diene. The crude 1,4-dimethoxy-1,3-butadiene is often used immediately in the next step.

Step 2: Diels-Alder Reaction with an Electron-Deficient Dienophile

Materials:

  • Crude 1,4-dimethoxy-1,3-butadiene (from Step 1)

  • Dienophile (e.g., maleic anhydride, 1.0 eq)

  • Anhydrous toluene

  • Hexanes

Procedure:

  • Dissolve the crude 1,4-dimethoxy-1,3-butadiene in anhydrous toluene.

  • Add the dienophile to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and, if a precipitate forms, collect the product by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.

Visualization of the Synthetic Workflow

Diels_Alder_Workflow A This compound B Isomerization (KOtBu, DMSO) A->B C 1,4-Dimethoxy-1,3-butadiene B->C D Diels-Alder Reaction (+ Dienophile) C->D E Cyclohexene Adduct D->E Rhodium_Catalysis A Rh(III) Catalyst B C-H Activation A->B Arene C Rhodacycle Intermediate B->C D Alkyne Coordination & Insertion C->D This compound E Intermediate D->E F Second Alkyne Insertion E->F This compound G Reductive Elimination F->G G->A Regeneration H Product (Isoquinolinium Salt) G->H

References

Application Note & Protocol: Propargylic Metalation of 1,4-Dimethoxy-2-butyne

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental protocol for the metalation of 1,4-dimethoxy-2-butyne at the propargylic positions using n-butyllithium (n-BuLi). The lithiation of internal alkynes at positions adjacent to the triple bond generates highly reactive and synthetically versatile carbanionic intermediates. These intermediates can be subsequently quenched with a wide array of electrophiles to afford functionalized alkynes. This guide is designed for researchers in organic synthesis and drug development, offering a detailed, step-by-step procedure grounded in mechanistic principles and rigorous safety practices. We delve into the causality behind experimental choices, troubleshooting common issues, and methods for characterization, ensuring a reproducible and reliable protocol.

Introduction and Scientific Principle

This compound is a symmetrical internal alkyne that lacks the acidic terminal proton typically associated with alkyne metalation[1]. However, the methylene protons on the carbons adjacent to the C≡C triple bond (the propargylic positions) exhibit enhanced acidity (pKa ≈ 35-36 in DMSO) due to the inductive effect of the triple bond and the ability of the resulting conjugate base to be resonance-stabilized.

Treatment with a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi), facilitates the deprotonation of one of these propargylic positions[2]. This generates a potent nucleophile, which exists as a resonance hybrid of a propargyllithium and an allenylithium species. This intermediate can then react with various electrophiles, providing a powerful method for carbon-carbon and carbon-heteroatom bond formation[3]. Understanding the behavior of n-BuLi in solution, which exists as various aggregates (dimers, tetramers, etc.), is key to controlling its reactivity[2][4]. The use of a polar aprotic solvent like tetrahydrofuran (THF) is crucial as it solvates the lithium cation, breaking down these aggregates into more reactive, smaller species[4].

CRITICAL SAFETY CONSIDERATIONS: Handling Pyrophoric Reagents

The primary hazard in this protocol is the use of n-butyllithium, a pyrophoric reagent that can ignite spontaneously upon contact with air or moisture[5][6]. Strict adherence to safety protocols is mandatory.

  • Work Environment : All manipulations involving n-BuLi must be performed under an inert atmosphere (dry nitrogen or argon) in a certified chemical fume hood[7]. The work area should be clean, uncluttered, and free of flammable solvents and combustible materials like paper towels[8].

  • Personal Protective Equipment (PPE) : At a minimum, a flame-resistant lab coat, chemical splash goggles, and a face shield must be worn[9][10]. It is highly recommended to wear nitrile gloves underneath neoprene or Nomex gloves for enhanced protection[9].

  • Handling : Use oven-dried glassware assembled while hot and cooled under a stream of inert gas. Transfer n-BuLi solutions using a syringe or cannula that has been purged with inert gas[5]. Never work alone when handling pyrophoric reagents[6][8].

  • Spill & Fire : A Class D fire extinguisher (for combustible metals) or a container of dry sand must be readily accessible to smother small fires[7][10]. DO NOT USE WATER OR A CO₂ EXTINGUISHER , as they react violently with organolithium reagents[10][11].

  • Quenching & Disposal : All glassware and equipment contaminated with n-BuLi must be carefully quenched. Slowly add a less reactive solvent like isopropanol, followed by methanol, and finally water. All waste must be disposed of as hazardous material according to institutional guidelines[8].

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)CAS NumberNotes
This compound≥97%Sigma-Aldrich16356-02-8Store under nitrogen.
n-Butyllithium2.5 M in hexanesSigma-Aldrich109-72-8Pyrophoric. Store under inert gas at 2-8 °C.[12][13]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich109-99-9Inhibitor-free. Freshly distilled from Na/benzophenone.
Electrophile (e.g., Iodomethane)Reagent GradeFisher Scientific74-88-4Example electrophile. Toxic and volatile.
Saturated aq. NH₄ClReagent Grade-12125-02-9For quenching the reaction.
Diethyl Ether (Et₂O)Anhydrous-60-29-7For extraction.
Magnesium Sulfate (MgSO₄)Anhydrous-7487-88-9For drying organic layers.
Schlenk Flasks/Reaction Flasks---Must be oven-dried prior to use.
Syringes and Needles---Must be oven-dried prior to use.
Inert Gas SupplyHigh Purity--Nitrogen or Argon with low O₂/H₂O content.

Detailed Experimental Protocol

This protocol describes the metalation of this compound followed by quenching with iodomethane as a representative electrophile.

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching & Workup A 1. Assemble Oven-Dried Glassware B 2. Purge with Inert Gas (N₂/Ar) A->B C 3. Add Anhydrous THF & This compound B->C D 4. Cool to -78 °C C->D E 5. Add n-BuLi Dropwise D->E F 6. Stir at -78 °C E->F G 7. Add Electrophile (e.g., Iodomethane) F->G H 8. Warm to Room Temp G->H I 9. Quench with sat. aq. NH₄Cl H->I J 10. Extraction with Et₂O I->J K 11. Dry, Filter, Concentrate J->K

Caption: Experimental workflow for the metalation and subsequent alkylation of this compound.

Step-by-Step Procedure

Part A: Reaction Setup

  • Glassware Preparation : Place a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser topped with a gas adapter into an oven (120 °C) for at least 4 hours.

  • Assembly and Inert Atmosphere : Assemble the glassware hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow the apparatus to cool to room temperature. This ensures a moisture-free environment, which is critical for the success of the reaction[5].

Part B: Metalation

  • Reagent Addition : To the cooled flask, add this compound (1.14 g, 10.0 mmol, 1.0 equiv) via syringe, followed by 40 mL of anhydrous THF.

  • Cooling : Immerse the flask in a dry ice/acetone bath to cool the internal temperature to approximately -78 °C.

  • Base Addition : While stirring vigorously, slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equiv) dropwise via syringe over 15 minutes.

    • Causality: Slow, dropwise addition at low temperature is essential to control the exothermic deprotonation reaction and to prevent potential side reactions, such as reaction with the THF solvent[4]. The slight excess of n-BuLi ensures complete consumption of the starting material[14].

  • Reaction Time : Stir the resulting pale yellow solution at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

Part C: Electrophilic Quench & Workup

  • Electrophile Addition : Slowly add iodomethane (0.75 mL, 1.70 g, 12.0 mmol, 1.2 equiv) dropwise to the reaction mixture at -78 °C. A color change or precipitation may be observed.

  • Warming : After the addition is complete, allow the reaction mixture to slowly warm to room temperature by removing the cooling bath. Let it stir for an additional 2 hours.

  • Quenching : Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution while cooling the flask in an ice-water bath.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (3 x 30 mL).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude product can be purified by column chromatography on silica gel to yield the desired functionalized alkyne.

Reaction Mechanism & Characterization

The reaction proceeds via deprotonation at a propargylic carbon to form a resonance-stabilized anion, which is then trapped by the electrophile.

Caption: Mechanism of propargylic deprotonation followed by electrophilic quench with iodomethane.

  • Expected Results : Successful reaction and purification should yield 1,4-dimethoxy-3-pentyne as a clear oil.

  • Characterization :

    • TLC : Monitor reaction progress by TLC, observing the consumption of the starting material and the appearance of a new, typically less polar, product spot.

    • ¹H NMR : The key diagnostic signal is the disappearance of the propargylic singlet of the starting material (δ ≈ 4.15 ppm) and the appearance of new signals corresponding to the alkylated product (e.g., a quartet for the new CH and a doublet for the new CH₃).

    • ¹³C NMR : Will show the appearance of new signals for the added alkyl group and a shift in the signals for the alkyne and adjacent carbons.

    • Mass Spectrometry : To confirm the molecular weight of the product.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or no product yield; starting material recovered 1. Inactive n-BuLi (degraded by air/moisture).2. Insufficiently dried glassware or wet solvent.3. Reaction temperature too low for complete deprotonation.1. Titrate the n-BuLi solution before use to determine its exact molarity.2. Ensure all glassware is rigorously oven-dried and solvents are freshly distilled and anhydrous.3. After adding n-BuLi, consider allowing the reaction to warm to -40 °C or -20 °C for a short period.
Formation of multiple unidentified byproducts 1. Reaction temperature was too high, causing side reactions with the solvent (THF).2. The electrophile is too sterically hindered or unreactive.3. Polylithiation (deprotonation at both propargylic sites).1. Maintain a strict temperature of -78 °C during n-BuLi addition and reaction.2. Use a more reactive electrophile or add a co-solvent like HMPA (caution: carcinogen).3. Use only 1.0-1.1 equivalents of n-BuLi. Using >2 equivalents will favor dilithiation.
Reaction turns dark brown or black Decomposition of the organolithium reagent or product.Ensure the reaction is maintained at low temperature and under a strictly inert atmosphere. Quench the reaction as soon as TLC indicates completion.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalytic Reactions for 1,4-Dimethoxy-2-butyne

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing catalyst loading in reactions involving 1,4-Dimethoxy-2-butyne. This document is designed for researchers, chemists, and process development professionals. It provides field-proven insights, troubleshooting protocols, and data-driven recommendations to help you overcome common challenges and achieve optimal reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst selection and loading.

Q1: What is a typical starting catalyst loading for reactions involving this compound, and how is it determined?

A typical starting point for catalyst loading in academic literature for similar syntheses often ranges from 1 to 5 mol%. However, the optimal loading is highly dependent on the specific catalyst system, substrate purity, and reaction conditions. For instance, in the synthesis of 1,4-diols from butynediol, copper-based catalysts are frequently employed. The primary goal is to use the minimum amount of catalyst required to achieve a desirable reaction rate and high conversion, thereby minimizing cost, potential metal contamination in the product, and simplifying downstream purification.

The initial loading should be determined based on literature precedents for similar reactions or through a preliminary screening experiment. A systematic approach, such as a Design of Experiments (DoE), can efficiently identify the optimal loading by varying catalyst concentration alongside other parameters like temperature and reaction time.

Q2: My reaction is sluggish or has stalled. How do I know if the catalyst loading is too low or if the catalyst is deactivated?

This is a critical diagnostic question. A low catalyst loading and catalyst deactivation can present similar symptoms (low conversion), but their solutions are different.

  • Symptom of Low Loading: The reaction proceeds cleanly but at a very slow rate from the beginning. You will see a gradual, albeit slow, consumption of starting material over time.

  • Symptom of Deactivation: The reaction starts at a reasonable rate and then slows down significantly or stops completely before reaching full conversion. This suggests that the active catalytic sites are being consumed or blocked over the course of the reaction.

To distinguish between these, you can perform a "spiking" experiment. Add a second, small charge of fresh catalyst to the stalled reaction mixture. If the reaction rate increases, it strongly indicates that the initial catalyst charge was either insufficient or had become deactivated. If there is no change, the issue may lie with inhibitors in the reaction mixture or other non-catalyst-related problems.

Q3: What are the most common causes of catalyst deactivation in this type of reaction?

Catalyst deactivation is a frequent issue. The primary culprits are typically impurities in the starting materials or solvents.

  • Poisoning: Many catalysts, especially those based on precious metals like palladium or copper, are highly susceptible to poisoning. Common poisons include sulfur compounds, amines, and even certain halides. These substances can bind irreversibly to the active sites of the catalyst, rendering them inactive.

  • Fouling: Insoluble organic or inorganic materials can deposit on the catalyst surface, blocking access to the active sites. This is particularly common in reactions that produce polymeric byproducts.

  • Leaching: The active metal can sometimes leach from the support material into the solution, especially under harsh temperature or pH conditions, leading to a loss of active sites.

It is imperative to use high-purity starting materials and solvents to mitigate these risks. Pre-treating reagents to remove potential poisons can significantly improve catalyst lifetime and performance.

Part 2: In-Depth Troubleshooting Guides

This section provides structured, step-by-step protocols for resolving specific experimental failures.

Guide 1: Troubleshooting Low to No Conversion

Problem: The reaction shows less than 10% conversion of this compound after the expected reaction time.

This guide provides a logical workflow to diagnose and solve the root cause of low conversion.

G cluster_start cluster_checks cluster_solutions start Low Conversion (<10%) check_reagents Verify Starting Material & Solvent Purity (GC, NMR, Karl Fischer) start->check_reagents Step 1: Purity Check check_conditions Confirm Reaction Conditions (Temp, Pressure, Atmosphere) check_reagents->check_conditions Reagents are Pure purify Purify/Dry Reagents & Solvents check_reagents->purify Impurity/Water Detected check_catalyst Assess Catalyst Activity (Run a standard/control reaction) check_conditions->check_catalyst Conditions Correct adjust Correct Temperature/Pressure/ Inert Atmosphere Setup check_conditions->adjust Deviation Found replace_catalyst Procure Fresh, Validated Catalyst check_catalyst->replace_catalyst Catalyst Inactive increase_loading Systematically Increase Catalyst Loading (e.g., +50%) check_catalyst->increase_loading Catalyst Active

Caption: Troubleshooting workflow for low reaction conversion.

  • Setup Control Reaction: In a separate flask, set up a small-scale reaction using a well-characterized standard substrate known to work efficiently with the catalyst.

  • Standard Conditions: Use the exact same solvent, temperature, and catalyst batch as the problematic reaction.

  • Monitor Progress: Track the reaction progress via TLC or GC for 1-2 hours.

  • Analyze Outcome:

    • If the control reaction works: The catalyst is active. The problem lies with your specific this compound starting material or other reagents. Proceed to purify your reagents.

    • If the control reaction fails: The catalyst is likely deactivated or from a bad batch. Obtain a fresh bottle of catalyst.

Guide 2: Optimizing for High Selectivity & Minimizing Byproducts

Problem: The reaction achieves good conversion, but GC/MS analysis shows significant formation of byproducts, complicating purification and lowering the yield of the desired product.

High catalyst loading can sometimes lead to over-reaction or side reactions. Optimizing loading is a balance between reaction rate and selectivity.

A systematic approach is crucial. The table below illustrates how to structure an experiment to find the optimal balance. The synthesis of 1,4-dialkoxy-2-butynes can sometimes be accompanied by isomerization or polymerization, which are common side reactions.

Table 1: Example Experimental Design for Catalyst Loading Optimization

Experiment IDCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)
CLO-11.06087598
CLO-22.56089592
CLO-35.06089985
CLO-42.550129296
  • Establish Baseline: Run the reaction at your current "high conversion" conditions and carefully quantify the product-to-byproduct ratio using GC with an internal standard.

  • Reduce Catalyst Loading: Perform a series of experiments, reducing the catalyst loading by 30-50% in each run (e.g., from 5 mol% to 3.5 mol%, then to 2 mol%).

  • Reduce Temperature: Concurrently, consider reducing the reaction temperature by 10-20°C. Lower temperatures often favor the desired kinetic product over thermodynamically favored byproducts.

  • Monitor Selectivity: For each experiment, monitor not only the conversion but, more importantly, the selectivity.

  • Identify Optimum: Plot selectivity vs. catalyst loading. The optimal loading is often the point just before a significant drop in selectivity is observed while maintaining an acceptable conversion rate (e.g., >95%).

G SM This compound + Reagent Intermediate Catalyst-Substrate Complex SM->Intermediate k_activation Cat Catalyst (e.g., Cu/Pd) Cat->Intermediate Product Desired Product Intermediate->Product k_desired (Lower Activation Energy) Byproduct Side Products (e.g., Isomers, Oligomers) Intermediate->Byproduct k_side (Higher Loading/Temp Favors)

Caption: Competing reaction pathways for product and byproduct formation.

By carefully reducing catalyst loading and temperature, you can bias the kinetics towards the desired reaction pathway (k_desired), minimizing the formation of unwanted side products.

Technical Support Center: Synthesis of 1,4-Dimethoxy-2-butyne

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the synthesis of 1,4-Dimethoxy-2-butyne.

Welcome to the technical support guide for the synthesis of this compound. This valuable symmetrical aliphatic alkyne serves as a crucial building block in organic synthesis, particularly for creating complex molecular architectures and in the preparation of organometallic complexes.[1][2][3] This guide is structured to provide direct, actionable solutions to common challenges encountered during its synthesis, grounded in mechanistic principles and field-proven experience.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed by probable cause, followed by a detailed, step-by-step resolution.

dot

G cluster_workflow Troubleshooting Workflow start Reaction Start check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No cause_deprotonation Incomplete Deprotonation (Check Base/Solvent) check_yield->cause_deprotonation Yes cause_reagents Inactive Reagents (Check Alkylating Agent) check_yield->cause_reagents Yes cause_conditions Suboptimal Conditions (Temp/Time) check_yield->cause_conditions Yes impurity_monoether Mono-ether Present (Check Stoichiometry) check_purity->impurity_monoether Yes impurity_elimination Elimination Products (Check Temp/Base) check_purity->impurity_elimination Yes impurity_polymer Polymer/Oligomer (Check Starting Material Purity) check_purity->impurity_polymer Yes end_success Successful Synthesis check_purity->end_success No solution_base Solution: Use stronger base (NaH), wash to remove oil, use dry aprotic solvent (THF). cause_deprotonation->solution_base solution_reagents Solution: Use fresh, pure methylating agent. cause_reagents->solution_reagents solution_conditions Solution: Optimize reaction time and maintain appropriate temperature. cause_conditions->solution_conditions solution_stoich Solution: Use >2 eq. of base and methylating agent. impurity_monoether->solution_stoich solution_elimination Solution: Use non-bulky base, maintain low temperature. impurity_elimination->solution_elimination solution_polymer Solution: Purify starting diol, use moderate conditions. impurity_polymer->solution_polymer

Caption: A workflow diagram for troubleshooting common synthesis issues.

Question 1: My reaction yield is very low or I've recovered only starting material. What went wrong?

Answer: This is typically indicative of a failure in the initial deprotonation step or an issue with reagent activity. The primary synthesis route is a Williamson ether synthesis, which requires the formation of a dialkoxide from 2-butyne-1,4-diol.[1][4] This is an S_N2 reaction, which is sensitive to several factors.[5][6]

  • Probable Cause A: Incomplete Deprotonation. The pKa of the hydroxyl protons on 2-butyne-1,4-diol necessitates a strong base. Weaker bases like potassium carbonate (K₂CO₃) may be insufficient for complete dialkoxide formation, leading to unreacted starting material or mono-alkylation products.[7]

    • Solution: Use a strong, non-nucleophilic base. Sodium hydride (NaH) is the preferred choice.[6] It irreversibly deprotonates the alcohol, driving the equilibrium forward by releasing hydrogen gas.[8] Ensure you use at least two equivalents of the base.

  • Probable Cause B: Inactive Base. Commercial NaH is often sold as a 60% dispersion in mineral oil, which can coat the NaH particles and inhibit their reactivity.[9][10]

    • Solution: Before use, wash the NaH dispersion with a dry, inert solvent like pentane or hexane to remove the mineral oil.[9] Perform this under an inert atmosphere (Nitrogen or Argon) as the fine, oil-free NaH powder can be pyrophoric.

  • Probable Cause C: Presence of Water. Water will rapidly quench the strong base (e.g., NaH) and the alkoxide nucleophile.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. 2-Butyne-1,4-diol is hygroscopic and should be dried in a vacuum oven before use.[11]

Question 2: My product is contaminated with a significant amount of 1-methoxy-4-hydroxy-2-butyne. How do I prevent this?

Answer: The formation of the mono-ether byproduct is a classic sign of incomplete reaction, arising from either stoichiometry or kinetic issues.

  • Probable Cause A: Insufficient Reagents. The reaction proceeds in two steps: formation of the monoalkoxide and its subsequent methylation, followed by the deprotonation of the second hydroxyl group and its methylation. If less than two equivalents of base or methylating agent (e.g., methyl iodide) are used, the reaction will stall at the mono-ether stage.

    • Solution: Use a slight excess (>2 equivalents) of both the strong base and the methylating agent to ensure the reaction goes to completion. A common ratio is 2.2 equivalents of NaH and 2.2-2.5 equivalents of the methylating agent.

  • Probable Cause B: Suboptimal Reaction Conditions. The second deprotonation and methylation may be slower than the first. Insufficient reaction time or temperatures that are too low can result in an incomplete reaction.

    • Solution: After adding the reagents at a lower temperature (e.g., 0 °C) to control the initial exotherm, allow the reaction to warm to room temperature and stir for several hours or overnight to ensure completion.[12] Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting diol and mono-ether intermediates are no longer visible.

Question 3: I'm observing byproducts that suggest elimination or polymerization. What is the cause?

Answer: These side reactions are often promoted by inappropriate temperature control or impurities in the starting materials.

  • Probable Cause A: Elimination Reactions. While the primary substrate (2-butyne-1,4-diol) doesn't undergo typical elimination, if you are synthesizing an analog using a different diol or if your alternative starting material is 1,4-dichloro-2-butyne, elimination (dehydrohalogenation) can compete with substitution (S_N2).[4][13] High temperatures strongly favor elimination over substitution.[4]

    • Solution: Maintain lower reaction temperatures. The Williamson ether synthesis is often performed by adding the base at 0 °C and then allowing the reaction to proceed at room temperature.[12] Avoid excessive heating.

  • Probable Cause B: Oligomerization/Polymerization. 2-Butyne-1,4-diol can be unstable under harsh conditions.[11] Strong bases and high temperatures can potentially lead to oligomerization.[14][15] Furthermore, commercial 2-butyne-1,4-diol is often synthesized from formaldehyde and acetylene, and residual formaldehyde can polymerize under basic conditions.[16][17]

    • Solution: Use high-purity 2-butyne-1,4-diol. If purity is uncertain, consider recrystallization. Employ moderate reaction conditions and avoid prolonged exposure to high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and common synthetic route for this compound?

A1: The most prevalent and robust method is the Williamson ether synthesis starting from 2-butyne-1,4-diol.[1] This involves a double deprotonation of the diol using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (like THF), followed by alkylation with a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

dot

G cluster_legend Desired Synthetic Pathway r1 HO-CH₂-C≡C-CH₂-OH r2 ⁻O-CH₂-C≡C-CH₂-O⁻ r1->r2 + 2.2 eq. NaH (in THF) p CH₃O-CH₂-C≡C-CH₂-OCH₃ r2->p + 2.2 eq. CH₃I

Caption: The primary Williamson ether synthesis pathway.

Q2: Why is Sodium Hydride (NaH) recommended? What are the critical safety precautions?

A2: NaH is an ideal base for this synthesis because it is a strong, non-nucleophilic base. The hydride ion (H⁻) deprotonates the alcohol, and the resulting H₂ gas bubbles out of the solution, driving the reaction to completion.[6][8]

CRITICAL SAFETY WARNING: Sodium hydride is a hazardous material.

  • Water Reactivity: It reacts violently with water, releasing hydrogen gas which can ignite spontaneously.[9][18] All reactions must be conducted under strictly anhydrous conditions in an inert atmosphere (N₂ or Ar).

  • Pyrophoricity: Oil-free NaH is pyrophoric and can ignite upon contact with air.[10] Handle with extreme care.

  • Solvent Incompatibility: While THF is a good solvent, mixtures of NaH with DMF or DMSO can decompose exothermically and explosively, especially with heating.[19][20] Avoid these solvents unless you are following a specifically validated, low-temperature procedure.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and gloves.[9]

Q3: Can I use an alternative starting material like 1,4-dichloro-2-butyne?

A3: Yes, an alternative route involves the reaction of 1,4-dichloro-2-butyne with two equivalents of sodium methoxide (NaOCH₃) in a solvent like methanol.[7] This is also an S_N2 reaction. However, this route has its own challenges. 1,4-dichloro-2-butyne is a potent lachrymator and irritant.[21] Furthermore, sodium methoxide is a strong base, and competition from E2 elimination (dehydrohalogenation) can be a significant side reaction, potentially reducing the yield.[13]

dot

G start 2-Butyne-1,4-diol dialkoxide Dialkoxide Intermediate start->dialkoxide + NaH monoether 1-Methoxy-4-hydroxy-2-butyne (Incomplete Reaction) start->monoether < 2 eq. Base/CH₃I oligomer Oligomers/Polymers (Degradation) start->oligomer Harsh Conditions (High Temp/Base) product This compound (Desired Product) dialkoxide->product + CH₃I (S_N2) monoether->product + Base/CH₃I

Caption: Overview of desired reaction and major side products.

Reference Protocol & Data

Table 1: Typical Reaction Parameters for Williamson Ether Synthesis
ParameterRecommended ConditionRationale / Causality
Starting Material 2-Butyne-1,4-diol (≥98%, dried)Purity prevents side reactions; dryness is critical for base activity.
Base Sodium Hydride (NaH), 60% in oilStrong, non-nucleophilic base ensures complete, irreversible deprotonation.
Equivalents of Base 2.2 eq.Slight excess drives the reaction to full dialkoxide formation.
Methylating Agent Methyl Iodide (CH₃I)Highly reactive primary halide, ideal for S_N2 reactions.[5]
Equiv. of Agent 2.2 - 2.5 eq.Excess ensures complete methylation of the dialkoxide.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic, inert solvent that solubilizes intermediates well.[9]
Temperature 0 °C to Room TemperatureInitial cooling controls exotherm from deprotonation; RT is sufficient for S_N2.
Reaction Time 12 - 18 hoursAllows the reaction, especially the second methylation, to proceed to completion.
Workup Cautious quench with water/iceSafely neutralizes any unreacted NaH and precipitates salts.
Experimental Protocol: Synthesis of this compound

Safety Notice: This procedure must be conducted in a certified fume hood. All safety precautions for handling sodium hydride and methyl iodide must be strictly followed.[9][18]

  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen/argon inlet.

  • Base Preparation: Under a positive pressure of inert gas, charge the flask with sodium hydride (2.2 eq., 60% dispersion in mineral oil). Add anhydrous pentane via cannula to wash the NaH. Stir briefly, let the NaH settle, and carefully remove the pentane wash via cannula. Repeat this wash two more times.

  • Reaction Setup: Add anhydrous THF to the washed NaH to create a stirrable slurry. Cool the flask to 0 °C using an ice-water bath.

  • Diol Addition: Dissolve 2-butyne-1,4-diol (1.0 eq.) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the diol solution dropwise to the stirred NaH slurry over 30-45 minutes. Vigorous bubbling (H₂ evolution) will be observed.

  • Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the dialkoxide.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (2.2 eq.) to the dropping funnel and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Quenching: Cool the flask back to 0 °C. Very slowly and cautiously, add ice-cold water dropwise to quench any unreacted NaH. Once the bubbling subsides, add more water to dissolve the sodium iodide salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation (boiling point ~70 °C at 30 mmHg) to yield pure this compound.[2]

References

Technical Support Center: Selective Hydrogenation of 1,4-Dimethoxy-2-butyne

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective hydrogenation of 1,4-dimethoxy-2-butyne. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of this specific chemical transformation. Here, we will address common challenges, provide in-depth troubleshooting guidance, and answer frequently asked questions to help you achieve high selectivity for the desired cis-alkene, (Z)-1,4-dimethoxy-2-butene, while minimizing over-reduction to the corresponding alkane.

Troubleshooting Guide: Preventing Over-Reduction

Over-reduction to the saturated 1,4-dimethoxybutane is a primary concern in the hydrogenation of this compound. This guide provides a structured approach to diagnosing and resolving this issue.

Question: My reaction is producing a significant amount of the fully saturated 1,4-dimethoxybutane. How can I improve selectivity for the cis-alkene?

Answer:

High levels of the saturated byproduct indicate that your catalyst is too active or the reaction conditions are too harsh, leading to the hydrogenation of the initially formed alkene. Here’s a systematic approach to enhancing selectivity:

1. Catalyst Choice and "Poisoning":

The cornerstone of selective alkyne hydrogenation is the use of a "poisoned" or deactivated catalyst.[1][2][3] Standard catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are generally too reactive and will readily reduce both the alkyne and the intermediate alkene to the alkane.[4][5]

  • Lindlar's Catalyst: This is the most common choice for this transformation.[6][7] It consists of palladium supported on calcium carbonate (CaCO₃) and treated with a lead salt (like lead acetate) and an amine (such as quinoline).[1][8] The lead and quinoline act as catalyst poisons, deactivating the most active sites on the palladium surface.[9][10] This reduced activity is sufficient to hydrogenate the alkyne but not the resulting alkene.[11]

  • Alternatives to Lindlar's Catalyst: Due to the toxicity of lead, several alternatives have been developed. Nickel boride (Ni₂B), known as the P-2 catalyst, is a common substitute that often provides similar selectivity for cis-alkenes.[1][11][12]

2. Reaction Conditions:

  • Hydrogen Pressure: High hydrogen pressure can favor over-reduction.[13] It's advisable to run the reaction at or slightly above atmospheric pressure (e.g., using a hydrogen balloon).[6]

  • Temperature: Elevated temperatures can increase the rate of both the desired reaction and the undesired over-reduction. Performing the reaction at room temperature or even lower temperatures (e.g., 0 °C) can improve selectivity.

  • Solvent: The choice of solvent can influence catalyst activity and selectivity. Common solvents for this reaction include ethanol, ethyl acetate, and hexane.[12] It's recommended to start with a less polar solvent like hexane or ethyl acetate, as they can sometimes offer better selectivity than more polar solvents like ethanol.

3. Reaction Monitoring:

Careful monitoring of the reaction's progress is crucial. Over-reduction can occur if the reaction is left for too long after the starting alkyne has been consumed.

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of the starting material.

  • Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) Spectroscopy: For more precise monitoring, GC or in-line flow NMR can be used to quantify the relative amounts of the starting alkyne, the desired alkene, and the over-reduced alkane.[14][15][16]

Question: The reaction is sluggish or incomplete, even after an extended period. What are the potential causes and solutions?

Answer:

A slow or incomplete reaction can be frustrating. Here are some common culprits and how to address them:

  • Catalyst Deactivation: The catalyst may be old, improperly stored, or have been exposed to impurities that act as strong poisons. Ensure you are using a fresh, high-quality catalyst.

  • Insufficient Catalyst Loading: The amount of catalyst used may be too low. A typical starting point is 5-10% by weight of the catalyst relative to the alkyne substrate.[12]

  • Poor Mixing: In a heterogeneous catalysis system, efficient mixing is essential to ensure good contact between the substrate, hydrogen, and the catalyst surface. Ensure vigorous stirring throughout the reaction.

  • Hydrogen Supply: Check for leaks in your hydrogen delivery system. If using a balloon, ensure it remains inflated throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the 'poison' in Lindlar's catalyst?

A1: The "poisons" in Lindlar's catalyst, typically lead acetate and quinoline, selectively deactivate the most active catalytic sites on the palladium surface.[9][10] This is a form of intentional catalyst poisoning to enhance selectivity.[10] The alkyne adsorbs more strongly to the catalyst surface than the alkene.[6][17] The poisoned catalyst has enough activity to facilitate the syn-addition of two hydrogen atoms across the triple bond, forming the cis-alkene.[11][18] However, its reduced activity prevents the weaker-binding alkene from re-adsorbing and undergoing further hydrogenation to the alkane.[6][8]

Q2: How can I be certain that I am forming the cis-(Z)-alkene and not the trans-(E)-alkene?

A2: The hydrogenation of alkynes using a heterogeneous catalyst like Lindlar's catalyst proceeds via a syn-addition mechanism.[11][18] This means that both hydrogen atoms are delivered to the same face of the alkyne as it is adsorbed on the catalyst surface, resulting in the formation of the cis-alkene.[6] To form the trans-alkene, a different type of reaction, such as a dissolving metal reduction (e.g., sodium in liquid ammonia), would be required.[3][7]

Q3: Are there any safety precautions I should be aware of when performing this hydrogenation?

A3: Yes, several safety precautions are essential:

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from any ignition sources.

  • Pyrophoric Catalysts: Palladium catalysts, especially when dry and finely divided, can be pyrophoric (ignite spontaneously in air). It is crucial to handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) and to quench it carefully after the reaction is complete.

  • Lead-Containing Reagents: Lindlar's catalyst contains lead, which is toxic. Handle the catalyst with appropriate personal protective equipment (gloves, lab coat, safety glasses) and dispose of the waste according to your institution's guidelines.

Experimental Protocols

Protocol 1: Selective Hydrogenation of this compound using Lindlar's Catalyst

This protocol outlines a standard procedure for the selective hydrogenation of this compound to (Z)-1,4-dimethoxy-2-butene.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (optional, as an additional poison)

  • Ethyl acetate (or another suitable solvent like hexane or ethanol)

  • Hydrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon

  • Septum

  • Needles for gas inlet and outlet

Procedure:

  • Catalyst and Substrate Preparation: In a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (5-10% w/w relative to the alkyne).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) by evacuating and backfilling the flask three times.

  • Solvent and Substrate Addition: Add the solvent (e.g., ethyl acetate) via syringe, followed by the this compound. If further deactivation of the catalyst is desired, a small amount of quinoline can be added at this stage.[12]

  • Hydrogenation: Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by distillation or chromatography if necessary.

Data Presentation

The following table summarizes the typical performance of different catalytic systems for the selective hydrogenation of alkynes to cis-alkenes.

Catalyst SystemSupportTypical Yield (%)Typical cis (Z) Selectivity (%)Key AdvantagesKey Disadvantages
Lindlar Catalyst CaCO₃85-98>95Well-established, reliable, high yieldsUses toxic lead, catalyst can be pyrophoric, potential for over-reduction
P-2 Nickel Catalyst - (in situ generated)80-95>98Lead-free, high selectivityCatalyst preparation is an extra step, can be pyrophoric

Data compiled from various sources, including BenchChem.[12]

Visualizations

Reaction Pathway Diagram

G cluster_main Hydrogenation of this compound A This compound B (Z)-1,4-Dimethoxy-2-butene (cis-alkene - Desired Product) A->B + H₂ (Lindlar's Catalyst) C 1,4-Dimethoxybutane (Alkane - Over-reduction) B->C + H₂ (Over-reduction)

Caption: Reaction pathway for the hydrogenation of this compound.

Troubleshooting Workflow

G cluster_troubleshooting Troubleshooting Over-reduction Start High Alkane Formation? Catalyst Check Catalyst: - Is it a poisoned catalyst (e.g., Lindlar)? - Is it fresh and active? Start->Catalyst Yes End Selective Hydrogenation Achieved Start->End No Conditions Adjust Conditions: - Lower H₂ pressure (e.g., balloon) - Lower temperature (e.g., RT or 0°C) Catalyst->Conditions Monitoring Improve Monitoring: - Use TLC, GC, or NMR to track progress - Stop reaction promptly Conditions->Monitoring Monitoring->End

Caption: A logical workflow for troubleshooting over-reduction issues.

References

Technical Support Center: Purification of Products Derived from 1,4-Dimethoxy-2-butyne

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from 1,4-dimethoxy-2-butyne. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. Here, we address specific issues in a question-and-answer format, offering troubleshooting guides and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of derivatives of this compound.

Q1: What are the most common impurities I can expect when working with derivatives of this compound?

A1: The impurities will largely depend on the reaction you are performing. However, some common impurities to be aware of include:

  • Unreacted this compound: Due to its relatively low boiling point, it can sometimes be challenging to remove completely.

  • Solvents: Residual reaction solvents can be persistent, especially high-boiling point solvents like DMF or DMSO.

  • Catalyst residues: For reactions like Sonogashira couplings, residual palladium and copper catalysts are common impurities.

  • Byproducts of the reaction: These are highly specific to the transformation. For example, in hydration reactions, you might have regioisomers or over-hydrated products. In coupling reactions, homocoupling of the alkyne is a common byproduct.

Q2: My product is a polar oil and is difficult to purify by standard column chromatography. What are my options?

A2: Purifying polar oils can be challenging. Here are several strategies you can employ:

  • Alternative Stationary Phases: If your compound streaks on silica gel, consider using a different stationary phase like alumina (neutral or basic) or a bonded silica phase (e.g., diol or cyano).

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., with a C18 column) can be very effective.

  • Distillation: If your product is thermally stable and has a distinct boiling point from the impurities, vacuum distillation or fractional distillation can be excellent purification methods.

  • Liquid-Liquid Extraction: A carefully designed series of extractions can often remove many impurities. For polar products, you may need to use more polar organic solvents for extraction and perform multiple washes.

  • Recrystallization of a Derivative: If your product is an oil, you could consider converting it to a solid derivative (e.g., an ester or an amide) that may be more amenable to recrystallization. After purification, the original functionality can be regenerated.

Q3: How do I effectively remove residual palladium catalyst from my Sonogashira coupling reaction?

A3: Palladium removal is a critical step, especially for pharmaceutical applications. Here are several effective methods:

  • Filtration through Celite: A simple and often effective first step is to dilute the reaction mixture and filter it through a pad of Celite. This can remove a significant portion of the palladium, especially if it has precipitated.[1]

  • Activated Carbon Treatment: Stirring the reaction mixture with activated carbon can adsorb the palladium catalyst. However, be aware that this can sometimes lead to loss of your desired product.

  • Scavenger Resins: Solid-supported scavengers with thiol or amine functionalities have a high affinity for palladium and can be very effective. The reaction mixture is stirred with the resin, which is then simply filtered off.[2]

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent, such as thiourea or sodium sulfide, can help to pull the palladium into the aqueous phase.

Section 2: Troubleshooting Guides

This section provides specific troubleshooting advice for common purification techniques.

Troubleshooting Flash Column Chromatography of Polar Derivatives
Problem Possible Cause Suggested Solution
Compound streaks or does not move from the baseline on TLC, even in high polarity solvent systems. The compound is very polar and interacts strongly with the acidic silica gel.- Add a small amount of a polar modifier like methanol or triethylamine (for basic compounds) to your eluent.[3] - Consider switching to a more polar stationary phase like alumina or a bonded silica (e.g., diol). - Reverse-phase chromatography may be a better option.[3]
Product co-elutes with a persistent impurity. The impurity has a very similar polarity to the product.- Try a different solvent system. Sometimes switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity. - If the impurity is less polar, you can try to "crash" it out by dissolving the crude mixture in a minimal amount of a polar solvent and then adding a non-polar solvent.
Product appears to be degrading on the column. The compound is sensitive to the acidic nature of silica gel.- Deactivate the silica gel by pre-eluting the column with your solvent system containing 1-2% triethylamine.[4] - Use neutral or basic alumina as the stationary phase.
Troubleshooting Recrystallization of Polar Products
Problem Possible Cause Suggested Solution
Product "oils out" instead of forming crystals. The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.- Add more solvent to the hot solution to make it less saturated.[5] - Try a lower-boiling point solvent or a mixed solvent system.[6][7] - Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.[2][5] - Add a seed crystal of the pure compound.[2][5]
No crystals form, even after cooling. The solution is not saturated (too much solvent was used), or the solution is supersaturated.- Evaporate some of the solvent to increase the concentration.[2][4] - Induce crystallization by scratching the flask or adding a seed crystal.[2][5] - Cool the solution in an ice bath or even a dry ice/acetone bath for a short period.
The crystals are colored, but the pure compound should be colorless. Colored impurities are trapped in the crystal lattice.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this can reduce your yield. - A second recrystallization may be necessary.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification of 1,4-Dimethoxybutane via Fractional Distillation

This protocol is suitable for the purification of 1,4-dimethoxybutane, the product of the hydrogenation of this compound. The primary impurity is likely to be the starting material.

Physical Properties for Separation:

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound114.1470 °C / 30 mmHg
1,4-Dimethoxybutane118.18131 °C

Procedure:

  • Apparatus Setup: Assemble a fractional distillation apparatus. A Vigreux column is suitable for this separation. Ensure all glassware is dry.[8]

  • Charging the Flask: To a round-bottom flask, add the crude 1,4-dimethoxybutane and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Gently heat the flask using a heating mantle.

  • Distillation: The lower-boiling this compound will begin to distill first. The temperature at the still head should plateau near the boiling point of the impurity. Collect this first fraction in a separate receiving flask.

  • Fraction Collection: Once the temperature begins to rise, change the receiving flask to collect the pure 1,4-dimethoxybutane. The temperature should stabilize at the boiling point of the product (approx. 131 °C at atmospheric pressure).[9][10]

  • Completion: Stop the distillation when only a small amount of liquid remains in the distilling flask to avoid distilling to dryness.

Troubleshooting Diagram: Fractional Distillation

FractionalDistillationTroubleshooting start Distillation Issue issue1 No distillate collecting start->issue1 issue2 Temperature fluctuations start->issue2 issue3 Poor separation start->issue3 cause1a Insufficient heating issue1->cause1a cause1b Vapor leaks issue1->cause1b cause2a Uneven heating issue2->cause2a cause2b Bumping of the liquid issue2->cause2b cause3a Distilling too quickly issue3->cause3a cause3b Inefficient column issue3->cause3b solution1a Increase heating mantle temperature cause1a->solution1a solution1b Check all joints and seals cause1b->solution1b solution2a Ensure even heating and good stirring cause2a->solution2a solution2b Add boiling chips or use a stir bar cause2b->solution2b solution3a Reduce heating rate cause3a->solution3a solution3b Use a longer or more efficient fractionating column cause3b->solution3b PurificationDecision start Crude Product is_solid Is the product a solid? start->is_solid is_volatile Is the product thermally stable and volatile? is_solid->is_volatile No (Oil/Liquid) recrystallize Recrystallization is_solid->recrystallize Yes polarity_check Is the product polar or non-polar? is_volatile->polarity_check No distill Distillation is_volatile->distill Yes normal_phase Normal-Phase Chromatography polarity_check->normal_phase Non-polar to moderately polar reverse_phase Reverse-Phase Chromatography polarity_check->reverse_phase Highly polar extraction Liquid-Liquid Extraction polarity_check->extraction Can be used for initial cleanup

References

Technical Support Center: Improving Cycloaddition Reactions with 1,4-Dimethoxy-2-butyne

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cycloaddition reactions involving 1,4-dimethoxy-2-butyne. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this versatile alkyne. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and enhance your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of this compound as a cycloaddition reagent?

A1: this compound is a symmetrical, internal alkyne.[1][2] Its key electronic feature is the presence of two methoxy groups (-OCH₃) at the propargylic positions. These groups are electron-donating, which increases the electron density of the alkyne's π-system. Consequently, it is considered an electron-rich dienophile (or alkyne component). This is a critical factor in designing a successful Diels-Alder reaction, as it dictates the choice of the diene partner. For a conventional Diels-Alder reaction, which proceeds best with complementary electronic properties, an electron-poor diene is required to achieve a favorable rate.[3]

Q2: What types of cycloaddition reactions does this compound typically participate in?

A2: This alkyne is versatile and can be used in several powerful cycloaddition reactions for constructing cyclic molecules.[4] These include:

  • [4+2] Diels-Alder Reactions: As a dienophile, it reacts with a conjugated diene to form a six-membered ring. Due to its electron-rich nature, catalysis is often required to achieve good yields with common dienes.[5][6]

  • [2+2+2] Cycloadditions: This is an elegant method for synthesizing substituted benzene rings by reacting three alkyne molecules.[4] Transition metal catalysts, such as those based on Rhodium (Rh) or Nickel (Ni), are typically employed to mediate this transformation.[4]

  • Other Transition Metal-Catalyzed Cycloadditions: Various transition metals, including Copper (Cu), Rhodium (Rh), and Gold (Au), can catalyze unique transformations and cycloadditions, such as [4+2] and [4+4] reactions, leading to diverse heterocyclic systems.[4][7][8]

Q3: What are the primary safety and handling considerations for this compound?

A3: this compound is a flammable liquid and should be handled with appropriate care.[1][9] Always work in a well-ventilated fume hood and keep it away from heat, sparks, and open flames. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Refer to the Safety Data Sheet (SDS) for comprehensive information.

Table 1: Physical Properties and Safety Information for this compound
PropertyValueReference(s)
CAS Number 16356-02-8[1][2][10][11]
Molecular Formula C₆H₁₀O₂[9][10][11]
Molecular Weight 114.14 g/mol [2][9][11]
Appearance Colorless to light yellow liquid[10]
Boiling Point 70 °C at 30 mmHg[1]
Density 0.944 g/mL at 25 °C[1]
Flash Point 53 °C (127.4 °F) - closed cup[1]
Hazard Class Flammable Liquid, Category 3[1][9]

Troubleshooting Guide for Low-Yield Reactions

This section addresses common problems encountered during cycloaddition reactions with this compound, providing probable causes and actionable solutions.

Problem 1: Very Low or No Product Formation

This is the most common issue, often stemming from a mismatch in reactant electronics or suboptimal reaction conditions.

Probable Cause A: Unfavorable Reactant Energetics (HOMO-LUMO Mismatch)

Explanation: The rate of a Diels-Alder reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[3] As an electron-rich dienophile, this compound has a high-energy HOMO. For a rapid reaction, it needs to be paired with an electron-poor diene that has a low-energy LUMO. Using an electron-rich or neutral diene results in a large energy gap and a prohibitively slow reaction.

Solution: Employ a Lewis Acid Catalyst.

A Lewis acid (e.g., AlCl₃, Ca(OTf)₂, SnCl₄) can coordinate to one of the methoxy groups or, more likely, to a more basic site on the diene if available. In traditional Diels-Alder reactions with α,β-unsaturated carbonyls, the Lewis acid coordinates to the carbonyl oxygen, which significantly lowers the dienophile's LUMO energy.[5][6] This reduction in the HOMO-LUMO gap accelerates the reaction.[6] While this compound lacks a carbonyl, a Lewis acid can still activate an electron-poor diene, making the reaction more favorable.[12][13]

FMO_Diagram Figure 1: Role of a Lewis Acid Catalyst HOMO_Diene HOMO (Diene) LUMO_Dienophile LUMO (Dienophile) HOMO_Diene_level LUMO_Dienophile_level HOMO_Diene_Cat HOMO (Diene) LUMO_Dienophile_Cat LUMO (Dienophile + LA) HOMO_Diene_Cat_level LUMO_Dienophile_Cat_level Energy Energy HOMO_Diene_level->LUMO_Dienophile_level LUMO_Dienophile_level->LUMO_Dienophile_Cat_level LUMO Lowered HOMO_Diene_Cat_level->LUMO_Dienophile_Cat_level

Caption: Lewis acids lower the dienophile's LUMO energy.

Probable Cause B: Inappropriate Reaction Temperature

Explanation: Temperature has a significant impact on both the rate and outcome of a cycloaddition. While higher temperatures increase the reaction rate, the Diels-Alder reaction is reversible. The reverse reaction, known as the retro-Diels-Alder, is entropically favored and becomes dominant at very high temperatures, which can reduce the overall yield.[6]

Solution: Optimize Temperature.

  • Start Low: Begin reactions at room temperature or slightly below, especially if using a highly reactive diene or a catalyst.

  • Gradual Heating: If no reaction occurs, gradually increase the temperature (e.g., in 10-20 °C increments) while monitoring the reaction by TLC or GC/MS.

  • Consider Solvent Choice: The solvent's boiling point will limit the maximum temperature. Higher-boiling solvents like toluene or xylene can be used for less reactive systems, but the risk of the retro-reaction and side product formation increases.[14][15]

Probable Cause C: Catalyst Inhibition or Degradation

Explanation: Lewis acid and transition metal catalysts are sensitive to impurities like water and oxygen. Water can hydrolyze and deactivate many Lewis acids. The efficiency of a catalyst can also be substrate-dependent.

Solution: Ensure Anhydrous Conditions and Screen Catalysts.

  • Rigorous Drying: Use oven-dried glassware and anhydrous solvents. Purge the reaction vessel with an inert gas (Argon or Nitrogen).

  • Catalyst Screening: If a standard catalyst like AlCl₃ is ineffective, consider screening others. For example, Calcium triflate (Ca(OTf)₂) has been shown to be an effective and environmentally benign Lewis acid for Diels-Alder reactions.[5][16] For [2+2+2] cycloadditions, different Rhodium or Nickel complexes may show vastly different activities.[4]

Problem 2: Significant Side Product Formation / Polymerization

The formation of a complex mixture of products can make purification difficult and significantly lowers the yield of the desired cycloadduct.

Probable Cause A: Polymerization of Reactants

Explanation: Alkynes and reactive dienes can be prone to polymerization, especially at elevated temperatures or in the presence of strong acids (Brønsted or Lewis).

Solution: Modify Reaction Conditions.

  • Add an Inhibitor: For reactions prone to radical polymerization, adding a small amount of an inhibitor like hydroquinone or BHT can be effective.[3]

  • Lower the Temperature: As a general rule, lower temperatures suppress polymerization pathways.[6]

  • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent subsequent degradation or polymerization of the product.

Probable Cause B: Retro-Diels-Alder Followed by Alternative Pathways

Explanation: If the initial cycloadduct is formed under conditions that also favor the retro-reaction, the regenerated starting materials may engage in other, non-productive reaction pathways, leading to a mixture of byproducts.

Solution: Favor Kinetic Control.

  • Use the Lowest Effective Temperature: This is the most critical factor. Lower temperatures favor the kinetically controlled product and disfavor the retro-reaction.[6]

  • Use a Catalyst: A catalyst accelerates the desired cycloaddition, allowing the reaction to proceed at a lower temperature where side reactions are less likely.

workflow_low_yield Figure 2: Troubleshooting Workflow for Low Yield start Low or No Yield Observed q1 Is the diene electron-poor? start->q1 a1_no Reaction is electronically mismatched. Add a Lewis Acid catalyst (e.g., Ca(OTf)₂, AlCl₃). q1->a1_no No a1_yes Proceed to temperature check. q1->a1_yes Yes q2 Was the reaction run at an optimized temperature? a1_no->q2 a1_yes->q2 a2_no Start at RT, then heat gradually. Avoid excessive temperatures to prevent retro-reaction. q2->a2_no No a2_yes Proceed to catalyst check. q2->a2_yes Yes q3 Are anhydrous conditions being used? a2_no->q3 a2_yes->q3 a3_no Use oven-dried glassware and anhydrous solvents under inert gas. Impurities may be deactivating the catalyst. q3->a3_no No a3_yes Consider alternative catalysts (e.g., different metal complexes for [2+2+2]) or different solvents. q3->a3_yes Yes end_point Yield Improved a3_no->end_point a3_yes->end_point

Caption: A decision tree for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed [4+2] Cycloaddition

This protocol provides a starting point for a Diels-Alder reaction between this compound and an electron-deficient diene (e.g., a cyclic enone or a diene with electron-withdrawing groups).

Materials:

  • This compound (1.0 equiv)

  • Electron-deficient diene (1.2 equiv)

  • Lewis Acid Catalyst (e.g., Ca(OTf)₂, 10-20 mol%)[5][16]

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)

  • Oven-dried, three-neck round-bottom flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: Assemble the dry glassware under an inert atmosphere.

  • Reagent Addition: To the flask, add the diene (1.2 equiv) and the Lewis acid catalyst (0.1-0.2 equiv).

  • Solvation: Add the anhydrous solvent via syringe and stir the mixture at room temperature for 15 minutes to allow for catalyst coordination.

  • Dienophile Addition: Add this compound (1.0 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Heating (if necessary): If no significant conversion is observed after several hours, gradually heat the reaction mixture (e.g., to 40 °C in DCM or 80 °C in toluene) and continue monitoring.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding a saturated aqueous solution of NaHCO₃ or water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

References

Technical Support Center: Managing the Stability of 1,4-Dimethoxy-2-butyne

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dimethoxy-2-butyne (DMOB). This guide is intended for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their experimental workflows. As a molecule incorporating both ether and alkyne functionalities, DMOB presents unique stability challenges that require careful management to ensure experimental success and laboratory safety. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during its storage and handling.

Understanding the Inherent Instability of this compound

This compound is a symmetrical aliphatic alkyne with the linear formula CH₃OCH₂C≡CCH₂OCH₃. Its reactivity and, consequently, its stability are governed by two key structural features: the central carbon-carbon triple bond (alkyne) and the terminal methoxy groups (ether).

  • Ether Functionality and Peroxide Formation: Like many ethers, DMOB can react with atmospheric oxygen, especially when exposed to light, to form unstable and potentially explosive peroxide impurities[1]. This auto-oxidation process is a primary concern during long-term storage. The presence of peroxides can not only interfere with chemical reactions but also poses a significant safety hazard, as peroxides can detonate upon heating, friction, or shock[1][2].

  • Alkyne Functionality and Decomposition: The high energy of the triple bond makes the alkyne group susceptible to thermal decomposition and polymerization, particularly in the presence of impurities, heat, or certain metals[3][4]. Although stable at normal temperatures, acetylenic compounds can undergo exothermic decomposition, which can be explosive under certain conditions[3].

Troubleshooting Guide: Storage and Handling

This section addresses common problems encountered during the storage and use of this compound in a question-and-answer format.

Question: I just received a new bottle of this compound. What are the immediate steps I should take for proper storage?

Answer: Proper initial handling and storage are critical to maintaining the stability of DMOB.

Immediate Actions:

  • Inspect the Container: Before opening, visually inspect the container for any signs of crystallization, discoloration, or layering of the liquid[1]. The presence of crystals, particularly around the cap or threads, could indicate the formation of dangerous peroxides. If crystals are observed, do not open the container and contact your institution's Environmental Health & Safety (EHS) office immediately[5][6].

  • Date the Container: Upon receipt and again upon opening, clearly label the container with the date[5]. This is crucial for tracking the age of the chemical and adhering to disposal timelines for peroxide-forming chemicals.

  • Inert Atmosphere: DMOB should be stored under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and prevent peroxide formation[1]. If the manufacturer's seal is broken, it is best practice to flush the headspace of the container with an inert gas before re-sealing.

  • Controlled Environment: Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. Refrigerated storage (0-10°C) is recommended. The storage area should be designated for flammable liquids.

Question: My experiment is yielding unexpected byproducts, or the reaction is not proceeding as expected. Could the quality of my this compound be the issue?

Answer: Yes, the degradation of DMOB is a likely cause of inconsistent experimental results. The two primary degradation pathways to consider are peroxide formation and polymerization/decomposition.

Troubleshooting Steps:

  • Peroxide Testing: The most common and insidious impurity is the formation of peroxides. Before use, especially with older bottles or those that have been opened multiple times, it is essential to test for the presence of peroxides.

    • Method: Commercially available peroxide test strips are a simple and effective method for qualitative and semi-quantitative analysis[7]. Alternatively, the potassium iodide (KI) test can be used. In this method, a small amount of the sample is mixed with an acidic KI solution. The formation of a yellow to brown color indicates the presence of peroxides.

  • Visual Inspection for Polymers: Polymerization of the alkyne can lead to the formation of higher molecular weight species. This may manifest as an increase in viscosity, the appearance of a precipitate, or a discoloration of the liquid.

  • Analytical Characterization: If you suspect degradation, you can verify the purity of your DMOB using analytical techniques such as ¹H NMR or GC-MS. Compare the obtained spectrum with a reference spectrum of the pure compound to identify any impurity peaks.

Question: I have detected a low level of peroxides in my this compound. Can I still use it, and can I remove the peroxides?

Answer: The presence of any detectable level of peroxides indicates that the material has started to degrade and poses a potential safety risk. The appropriate course of action depends on the concentration of peroxides.

  • Low Levels of Peroxides (<100 ppm): For some non-critical applications, material with low levels of peroxides may be usable, but it is not recommended. If you choose to proceed, do so with extreme caution and avoid heating or concentrating the material. Peroxide removal can be achieved by passing the liquid through a column of activated alumina or by treatment with a reducing agent like sodium sulfite or ferrous sulfate. However, these procedures should only be performed by experienced personnel with appropriate safety precautions in place.

  • High Levels of Peroxides (>100 ppm) or Visible Crystals: Do not attempt to purify or use the material. The risk of explosion is significant. The container should be treated as a potential bomb. Do not move the container. Contact your EHS office for immediate assistance with disposal.

Question: I've noticed the pressure in my sealed bottle of this compound seems to have increased. What could be the cause?

Answer: An increase in pressure within a sealed container of DMOB is a serious concern and could indicate decomposition. The thermal decomposition of acetylenic compounds can generate gaseous byproducts, such as hydrogen and other hydrocarbons, leading to a pressure buildup[4].

Immediate Actions:

  • Do not heat the container. Increased temperature will accelerate the decomposition.

  • Handle with extreme caution. The container may be at risk of rupture.

  • If safe to do so, move the container to a well-ventilated area, such as a fume hood, away from ignition sources.

  • Contact your EHS office for guidance on how to proceed with safely venting and disposing of the material.

Frequently Asked Questions (FAQs)

Q1: What is the recommended shelf life for this compound?

A1: For unopened containers from the manufacturer, refer to the expiration date on the label. Once opened, it is recommended to use the material within 3 to 6 months[5]. Due to its classification as a peroxide-forming chemical, it should be disposed of after 12 months from the date of receipt, or sooner if peroxides are detected[5].

Q2: Are there any materials that are incompatible with this compound?

A2: Yes. Avoid contact with strong oxidizing agents, strong acids, strong bases, and finely powdered metals. Acetylenic compounds can form explosive metal acetylides with certain metals, such as copper, silver, and mercury. Therefore, ensure that any transfer lines or reaction vessels are free from these metals.

Q3: Can I distill this compound to purify it?

A3: Distillation of DMOB is extremely hazardous and should be avoided unless absolutely necessary and performed by highly experienced personnel. The concentration of peroxides or other unstable impurities in the distillation pot can lead to a violent explosion[1]. If distillation is required, the material must be tested for peroxides and found to be free of them before proceeding. Never distill to dryness[6].

Q4: What are the signs of polymerization?

A4: Signs of polymerization include an increase in the viscosity of the liquid, the formation of a solid precipitate, or a noticeable darkening in color. If any of these signs are observed, the material should be considered unstable and disposed of properly.

Q5: How should I dispose of old or degraded this compound?

A5: Disposal of DMOB must be handled as hazardous waste. Contact your institution's EHS office for specific procedures. Do not attempt to dispose of it down the drain or in regular trash. If the material is suspected to contain high levels of peroxides or shows signs of decomposition, inform the EHS personnel of the specific hazards.

Summary of Key Stability Data

ParameterRecommendationRationale
Storage Temperature 0-10°C (Refrigerated)To slow the rate of peroxide formation and decomposition.
Storage Atmosphere Inert Gas (Nitrogen or Argon)To prevent contact with oxygen, which is necessary for peroxide formation[1].
Container Type Air-tight, light-resistant (e.g., amber glass)To protect from light, which can accelerate peroxide formation[6][7].
Shelf Life (Opened) 3-6 monthsTo minimize the time for significant peroxide accumulation[5].
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, copper, silver, mercuryTo prevent vigorous reactions and the formation of explosive acetylides.

Visual Workflow and Decision Diagrams

Workflow for Receiving and Storing this compound

G A Receive New Bottle of DMOB B Visually Inspect Container (Crystals, Discoloration?) A->B C Contact EHS Immediately DO NOT OPEN B->C Yes D Label with 'Date Received' and 'Date Opened' B->D No E Store in a Cool, Dark Place (0-10°C) D->E F Store Under Inert Atmosphere (Nitrogen or Argon) E->F G Ready for Use F->G

Caption: Initial handling and storage protocol for this compound.

Decision Tree for Assessing the Quality of Stored this compound

G A Assess Quality of Stored DMOB B Visual Inspection (Crystals, Polymers, Discoloration?) A->B C High Risk: Contact EHS for Disposal B->C Yes D Test for Peroxides B->D No E Peroxides > 100 ppm? D->E E->C Yes F Peroxides < 100 ppm? E->F No G Proceed with Caution (Consider Purification) F->G Yes H Safe for Use F->H No

Caption: Decision-making workflow for the safe use of stored this compound.

References

Technical Support Center: Troubleshooting Regioselectivity in Reactions of 1,4-Dimethoxy-2-butyne

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers utilizing 1,4-dimethoxy-2-butyne in synthetic applications. As a symmetrical internal alkyne, this compound presents a unique structural canvas.[1][2][3] Theoretically, its symmetry should render the two sp-hybridized carbons electronically and sterically equivalent, precluding any issues of regioselectivity. However, challenges with regiocontrol frequently arise when this substrate is subjected to reactions involving unsymmetrical reagents, particularly in metal-catalyzed hydrofunctionalization processes. In these transformations, the catalyst-substrate complex can break the molecule's inherent symmetry, leading to the formation of two or more regioisomeric products.

This guide provides in-depth troubleshooting strategies, validated protocols, and expert-driven FAQs to help you diagnose and resolve issues of low regioselectivity. We will explore the causal relationships between reaction components—catalyst, ligands, solvents, and additives—and the ultimate regiochemical outcome of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a concern for a symmetrical alkyne like this compound?

A1: This is a crucial conceptual question. While the alkyne itself is symmetrical, the issue of regioselectivity emerges when you react it with an unsymmetrical reagent (e.g., H-SnR₃, H-NR₂, H-B(OR)₂, Ar-B(OH)₂). In such cases, two distinct constitutional isomers can be formed, depending on which carbon of the original triple bond forms a bond with each part of the reagent. The reaction's regioselectivity is a measure of the preference for one isomer over the other. The challenge lies in controlling the subtle electronic and steric factors that guide the addition of the unsymmetrical reagent across the symmetrical C≡C bond.

Q2: What are the primary factors that influence regioselectivity in the functionalization of internal alkynes?

A2: Control over regioselectivity is a central challenge in alkyne chemistry and is typically governed by a combination of factors.[4][5] The most influential are:

  • Catalyst and Ligand Control: This is the most powerful tool. The choice of transition metal (e.g., Pd, Rh, Ni, Cu) and, more importantly, the steric and electronic properties of the ligands coordinated to the metal, can profoundly influence the regiochemical outcome.[6][7][8][9]

  • Substrate's Electronic Bias: Although this compound is symmetrical, its methoxy groups can exert a subtle electronic influence. They can potentially coordinate to the metal center, acting as weak directing groups and creating a transiently unsymmetrical intermediate that biases the addition.[10][11]

  • Reaction Conditions: Parameters such as solvent polarity, temperature, and the presence of additives can alter the catalyst's activity, stability, and aggregation state, thereby impacting selectivity.[12]

Q3: Do the methoxy groups in this compound play an active role in directing regioselectivity?

A3: Yes, they can. While not a classical "directing group," the Lewis basic oxygen atoms of the methoxy groups can engage in weak, noncovalent interactions or even direct coordination with the transition metal catalyst. This interaction can bring the catalyst closer to one of the alkyne carbons, influencing the subsequent bond-forming step. In some nickel-catalyzed benzannulation reactions, for example, the inclusion of a homopropargylic ether was shown to enhance regiocontrol, a phenomenon attributed to a Lewis acid-base interaction between the ether and the Ni(II) center.[13] This principle can be extrapolated to your system.

Troubleshooting Guide: Low Regioselectivity

This section addresses the common problem of obtaining a mixture of regioisomers when functionalizing this compound.

Workflow for Troubleshooting Low Regioselectivity

G start Start: Low Regioselectivity Observed (e.g., 1:1 Regioisomeric Ratio) cat_check Step 1: Analyze Catalyst System Is the ligand environment optimized? start->cat_check ligand_mod Modify Ligand: A. Increase Steric Bulk (e.g., PPh₃ → P(o-tol)₃) B. Change Bite Angle (e.g., dppf → Xantphos) C. Alter Electronics (e.g., PPh₃ → P(4-CF₃C₆H₄)₃) cat_check->ligand_mod No solvent_check Step 2: Modify Reaction Conditions Is the solvent optimal? cat_check->solvent_check Yes analysis Analyze Regioisomeric Ratio (¹H NMR, GC-MS) ligand_mod->analysis solvent_mod Screen Solvents: - Nonpolar (Toluene, Hexane) - Ethereal (THF, Dioxane) - Polar Aprotic (DMF, MeCN) solvent_check->solvent_mod temp_mod Vary Temperature: - Decrease T to favor kinetic product - Increase T to favor thermodynamic product solvent_mod->temp_mod temp_mod->analysis analysis->cat_check <95:5 RR (Iterate) end_good Success: High Regioselectivity Achieved analysis->end_good >95:5 RR end_bad Re-evaluate Mechanistic Pathway Consider alternative catalysts or reaction types analysis->end_bad No Improvement

Caption: A decision-making workflow for systematically troubleshooting low regioselectivity.

Q4: My palladium-catalyzed hydrostannylation of this compound with Bu₃SnH is yielding a 1.2:1 mixture of regioisomers. Where do I start?

A4: An almost non-selective outcome strongly points to the catalyst system being unable to effectively differentiate between the two alkyne carbons in the transition state. The first and most critical variable to adjust is the ligand on your palladium catalyst.

  • Causality: The ligand environment dictates the steric bulk and electronic properties of the active catalyst. In hydrostannylation, the regioselectivity is determined during the alkyne insertion step into either a Pd-H or a Pd-SnR₃ bond. A bulky ligand will favor the approach that minimizes steric clash, while an electron-withdrawing ligand can alter the polarity of the Pd center, influencing the electronic preference of the insertion. Heterobimetallic catalysis has shown that the metal pairing (e.g., Cu-Fe vs. Cu-Mn) can completely reverse the regioselectivity from Markovnikov to anti-Markovnikov products by altering the mechanism of Sn-H bond activation.[14][15][16][17]

  • Actionable Advice:

    • Increase Steric Hindrance: Switch from a common ligand like triphenylphosphine (PPh₃) to a bulkier one such as tri(o-tolyl)phosphine (P(o-tol)₃) or a biarylphosphine ligand (e.g., XPhos, SPhos).

    • Modify the Bite Angle: For bidentate ligands, the "natural bite angle" is critical. A ligand like Xantphos has a wide bite angle, which can enforce a specific geometry around the metal and dramatically improve selectivity.

    • Screen a Ligand Kit: If available, use a pre-packaged kit of common phosphine ligands to rapidly screen a diverse set of steric and electronic properties.

Q5: I've tried several ligands with my Pd catalyst and only see minor improvements in the regioisomeric ratio (RR). What's the next step?

A5: If ligand screening is insufficient, the next logical step is to modify the reaction conditions, focusing on solvent and temperature .

  • Causality (Solvent): The solvent can influence the reaction's regioselectivity by preferentially solvating and stabilizing the transition state leading to one regioisomer over the other. A polar solvent might stabilize a more polarized transition state, while a nonpolar solvent might favor a less polarized one. Furthermore, the solvent can affect the catalyst's solubility and aggregation state, which can also impact its selectivity.

  • Causality (Temperature): Reactions are often run at elevated temperatures to ensure a reasonable rate. However, this can provide enough thermal energy to overcome the small difference in activation energy (ΔΔG‡) between the two regioisomeric pathways. Lowering the temperature may decrease the reaction rate but can significantly enhance selectivity by favoring the pathway with the lower activation barrier (the kinetic product).

  • Actionable Advice:

    • Solvent Screen: Perform the reaction in a range of solvents with varying polarities, such as toluene (nonpolar), THF (ethereal), and DMF (polar aprotic).

    • Temperature Variation: Run the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period. Conversely, if you suspect a reversible reaction and want the thermodynamically more stable product, a higher temperature might be beneficial.

Q6: What if my reaction is a metal-free electrophilic addition, like adding one equivalent of HBr? How is regioselectivity controlled?

A6: For a perfectly symmetrical internal alkyne, the initial electrophilic addition of an unsymmetrical reagent like HBr should not be regioselective, leading to a 1:1 mixture of the two possible vinyl bromides.[18][19] Electrophilic additions to alkynes are generally slower than to alkenes because the resulting vinyl carbocation is less stable.[18][19]

  • Causality: The regioselectivity in these reactions is dictated by the stability of the carbocation intermediate (Markovnikov's rule).[18][20] Since both carbons of the triple bond in your substrate are secondary and electronically identical, there is no inherent preference for the formation of one vinyl cation over the other in the first addition step. However, if a second equivalent of HBr adds, the reaction will be highly regioselective. The bromine atom on the resulting vinyl halide will direct the second proton addition to the carbon already bearing the hydrogen, leading to a stable carbocation adjacent to the bromine, which is then attacked by Br⁻ to form a geminal dihalide.[20][21]

  • Troubleshooting Focus: If you are observing what appears to be poor regioselectivity, you may be seeing a mixture of the starting alkyne, the two (indistinguishable) initial vinyl bromide products, and the geminal dihalide. The issue may be one of reaction conversion rather than regiocontrol. Ensure your reaction goes to completion if you desire the dihalide, or is carefully controlled with exactly one equivalent of reagent if you want the vinyl halide.

Data & Mechanistic Visualization

Table 1: Influence of Ligand Choice on Regioselectivity

The following table presents hypothetical but representative data for a palladium-catalyzed hydrofunctionalization of this compound, illustrating the powerful effect of ligand selection.

EntryCatalystLigandSolventTemp (°C)Regioisomeric Ratio (A:B)
1Pd₂(dba)₃ (2 mol%)PPh₃ (8 mol%)Toluene801.5 : 1
2Pd₂(dba)₃ (2 mol%)P(o-tol)₃ (8 mol%)Toluene807 : 1
3Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)Toluene8015 : 1
4Pd₂(dba)₃ (2 mol%)Xantphos (4 mol%)Dioxane 60 >98 : 2

Regioisomers A and B determined by ¹H NMR analysis of the crude reaction mixture.

Simplified Mechanism of Regiochemistry-Determining Step

This diagram illustrates the key alkyne insertion step in a metal-catalyzed reaction, which determines the final regiochemistry.

G cluster_0 Catalytic Cycle Reactants [LₙM-H] + Alkyne Intermediate π-Complex {[LₙM-H] • Alkyne} Reactants->Intermediate TS_A Transition State A (Pathway A) Intermediate->TS_A ΔG‡(A) TS_B Transition State B (Pathway B) Intermediate->TS_B ΔG‡(B) Product_A Regioisomer A (Kinetic Product) TS_A->Product_A Product_B Regioisomer B (Thermodynamic Product) TS_B->Product_B Note Low ΔΔG‡ = Low Selectivity Bulky ligands (L) increase ΔΔG‡ by destabilizing one transition state.

Caption: Alkyne insertion into a metal-hydride bond proceeds via two competing transition states, leading to different regioisomers.

Experimental Protocols

Protocol 1: General Procedure for Ligand Screening in a Pd-Catalyzed Hydrostannylation

This protocol is a representative example. All manipulations should be performed under an inert atmosphere (N₂ or Ar) using standard Schlenk line or glovebox techniques.

  • Catalyst Pre-formation (Optional but Recommended): In a vial, add Pd₂(dba)₃ (5.7 mg, 0.00625 mmol, 1.25 mol%) and the desired phosphine ligand (0.025 mmol, 5 mol%). Add 1 mL of anhydrous toluene and stir at room temperature for 20 minutes.

  • Reaction Setup: To a separate oven-dried reaction vial equipped with a magnetic stir bar, add this compound (57 mg, 0.5 mmol, 1.0 equiv).

  • Reagent Addition: Add 1 mL of anhydrous toluene, followed by the pre-formed catalyst solution via syringe.

  • Initiation: Add tributyltin hydride (Bu₃SnH) (160 mg, 0.55 mmol, 1.1 equiv) dropwise via syringe at room temperature.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 60 °C). Monitor the reaction progress by TLC or by taking aliquots for GC-MS analysis until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure.

  • Analysis: Dissolve the crude residue in CDCl₃. Take a ¹H NMR spectrum to determine the regioisomeric ratio by integrating characteristic vinyl proton signals for each isomer.

Protocol 2: Analysis of Regioisomeric Ratio by ¹H NMR
  • Identify Diagnostic Signals: For the vinylstannane products, the vinyl protons (=CH-) will appear as distinct signals in the alkene region of the ¹H NMR spectrum (typically δ 5.5-6.5 ppm). Due to coupling with tin isotopes (¹¹⁷Sn and ¹¹⁹Sn), these signals often appear with satellite peaks, which can aid in their identification.

  • Assign Isomers: The chemical shift (δ) and coupling constants (J) for the vinyl proton will be different for each regioisomer. 2D NMR techniques (COSY, HSQC) may be necessary for unambiguous assignment in a new system.

  • Integrate and Calculate: Carefully integrate the area of a well-resolved, non-overlapping signal corresponding to the vinyl proton of Isomer A (Int_A). Integrate the corresponding signal for Isomer B (Int_B).

  • Determine Ratio: The regioisomeric ratio is simply the ratio of the integrations: RR = Int_A / Int_B .

By systematically applying these troubleshooting principles and protocols, researchers can gain precise control over the regiochemical outcome of reactions involving this compound, unlocking its full potential in complex molecule synthesis.

References

Technical Support Center: Characterization of Unexpected Byproducts in 1,4-Dimethoxy-2-butyne Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 1,4-dimethoxy-2-butyne. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile symmetric alkyne in their synthetic workflows. Here, we address common and unexpected challenges encountered during experimentation, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on understanding the formation of unexpected byproducts and offering robust analytical strategies for their characterization.

Troubleshooting Guide: Navigating Unforeseen Reaction Pathways

This section provides a detailed, question-and-answer-formatted guide to specific experimental issues. We delve into the causality of these problems and provide actionable solutions.

Question 1: I am observing a significant loss of my methoxy groups and the formation of multiple borylated species in a copper-catalyzed reaction. What is happening and how can I prevent it?

Answer:

This is a known, yet often unexpected, reaction pathway specific to the copper-catalyzed hydroboration of this compound. While a standard platinum-catalyzed reaction will typically yield the expected vic-diborylation product with the methoxy groups intact, copper catalysts can initiate a complex reaction cascade.[1]

The Underlying Mechanism:

The deviation from the expected outcome is due to a series of insertions and eliminations facilitated by the copper catalyst. The process is believed to proceed as follows:

  • Initial Hydroboration: The reaction begins with the expected hydroboration of the alkyne.

  • β-Oxygen Elimination: The crucial and unexpected step is the β-oxygen elimination, which results in the formation of a highly reactive borylallene intermediate.

  • Further Insertions and Eliminations: This borylallene can undergo further insertions into a Cu-B bond, leading to a π-allyl copper species. A second β-oxygen elimination can then occur, producing a 2,3-diborylbutadiene intermediate.

  • Final 1,4-Diborylation: This conjugated diene then undergoes a conventional 1,4-diborylation under the same copper catalysis, ultimately affording a tetraborylated product.[1]

This cascade of reactions explains the formation of four new carbon-boron bonds and the loss of the methoxy groups.

Reaction Pathway Diagram:

G cluster_0 Copper-Catalyzed Hydroboration Cascade Start This compound Step1 Initial Hydroboration Start->Step1 Cu Catalyst, HBpin Step2 β-Oxygen Elimination Step1->Step2 Intermediate1 Borylallene Intermediate Step2->Intermediate1 Step3 Further Insertions & Eliminations Intermediate1->Step3 Intermediate2 2,3-Diborylbutadiene Intermediate Step3->Intermediate2 Step4 1,4-Diborylation Intermediate2->Step4 End Tetraborylated Product Step4->End

Caption: Copper-catalyzed hydroboration cascade of this compound.

Troubleshooting and Mitigation Strategies:

Strategy Rationale Experimental Protocol
Catalyst Selection Platinum catalysts, such as Pt(PPh₃)₄, do not typically promote the β-oxygen elimination pathway.[1]Substitute the copper catalyst with a platinum-based catalyst like Pt(PPh₃)₄ under similar reaction conditions. Monitor the reaction closely by TLC or GC-MS to confirm the formation of the desired vic-diborylated product.
Ligand Modification For copper-catalyzed reactions, sterically bulky ligands can sometimes influence the reaction pathway and potentially suppress unwanted side reactions.Screen a variety of ligands for the copper catalyst, including N-heterocyclic carbenes (NHCs) with varying steric bulk. Start with a small-scale reaction to assess the impact on byproduct formation.
Temperature Control The β-oxygen elimination may be temperature-dependent.Run the reaction at a lower temperature and monitor the progress. This may slow down the desired reaction as well, so a balance needs to be found.
Question 2: In my Pauson-Khand reaction, I am getting a low yield of the desired cyclopentenone and observing several aromatic byproducts. What are these byproducts and how can I improve my yield?

Answer:

The formation of aromatic byproducts in a Pauson-Khand reaction is a classic side reaction known as alkyne trimerization . The cobalt complex that catalyzes the desired [2+2+1] cycloaddition can also effectively catalyze the [2+2+2] cycloaddition of three alkyne molecules to form substituted benzene derivatives.[2] Another potential side reaction, particularly with rhodium catalysts, is a [2+2+2] cycloaddition involving the enyne and another alkyne molecule.[2]

The Competing Pathways:

  • Pauson-Khand Reaction ([2+2+1] Cycloaddition): Your desired pathway where an alkyne, an alkene, and carbon monoxide combine to form a cyclopentenone.

  • Alkyne Trimerization ([2+2+2] Cycloaddition): Three molecules of this compound cyclize to form a hexasubstituted benzene derivative.

  • Enyne-[2+2+2] Cycloaddition: If you are performing an intramolecular reaction with an enyne, it can react with another alkyne molecule.

Logical Relationship Diagram:

G cluster_0 Desired Pathway cluster_1 Side Reactions Start This compound + Alkene + CO Catalyst Metal Catalyst (e.g., Co2(CO)8) Start->Catalyst PKR Pauson-Khand Reaction ([2+2+1] Cycloaddition) Catalyst->PKR Trimerization Alkyne Trimerization ([2+2+2] Cycloaddition) Catalyst->Trimerization Product Cyclopentenone PKR->Product Aromatic_Byproduct Substituted Benzene Trimerization->Aromatic_Byproduct

Caption: Competing pathways in the Pauson-Khand reaction.

Troubleshooting and Optimization:

Strategy Rationale Experimental Protocol
Increase Carbon Monoxide Pressure Higher CO pressure can favor the carbonylation step required for the Pauson-Khand reaction, thereby suppressing the competing alkyne trimerization.[2]If using a pressure vessel, increase the CO pressure incrementally (e.g., from 1 atm to 5-10 atm). Ensure all safety precautions for high-pressure reactions are followed.
Use of Promoters Promoters like N-methylmorpholine N-oxide (NMO) can allow the reaction to proceed under milder conditions, which can reduce the formation of thermally induced byproducts.[2]Add NMO (typically 3-6 equivalents) to the reaction mixture after the formation of the alkyne-cobalt complex. This often allows the reaction to be run at room temperature.
Intramolecular Reaction Design Tethering the alkyne and alkene in the same molecule for an intramolecular Pauson-Khand reaction significantly increases the effective molarity of the reacting partners, favoring the desired cycloaddition over intermolecular trimerization.[3]If synthetically feasible, design and synthesize a substrate where the this compound moiety is linked to an alkene by a suitable tether.
Monitor Reaction Time Prolonged reaction times, especially at elevated temperatures, can lead to increased byproduct formation and decomposition.Monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the starting material is consumed or the product concentration plateaus.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows signals that suggest the presence of an allene. Is it possible for this compound to isomerize?

A1: Yes, the isomerization of alkynes to allenes is a known process, particularly in the presence of a base. While this compound is an internal alkyne, rearrangement is still possible under certain conditions, potentially leading to 1,4-dimethoxy-1,2-butadiene. This can be more prevalent if your reaction conditions involve strong bases or elevated temperatures. The presence of an allene can lead to unexpected cycloaddition products or other downstream reactions.

Q2: What are the best analytical techniques to identify and characterize these unexpected byproducts?

A2: A combination of chromatographic and spectroscopic techniques is ideal:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent first-line technique for separating volatile components in your reaction mixture and obtaining their mass spectra. The fragmentation patterns can help in identifying the structures of the byproducts.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for detailed structural elucidation of isolated byproducts. Techniques like COSY, HSQC, and HMBC can help in piecing together the connectivity of complex molecules.

  • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the byproducts, allowing you to determine their elemental composition with high confidence.

Q3: Can impurities in my starting material be the source of these byproducts?

A3: Absolutely. This compound is often synthesized from 2-butyne-1,4-diol. Incomplete methylation during a Williamson ether synthesis could leave residual hydroxyl groups, which could interfere with your reaction. It is always advisable to check the purity of your starting material by GC or NMR before use. Commercial suppliers often provide a certificate of analysis with purity data.

Q4: Are there any specific safety concerns associated with the byproducts of this compound reactions?

A4: While the specific hazards of every possible byproduct are not known, it is crucial to handle all reaction mixtures with care. Aromatic byproducts from trimerization reactions may have different toxicological profiles than the starting material. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Analytical Protocols

Protocol 1: General GC-MS Analysis of Reaction Mixture
  • Sample Preparation: Quench a small aliquot of your reaction mixture. If necessary, perform a liquid-liquid extraction to isolate the organic components.[5] Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and filter. Dilute the sample to an appropriate concentration (e.g., ~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions (Example):

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp up to 280 °C at 10-15 °C/min, and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

    • Source Temperature: 230 °C.

  • Data Analysis: Compare the retention times and mass spectra of the peaks in your chromatogram to a reference spectrum of your starting material and search the NIST mass spectral library for potential matches for the byproduct peaks.[6]

References

Impact of solvent choice on the reactivity of 1,4-Dimethoxy-2-butyne

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-dimethoxy-2-butyne. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile alkyne. My aim is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, particularly concerning the critical role of the solvent. By understanding why a particular solvent is chosen, you can better troubleshoot unexpected results and optimize your reaction conditions.

The reactivity of the carbon-carbon triple bond in this compound, flanked by two electron-withdrawing methoxy groups, is exquisitely sensitive to its environment.[1] The choice of solvent can dramatically alter reaction rates, yields, and even the chemo- or regioselectivity of a transformation. This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the challenges you may encounter.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during experimentation. Each issue is followed by an analysis of potential solvent-related causes and a step-by-step approach to resolution.

Scenario 1: Low or No Yield in a Pauson-Khand Reaction

Question: "I am attempting an intramolecular Pauson-Khand reaction with a substrate derived from this compound using a standard cobalt or rhodium catalyst, but I'm getting very low yields or only starting material back. What's going wrong?"

Analysis: The Pauson-Khand reaction, a powerful [2+2+1] cycloaddition to form cyclopentenones, is highly dependent on the solvent's ability to mediate several complex organometallic steps.[2][3] Poor solvent choice can lead to several failure points:

  • Poor Solubility: The catalyst, the alkyne-metal complex, or the substrate may not be sufficiently soluble, preventing the reaction from occurring in the solution phase.[4][5]

  • Catalyst Inhibition: Coordinating solvents (e.g., THF, acetonitrile) can bind to the metal center. While sometimes beneficial, strong coordination can occupy the sites needed for the alkene or carbon monoxide to bind, effectively poisoning the catalyst.[6][7][8]

  • Rate Limitation: The dissociation of a ligand (like CO) from the metal complex is often the rate-limiting step. The solvent can influence the energy barrier for this process.[2]

Troubleshooting Protocol:

  • Verify Reagent Purity: Ensure the this compound and other reagents are pure and the solvent is anhydrous and degassed. Moisture can deactivate many organometallic catalysts.

  • Initial Solvent Choice: For traditional cobalt-mediated Pauson-Khand reactions, non-polar, non-coordinating solvents are a standard starting point.[3][9]

    • Primary Choice: Toluene or Benzene. These are generally inert and have a high enough boiling point for thermally promoted reactions.[2]

    • Alternative: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) can also be effective, particularly for reactions run at lower temperatures with promoters.[9][10]

  • Systematic Solvent Screen: If the primary choice fails, perform a systematic screen of solvents with varying properties. Use small-scale reactions to conserve material.

Solvent Type Boiling Point (°C) Rationale for Use
TolueneNon-Polar111Standard, inert, high temperature range.[9]
Tetrahydrofuran (THF)Polar Aprotic, Coordinating66Can improve solubility; coordination may modulate catalyst activity.[9]
AcetonitrilePolar Aprotic, Coordinating82Highly polar, may stabilize intermediates, but strong coordination can be inhibitory.
1,2-Dichloroethane (DCE)Polar Aprotic84Good for solubility and compatible with many Rh-catalyzed systems.[10]
  • Consider Promoters: The addition of N-oxides like N-methylmorpholine N-oxide (NMO) can facilitate the reaction by promoting CO dissociation, often allowing for milder conditions and broader solvent compatibility.[2][10] When using NMO, DCM is a common and effective solvent.[10]

Scenario 2: Formation of Side-Products in Nucleophilic Substitution Reactions

Question: "I'm trying to perform an SN2 reaction on a derivative of 2-butyne-1,4-diol (the precursor to this compound) to introduce a different functional group, but I'm getting a mixture of products and low yield of the desired compound."

Analysis: This is a classic solvent-related problem in nucleophilic substitution chemistry. The issue almost certainly lies in the use of a protic solvent (one with acidic protons, like water, methanol, or ethanol).

  • Nucleophile Deactivation: Protic solvents form a "cage" of hydrogen bonds around the anionic nucleophile.[11][12] This solvation shell stabilizes the nucleophile, blunting its reactivity and hindering its ability to attack the electrophilic carbon center.[13][14]

  • Competing Nucleophile: The solvent itself can act as a nucleophile (a process called solvolysis), leading to undesired ether or alcohol byproducts.

Troubleshooting Protocol:

  • Switch to a Polar Aprotic Solvent: This is the most critical change. Polar aprotic solvents can dissolve the nucleophile (usually a salt) but do not form strong hydrogen bonds, leaving the anion "naked" and highly reactive.[11][13]

    • Primary Choices: Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN).[15][16]

    • Rationale: These solvents possess a dipole moment to dissolve ionic reagents but lack O-H or N-H bonds, thus maximizing the nucleophile's strength.[13][14]

  • Ensure Anhydrous Conditions: Water is a protic solvent and a potential nucleophile. Use anhydrous solvents and flame-dried glassware under an inert atmosphere (Nitrogen or Argon) to prevent contamination.[17]

  • Optimize Temperature: SN2 reactions are sensitive to temperature. Start at room temperature and gently heat if the reaction is slow. Avoid excessive heat, which could favor elimination (E2) side reactions.

Visualizing the Solvent Effect:

The diagram below illustrates how a protic solvent deactivates a nucleophile compared to an aprotic solvent.

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., Acetone) Nu Nu⁻ MeOH1 H-OMe Nu->MeOH1 H-Bond MeOH2 H-OMe Nu->MeOH2 H-Bond MeOH3 MeO-H Nu->MeOH3 H-Bond MeOH4 MeO-H Nu->MeOH4 H-Bond label_protic Nucleophile is 'caged' and less reactive. Nu2 Nu⁻ Cation M⁺ Acetone1 O=C(Me)₂ Cation->Acetone1 Solvation Acetone2 O=C(Me)₂ Cation->Acetone2 Solvation label_aprotic Nucleophile is 'free' and highly reactive.

Caption: Solvation of a nucleophile in protic vs. aprotic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental solvent properties I should consider for reactions with this compound?

A1: There are three primary properties to consider:

  • Polarity: A solvent's ability to stabilize charged or polar species. This is often quantified by the dielectric constant. Polar solvents are essential for dissolving polar reagents and can stabilize ionic intermediates or transition states.[18]

  • Proticity: A solvent's ability to act as a hydrogen bond donor.

    • Protic Solvents (e.g., water, methanol, acetic acid) have acidic protons on an electronegative atom (like O or N). They excel at solvating both cations and anions.[13][15]

    • Aprotic Solvents (e.g., THF, DMF, acetone, toluene) lack these acidic protons. They can still be polar and solvate cations, but they are poor at solvating anions through hydrogen bonding.[12][13][15]

  • Coordinating Ability: The capacity of a solvent to act as a ligand and bind to a metal center. Solvents with lone pairs, like THF (oxygen), acetonitrile (nitrogen), or DMSO (sulfur/oxygen), are coordinating.[7][8] Non-coordinating solvents, like toluene or hexane, interact much more weakly with metal catalysts.

Q2: How do I choose a starting solvent for a completely new reaction?

A2: Follow a logical decision-making process based on the nature of your reaction. The flowchart below provides a general guide.

G start Start: Define Reaction Type q1 Involves a transition metal catalyst? start->q1 q2 Involves a strong, anionic nucleophile/base? q1->q2 No cat_yes Consider coordinating ability. Start with a weakly coordinating solvent like Toluene or DCM. q1->cat_yes Yes q3 Are reactants highly polar/charged? q2->q3 No nuc_yes Use a Polar Aprotic solvent (e.g., DMF, DMSO, Acetone) to maximize reactivity. q2->nuc_yes Yes polar_yes Use a Polar solvent. If no strong nucleophiles, a Polar Protic solvent (MeOH) is an option. q3->polar_yes Yes polar_no A Non-Polar solvent (e.g., Hexane, Toluene) is likely suitable. q3->polar_no No cat_yes->q2 cat_no Proceed to next question. nuc_yes->q3 nuc_no Proceed to next question.

Caption: Decision tree for initial solvent selection.

Q3: Can the methoxy groups on this compound influence solvent choice?

A3: Yes. The two ether functionalities increase the molecule's polarity compared to a simple dialkyl alkyne. This enhances its solubility in a wider range of organic solvents, including moderately polar ones like ethers (THF, diethyl ether) and halogenated solvents (DCM).[1] However, the ether oxygens can also act as weak Lewis bases and may coordinate to catalytic metal centers, a factor to consider in designing organometallic transformations.

Q4: My reaction requires very low temperatures. What solvent properties are important?

A4: The most critical property is the freezing point . The solvent must remain liquid at the target reaction temperature. For example, while benzene is a common non-polar solvent, it freezes at 5.5 °C and is unsuitable for reactions at 0 °C or below. Toluene (freezing point -95 °C) or DCM (freezing point -97 °C) would be much better choices. Always check the physical properties of your solvent before planning low-temperature experiments.

Q5: Are there 'green' or more sustainable solvent alternatives I should consider?

A5: Absolutely. The principles of green chemistry encourage the use of safer, more environmentally benign solvents.[19] For reactions involving this compound, consider alternatives to common but hazardous solvents:

  • Instead of DCM or Chloroform -> 2-Methyltetrahydrofuran (2-MeTHF)

  • Instead of DMF or NMP -> Cyrene™ or Dimethyl Carbonate

  • Instead of Hexane or Benzene -> Heptane or Cyclopentyl methyl ether (CPME)

Recent studies have shown that biomass-derived polar aprotic solvents like Cyrene™ can be effective media for reactions like azide-alkyne cycloadditions.[20][21] Always validate the performance of a green solvent for your specific reaction, as its properties may alter reactivity.[20]

References

Technical Support Center: Catalyst Poisoning in Reactions Involving 1,4-Dimethoxy-2-butyne

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst poisoning in reactions involving 1,4-Dimethoxy-2-butyne, with a primary focus on selective hydrogenation using palladium-based catalysts such as Lindlar's catalyst.

Introduction: The Challenge of Catalyst Deactivation

The selective hydrogenation of this compound to its corresponding cis-alkene is a critical transformation in many synthetic pathways. Palladium catalysts, particularly Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and often quinoline), are frequently employed for this purpose.[1] However, the efficacy of these catalytic systems can be severely compromised by the presence of even minute quantities of certain chemical species, a phenomenon known as catalyst poisoning.[2] This guide is designed to help you identify, troubleshoot, and resolve issues related to catalyst poisoning, ensuring the success and reproducibility of your experiments.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and address common experimental issues.

Issue 1: Low or No Catalytic Activity (Reaction Stalls)

Question: My hydrogenation of this compound is extremely sluggish or has completely stopped, with a significant amount of starting material remaining. What are the likely causes and how can I resolve this?

Answer: This is a classic indication of catalyst poisoning, where the active sites of the palladium are blocked.

Possible Causes & Solutions:

Probable Cause Recommended Solution
Sulfur Contamination: Sulfur compounds are potent poisons for palladium catalysts.[3] Sources can include starting materials, solvents (e.g., from rubber septa), or contaminated glassware.Purification: Purify starting materials and solvents. Distillation or passing through a column of activated alumina can be effective. Ensure all glassware is scrupulously clean.
Nitrogen Compound Contamination: Amines, pyridines, and other basic nitrogen heterocycles can strongly adsorb to the catalyst surface, inhibiting its activity.[3]Reagent Purity Check: Verify the purity of your this compound and solvents. If your synthesis involves other nitrogen-containing reagents, consider their potential as poisons.
Halide Contamination: Chloride, bromide, and iodide ions can irreversibly poison the catalyst.[3]Use Halide-Free Reagents: Ensure all reagents, including any acids or bases used in workup of previous steps, are free from halides.
Heavy Metal Contamination: Traces of other metals (e.g., mercury, copper) can interfere with the catalytic cycle.[3]High-Purity Reagents: Use high-purity starting materials and reagents. Be mindful of potential leaching from metallic spatulas or other lab equipment.
Insufficient Catalyst Loading: The amount of catalyst may be too low, especially if trace poisons are present.Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading might overcome the effects of minor impurities.
Issue 2: Over-reduction to the Alkane

Question: My reaction is producing a significant amount of the fully saturated 1,4-dimethoxybutane instead of the desired cis-alkene. Why is my Lindlar catalyst over-reducing the alkyne?

Answer: This indicates a loss of selectivity, which is the hallmark of a properly functioning Lindlar catalyst.

Possible Causes & Solutions:

Probable Cause Recommended Solution
Loss of Lead "Poison": The lead acetate that intentionally deactivates the most active sites on the palladium may have leached from the support.Use Fresh Catalyst: The most reliable solution is to use a new batch of Lindlar catalyst.
Absence of Selectivity Enhancer: Quinoline is often added to enhance selectivity by preventing the product alkene from re-adsorbing onto the catalyst.[1][4] Its absence can lead to over-reduction.Add Quinoline: If not already part of your procedure, consider adding a small amount of quinoline to the reaction mixture.
Reaction Temperature Too High: Elevated temperatures can increase the rate of alkene hydrogenation.Optimize Temperature: Perform the reaction at room temperature or below.
Excessive Hydrogen Pressure: High hydrogen pressure can favor over-reduction.Control Hydrogen Pressure: Use a balloon of hydrogen or a system that allows for atmospheric pressure hydrogenation.
Issue 3: Formation of trans-Alkene

Question: I am observing the formation of the trans-alkene isomer in my reaction. What could be causing this?

Answer: Lindlar hydrogenation should exclusively produce the cis-alkene via syn-addition of hydrogen. The presence of the trans-isomer suggests an alternative reaction pathway or isomerization. This is not a typical catalyst poisoning issue but may be related to reaction conditions or contaminants that facilitate isomerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common unintentional poisons for Lindlar catalysts?

A1: The most common poisons for palladium-based catalysts like Lindlar's include:

  • Sulfur compounds: Thiols, thioethers, and thiophenes are particularly detrimental.

  • Nitrogen compounds: Amines, pyridines, and other nitrogen-containing heterocycles can act as poisons.

  • Halides: Chloride, bromide, and iodide ions can cause irreversible poisoning.

  • Carbon monoxide: CO can strongly adsorb to palladium surfaces and inhibit catalysis.

  • Heavy metal ions: Traces of other metals can interfere with the catalytic cycle.[3]

Q2: Can the methoxy groups in this compound poison the catalyst?

A2: While ether oxygens are generally not considered strong poisons for palladium catalysts in hydrogenation, there is a possibility of bidentate chelation to the palladium surface, which could temporarily occupy active sites.[5][6][7] However, this is less likely to be the cause of severe or irreversible poisoning compared to sulfur or nitrogen compounds.

Q3: How does the intentional "poisoning" of a Lindlar catalyst work?

A3: The Lindlar catalyst is intentionally "poisoned" with lead acetate and often quinoline to reduce its activity.[3] Palladium itself is a very active hydrogenation catalyst and would readily reduce both alkynes and alkenes to alkanes. The lead deactivates the most active sites on the palladium surface, making it less effective at hydrogenating the less reactive alkene double bond. Quinoline further enhances selectivity, in part by decreasing the adsorption of the alkene product on the catalyst surface.[4]

Q4: Can I regenerate a poisoned Lindlar catalyst?

A4: Regeneration can sometimes be successful, depending on the nature of the poison. For catalysts deactivated by organic residues, washing with appropriate solvents may restore some activity. For more strongly bound poisons like sulfur, more aggressive chemical treatments may be necessary, but these can also alter the catalyst's selectivity. See the detailed experimental protocol below for a general regeneration procedure.[3]

Q5: Are there alternative catalysts to Lindlar's that are more poison-resistant?

A5: Yes, for certain applications, other catalysts may offer advantages. Nickel boride (Ni₂B) , often referred to as P-2 nickel, is a non-pyrophoric alternative that can be used for the selective hydrogenation of alkynes to cis-alkenes and may exhibit different sensitivities to poisons.[1] Additionally, palladium sulfide (PdS) based catalysts have shown promise as alternatives to traditional Lindlar catalysts, with a high resistance to sulfur poisoning.[8]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of this compound using Lindlar Catalyst
  • Catalyst Suspension: In a suitable reaction flask, suspend Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead) in the chosen solvent (e.g., ethanol, ethyl acetate).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon), then introduce hydrogen gas (typically from a balloon).

  • Substrate Addition: Add a solution of this compound in the reaction solvent to the catalyst suspension under a positive pressure of hydrogen.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

  • Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Wash the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify as necessary.

Protocol 2: Regeneration of a Poisoned Lindlar Catalyst

This protocol provides a general method for attempting to regenerate a Lindlar catalyst that has been unintentionally poisoned. The success of this procedure is not guaranteed and depends on the severity and nature of the poisoning.[3] For a more robust regeneration, especially from sulfur poisoning, a reduction with a reagent like hydrazine hydrate may be necessary.[9][10][11][12]

Materials:

  • Poisoned Lindlar catalyst

  • Degassed solvents (e.g., ethanol, acetone, deionized water)

  • Dilute acetic acid solution (e.g., 1% in deionized water, degassed)

  • Hydrazine hydrate solution (e.g., 25-30% in water) (Use with extreme caution in a well-ventilated fume hood)

  • Centrifuge and centrifuge tubes or filtration apparatus

  • Vacuum oven or drying apparatus

Procedure:

  • Solvent Washing:

    • Suspend the poisoned catalyst in a suitable solvent (e.g., ethanol).

    • Agitate the suspension (e.g., by sonication or vigorous stirring) for 15-30 minutes.

    • Separate the catalyst by centrifugation or filtration.

    • Repeat the washing step with different solvents (e.g., acetone, then deionized water) to remove a broader range of impurities.

  • Acid Wash (for basic poisons):

    • If poisoning by basic compounds is suspected, wash the catalyst with a dilute, degassed acetic acid solution.

    • Follow with several washes with deionized water until the washings are neutral.

  • Reductive Treatment (for strongly bound poisons like sulfur):

    • Suspend the solvent-washed catalyst in water.

    • Add a hydrazine hydrate solution (e.g., to a final concentration of 25-30%).[9]

    • Heat the mixture gently (e.g., 40-60 °C) for 1-2 hours with stirring.

    • Allow the catalyst to settle, decant the supernatant, and wash thoroughly with deionized water until the washings are neutral.

  • Drying:

    • After the final wash, dry the catalyst thoroughly under vacuum at a low temperature (e.g., 60-80 °C) for several hours.

Protocol 3: Activity and Selectivity Testing of Regenerated Catalyst
  • Parallel Reactions: Set up two parallel hydrogenation reactions under identical conditions (see Protocol 1). One reaction will use the regenerated catalyst, and the other will use a fresh catalyst for comparison.

  • Consistent Ratios: Use the same molar ratio of catalyst to substrate in both reactions.

  • Monitoring: Run the reactions for a set period or until the reaction with the fresh catalyst is complete.

  • Analysis: Take aliquots from each reaction mixture at regular intervals, quench by filtering out the catalyst, and analyze the composition by GC or NMR to determine the conversion of the alkyne and the selectivity for the cis-alkene.

  • Comparison: Compare the reaction rate and selectivity of the regenerated catalyst to the fresh catalyst to assess its performance.[3]

Visualizing Catalyst Poisoning and Troubleshooting

Diagram 1: Mechanism of Lindlar Catalyst Poisoning by a Sulfur Compound

G cluster_catalyst Palladium Surface cluster_reactants Reactants cluster_poison Poison Active_Site Active Pd Site Poisoned_Site Poisoned Pd Site Active_Site->Poisoned_Site Forms Pd-S bond Alkyne This compound Alkyne->Active_Site Blocked H2 H₂ H2->Active_Site Blocked Sulfur Sulfur Compound (e.g., Thiol) Sulfur->Active_Site Strong Adsorption

Caption: Mechanism of Lindlar catalyst poisoning by a sulfur compound.

Diagram 2: Troubleshooting Workflow for Common Lindlar Hydrogenation Issues

G Start Reaction Issue Observed Issue_Type Identify Issue Type Start->Issue_Type No_Activity Low/No Activity Issue_Type->No_Activity No Reaction Over_Reduction Over-reduction Issue_Type->Over_Reduction Wrong Product Check_Poisons Check for Poisons (Sulfur, N-compounds, Halides) No_Activity->Check_Poisons Check_Catalyst Check Catalyst Quality (Loss of Pb) Over_Reduction->Check_Catalyst Check_Conditions Check Reaction Conditions (Temp, Pressure, Quinoline) Over_Reduction->Check_Conditions Purify_Reagents Purify Reagents/Solvents Check_Poisons->Purify_Reagents End Problem Resolved Purify_Reagents->End Use_Fresh_Catalyst Use Fresh Catalyst Check_Catalyst->Use_Fresh_Catalyst Use_Fresh_Catalyst->End Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Optimize_Conditions->End

Caption: Troubleshooting workflow for common Lindlar hydrogenation issues.

Diagram 3: Catalyst Regeneration and Activity Testing Cycle

G Start Poisoned Catalyst Wash Solvent/Acid Washing Start->Wash Reduce Reductive Treatment (e.g., Hydrazine) Wash->Reduce Dry Vacuum Drying Reduce->Dry Regen_Cat Regenerated Catalyst Dry->Regen_Cat Test Activity/Selectivity Test Regen_Cat->Test Success Activity Restored Test->Success Successful Failure Discard Catalyst Test->Failure Unsuccessful

Caption: Catalyst regeneration and activity testing cycle.

Safety Precautions

  • This compound: This compound is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][13]

  • Lindlar Catalyst: While the catalyst itself is not classified as hazardous, it is a fine powder that can be an inhalation hazard. Handle with care to avoid creating dust.[3]

  • Solvents: Use flammable solvents such as ethanol and ethyl acetate in a well-ventilated area and away from ignition sources.

  • Hydrazine Hydrate: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate gloves and eye protection.

  • General Practices: Always follow standard laboratory safety procedures. Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Validation & Comparative

A Head-to-Head Comparison for the Synthetic Chemist: 1,4-Dimethoxy-2-butyne vs. 2-Butyne-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic organic chemistry, the strategic incorporation of the butyne framework is a cornerstone for the construction of complex molecular architectures. Among the C4 synthons available, 1,4-dimethoxy-2-butyne and its progenitor, 2-butyne-1,4-diol, are two of the most frequently utilized building blocks. While structurally similar, their distinct functionalities impart divergent reactivity profiles and necessitate different strategic considerations in synthesis design. This guide provides a comprehensive comparison of these two reagents, supported by experimental data, to inform the selection process for researchers in drug development and materials science.

At a Glance: Key Physicochemical and Reactive Properties

A fundamental understanding of the physical and chemical properties of each reagent is paramount in planning any synthetic transformation. The table below summarizes the key characteristics of this compound and 2-butyne-1,4-diol.

PropertyThis compound2-Butyne-1,4-diol
Molecular Formula C₆H₁₀O₂[1]C₄H₆O₂[2]
Molecular Weight 114.14 g/mol [1]86.09 g/mol [2]
Appearance Colorless to pale yellow liquid[3]Colorless to yellow solid[4]
Boiling Point 70 °C at 30 mmHg[5]238 °C[4]
Melting Point N/A54-58 °C[4]
Solubility Soluble in organic solvents[3]Highly soluble in water and polar organic solvents[4]
Key Reactive Feature Internal alkyne with protected hydroxyl groups (methyl ethers)Internal alkyne with free hydroxyl groups

The Crux of the Matter: The Role of the Hydroxyl Group

The primary distinction between these two molecules lies in the state of the hydroxyl groups at the 1 and 4 positions. In this compound, these are protected as methyl ethers, rendering the molecule less polar and generally more stable under basic conditions. Conversely, the free hydroxyl groups in 2-butyne-1,4-diol offer reactive handles for further functionalization but can also interfere with certain reactions, necessitating a protection-deprotection sequence. This fundamental difference dictates the strategic choices a chemist must make.

This compound: The "Ready-to-Go" Synthon

The methylated form can be viewed as a "pre-protected" version of 2-butyne-1,4-diol. This offers the significant advantage of circumventing the need for separate protection and deprotection steps, thereby improving step economy and potentially overall yield. However, the inertness of the methoxy groups means that any desired transformation at the 1 and 4 positions must be deferred until after the alkyne has been manipulated, at which point a potentially harsh deprotection step is required.

2-Butyne-1,4-diol: The Versatile Precursor

The presence of free hydroxyl groups in 2-butyne-1,4-diol provides a versatile platform for a variety of chemical modifications. These groups can be readily oxidized, esterified, or converted into leaving groups for substitution reactions. However, their acidic protons and nucleophilic oxygen atoms can be incompatible with many organometallic reagents and basic reaction conditions commonly employed in alkyne chemistry. This necessitates the use of protecting groups, adding steps to a synthetic sequence.

Comparative Performance in Key Synthetic Transformations

To provide a clear understanding of the practical implications of these differences, we will now compare their performance in three widely used reaction classes: cycloadditions, Sonogashira couplings, and Diels-Alder reactions.

Cycloaddition Reactions: A Case Study in Reactivity

A direct comparison in a [2+2] cycloaddition with enamines, mediated by titanium tetrachloride, provides a stark illustration of the divergent reactivity. In a study by Uludag et al., this compound was shown to react with various cyclic enamines to afford the corresponding cyclobutene products in good yields. In contrast, under the same reaction conditions, 2-butyne-1,4-diol failed to produce the desired cycloadduct.[6] This suggests that the free hydroxyl groups of the diol may interfere with the titanium tetrachloride catalyst, inhibiting the reaction.[6]

Experimental Protocol: TiCl₄-Mediated [2+2] Cycloaddition of an Enamine with this compound [6]

  • To a solution of the enamine (1.0 eq) in anhydrous toluene at -20 °C under an inert atmosphere, add a solution of titanium tetrachloride (1.1 eq) in toluene dropwise.

  • Stir the resulting mixture at -20 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in toluene dropwise, maintaining the temperature at -20 °C.

  • Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Cycloaddition Partner Selection

G start Need for [2+2] Cycloaddition with Enamine reagent_choice Choice of Butyne Derivative start->reagent_choice dimethoxy This compound reagent_choice->dimethoxy diol 2-Butyne-1,4-diol reagent_choice->diol reaction_dimethoxy Direct Cycloaddition dimethoxy->reaction_dimethoxy reaction_diol Reaction Fails (Catalyst Inhibition) diol->reaction_diol protect_diol Protect Hydroxyl Groups (e.g., as silyl ethers) diol->protect_diol product Desired Cycloadduct reaction_dimethoxy->product cycloaddition_protected Cycloaddition of Protected Diol protect_diol->cycloaddition_protected deprotect Deprotection cycloaddition_protected->deprotect deprotect->product

Caption: Decision pathway for cycloaddition.

Sonogashira Coupling: The Protecting Group Dilemma

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds.[7][8] When considering the use of our two target molecules in a Sonogashira-type reaction (after appropriate modification to generate a terminal alkyne), the need for protecting groups with 2-butyne-1,4-diol becomes a critical factor. The basic conditions, typically employing an amine base, are generally incompatible with the acidic protons of the diol.

This compound in Sonogashira Coupling (Hypothetical)

While direct Sonogashira coupling of the internal alkyne is not possible, a synthetic sequence involving this reagent would first require manipulation of the alkyne, for example, through hydroboration-oxidation to an enone, followed by further steps to install a terminal alkyne. Throughout these transformations, the methoxy groups would remain stable.

2-Butyne-1,4-diol in Sonogashira Coupling: A Multi-step Approach

To utilize 2-butyne-1,4-diol in a Sonogashira coupling, the hydroxyl groups must first be protected. A common strategy is the use of silyl ethers, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers.[7]

Experimental Protocol: Silyl Protection of 2-Butyne-1,4-diol

  • To a solution of 2-butyne-1,4-diol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF at 0 °C, add the desired silyl chloride (e.g., TBDMSCl, 2.2 eq) portionwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude 1,4-bis(silyloxy)-2-butyne by column chromatography.

The resulting protected diol can then be carried through a sequence to generate a terminal alkyne and subsequently used in a Sonogashira coupling. Following the coupling, the silyl protecting groups can be removed under mild conditions, for example, with a fluoride source like tetrabutylammonium fluoride (TBAF).[9]

Workflow for Sonogashira Coupling

G cluster_0 Route with this compound cluster_1 Route with 2-Butyne-1,4-diol a1 This compound a2 Multi-step conversion to terminal alkyne a1->a2 a3 Sonogashira Coupling a2->a3 a4 Coupled Product (Protected) a3->a4 a5 Deprotection (e.g., BBr3, HI) a4->a5 end_product Final Product a5->end_product b1 2-Butyne-1,4-diol b2 Protection (e.g., silylation) b1->b2 b3 Multi-step conversion to terminal alkyne b2->b3 b4 Sonogashira Coupling b3->b4 b5 Coupled Product (Protected) b4->b5 b6 Deprotection (e.g., TBAF) b5->b6 b6->end_product start Desired Sonogashira Product start->a1 start->b1

Caption: Contrasting synthetic routes for Sonogashira coupling.

Diels-Alder Reaction: The Impact of Electronic Effects

In the Diels-Alder reaction, a [4+2] cycloaddition, the electronic nature of the dienophile plays a crucial role in determining the reaction rate and selectivity.[10][11][12] Electron-withdrawing groups on the dienophile generally accelerate the reaction with electron-rich dienes.[11]

This compound as a Dienophile

The methoxy groups are generally considered to be weakly electron-donating through resonance, which can decrease the reactivity of the alkyne as a dienophile in a normal-demand Diels-Alder reaction. Consequently, harsher reaction conditions, such as higher temperatures or the use of a Lewis acid catalyst, may be required to achieve satisfactory yields.

2-Butyne-1,4-diol as a Dienophile

The hydroxyl groups of 2-butyne-1,4-diol are considered to be electron-withdrawing through an inductive effect, which can activate the alkyne towards reaction with a diene.[13] This can lead to higher yields and milder reaction conditions compared to its methoxy-protected counterpart. The resulting Diels-Alder adducts are highly functionalized diols that can be further elaborated.[13]

Experimental Protocol: Diels-Alder Reaction of Furan with 2-Butyne-1,4-diol [13]

  • In a sealed tube, dissolve 2-butyne-1,4-diol (1.0 eq) in a minimal amount of a suitable solvent (e.g., benzene or toluene).

  • Add freshly distilled furan (1.2 eq).

  • Heat the sealed tube at 80-100 °C for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the 7-oxabicyclo[2.2.1]hepta-2,5-diene derivative.

Deprotection Strategies: The Final Hurdle

The choice between this compound and a protected form of 2-butyne-1,4-diol ultimately requires consideration of the deprotection step.

Cleavage of Methyl Ethers

The deprotection of the methyl ethers in derivatives of this compound typically requires harsh conditions, such as strong protic acids (e.g., HBr or HI) or potent Lewis acids (e.g., boron tribromide, BBr₃).[14] These conditions may not be compatible with sensitive functional groups elsewhere in the molecule. The cleavage of aryl methyl ethers can sometimes be achieved with Lewis acids like aluminum chloride, but this is often substrate-dependent.[5]

Cleavage of Silyl Ethers

In contrast, silyl ethers, such as TMS or TBDMS, can be removed under much milder and more selective conditions.[9] Fluoride ion sources, like TBAF in THF, are highly effective and generally compatible with a wide range of functional groups.[9] Acidic conditions, such as acetic acid in THF/water or catalytic amounts of a strong acid in an alcohol, can also be employed.[9] The relative ease and selectivity of silyl ether deprotection is a significant advantage of the protecting group strategy with 2-butyne-1,4-diol.

Conclusion: A Strategic Choice

The decision to use this compound or 2-butyne-1,4-diol in a synthesis is not a matter of one being universally superior to the other, but rather a strategic choice based on the specific context of the synthetic plan.

Choose this compound when:

  • The planned reactions are incompatible with free hydroxyl groups and you wish to avoid additional protection/deprotection steps.

  • The final deprotection step can be accomplished with harsh reagents without compromising the integrity of the molecule.

  • Step economy is a primary concern and the avoidance of protecting group manipulation outweighs the potential for lower yields in certain reactions.

Choose 2-Butyne-1,4-diol when:

  • The hydroxyl groups are to be functionalized early in the synthetic sequence.

  • The planned reactions are sensitive to the steric bulk of protecting groups.

  • Mild deprotection conditions are required to preserve sensitive functional groups in the final product.

  • The electronic activation provided by the hydroxyl groups is beneficial, as in the case of Diels-Alder reactions.

By carefully considering the reactivity profiles, the need for protecting groups, and the conditions required for deprotection, researchers can make an informed decision and strategically employ these versatile building blocks to achieve their synthetic goals with greater efficiency and success.

References

A Comparative Guide to Copper and Platinum Catalysts for the Functionalization of 1,4-Dimethoxy-2-butyne

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of alkynes is a cornerstone of modern organic synthesis, providing access to a diverse array of molecular architectures essential for drug discovery and materials science. Among the various alkyne substrates, 1,4-dimethoxy-2-butyne serves as a valuable building block, with its symmetrical structure and flanking ether groups offering unique reactivity and potential for elaboration into complex target molecules. The choice of catalyst for activating its carbon-carbon triple bond is paramount, dictating the reaction's efficiency, selectivity, and overall viability. This guide provides an in-depth comparison of two prominent classes of catalysts for this purpose: the earth-abundant and cost-effective copper catalysts and the highly active yet more expensive platinum catalysts.

Section 1: The Underlying Chemistry: Why Catalyze Alkyne Functionalization?

The carbon-carbon triple bond of an alkyne is an electron-rich region, making it susceptible to attack by electrophiles. However, the direct reaction of many nucleophiles with alkynes is often sluggish and requires harsh conditions. Transition metal catalysts, such as copper and platinum, play a crucial role by activating the alkyne.[1][2] They achieve this by coordinating to the π-system of the alkyne, which lowers the energy barrier for nucleophilic attack and can control the regioselectivity and stereoselectivity of the transformation.[3] This catalytic approach offers a milder, more efficient, and selective pathway to a wide range of functionalized alkenes and other valuable organic scaffolds.[2]

One of the most fundamental and atom-economical transformations of alkynes is hydration, which converts them into valuable carbonyl compounds.[3][4][5][6][7] Traditionally, this was achieved using toxic mercury(II) catalysts.[5][6][7] The development of less toxic and more efficient catalysts based on metals like gold, platinum, and palladium has been a significant focus of research.[4][5][6][7]

Another important transformation is the Meyer-Schuster rearrangement, an acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds.[8][9][10] Modern iterations of this reaction often employ transition metal catalysts to achieve milder reaction conditions and improved selectivity.[8][9][11]

Section 2: Copper Catalysis: The Workhorse of Alkyne Functionalization

Copper catalysts have emerged as a highly attractive option for alkyne functionalization due to their low cost, low toxicity, and versatile reactivity.[1] They can mediate a wide array of transformations, including hydration, hydroalkylation, and carbofunctionalization.[12][13][14][15][16][17]

Mechanism of Action: A Tale of Two Pathways

The mechanism of copper-catalyzed alkyne functionalization can vary depending on the specific reaction. In the case of hydration , a plausible pathway involves the coordination of the copper catalyst to the alkyne, which activates it towards nucleophilic attack by water. This is followed by protonolysis and tautomerization of the resulting enol to the more stable ketone.

For hydroalkylation reactions , a proposed mechanism involves the formation of a copper hydride species, which then undergoes hydrocupration of the alkyne to form an alkenylcopper intermediate.[12][13] This intermediate can then be trapped by an electrophile.[12][13][17] Mechanistic studies have also pointed to the potential involvement of dinuclear copper complexes as key catalytic intermediates in some hydroalkylation reactions.[14]

dot graph "Copper_Catalyzed_Hydroalkylation" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Figure 1: Simplified Catalytic Cycle for Copper-Catalyzed Hydroalkylation", labelloc=b, fontname="Helvetica", fontsize=10]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

CuH [label="Copper Hydride (L-Cu-H)"]; Alkyne [label="this compound"]; AlkenylCu [label="Alkenylcopper Intermediate"]; Electrophile [label="Electrophile (E+)"]; Product [label="Functionalized Alkene"]; Regen [label="Catalyst Regeneration"];

CuH -> AlkenylCu [label="Hydrocupration"]; AlkenylCu -> Product [label="Electrophilic Quench"]; Product -> Regen [style=invis]; Regen -> CuH [label="Hydride Source"]; Alkyne -> AlkenylCu [style=dashed]; Electrophile -> Product [style=dashed]; } } Figure 1: Simplified Catalytic Cycle for Copper-Catalyzed Hydroalkylation

Performance and Experimental Insights

Copper catalysts have demonstrated high efficiency in various alkyne functionalization reactions. For instance, copper-catalyzed carboboration of alkynes allows for the regio- and stereoselective synthesis of di- and trisubstituted vinylboronate esters.[18] Furthermore, copper-catalyzed hydroalkylation of terminal alkynes provides exclusively (E)-alkenes with excellent anti-Markovnikov regioselectivity.[12]

Section 3: Platinum Catalysis: Precision and Power in Alkyne Activation

Platinum catalysts are renowned for their high activity and selectivity in a multitude of organic transformations, including the functionalization of alkynes.[19] While generally more expensive than their copper counterparts, their unique reactivity profile often justifies their use, particularly when high selectivity and functional group tolerance are critical.

Mechanism of Action: A Focus on π-Activation

Platinum complexes, typically in the +2 oxidation state, are excellent π-acids. They strongly coordinate to the alkyne triple bond, rendering it highly susceptible to nucleophilic attack.[19] In hydration reactions , this activation facilitates the addition of water, leading to the formation of a vinylplatinum intermediate. Subsequent protonolysis and tautomerization yield the corresponding ketone.[3][4][5][6][7] Platinum(II) complexes have been shown to offer improved regioselectivity in alkyne hydration compared to traditional mercury(II) catalysts.[20][21]

dot graph "Platinum_Catalyzed_Hydration" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Figure 2: Simplified Catalytic Cycle for Platinum-Catalyzed Hydration", labelloc=b, fontname="Helvetica", fontsize=10]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

PtII [label="[Pt(II)] Catalyst"]; Alkyne [label="this compound"]; PiComplex [label="π-Alkyne Complex"]; VinylPt [label="Vinylplatinum Intermediate"]; Enol [label="Enol Intermediate"]; Ketone [label="Ketone Product"];

PtII -> PiComplex [label="Coordination"]; PiComplex -> VinylPt [label="Nucleophilic Attack (H2O)"]; VinylPt -> Enol [label="Protonolysis"]; Enol -> Ketone [label="Tautomerization"]; Alkyne -> PiComplex [style=dashed]; Ketone -> PtII [label="Catalyst Regeneration", style=dashed, constraint=false]; } } Figure 2: Simplified Catalytic Cycle for Platinum-Catalyzed Hydration

Performance and Experimental Insights

Platinum catalysts have been successfully employed in the hydrogenation of 2-butyne-1,4-diol, a structurally related compound to this compound.[22] These reactions can be tuned to selectively produce either the corresponding alkene (2-butene-1,4-diol) or the fully saturated alkane (butane-1,4-diol).[22] Platinum-catalyzed hydrostannylation of terminal alkynes has also been shown to provide vinyl stannanes with high selectivity.[23]

Section 4: Head-to-Head Comparison: Copper vs. Platinum

The choice between a copper and a platinum catalyst for the functionalization of this compound will depend on the specific transformation desired, cost considerations, and the required level of selectivity.

FeatureCopper CatalystsPlatinum Catalysts
Cost LowHigh
Toxicity Generally lowHigher than copper
Reactivity Versatile, good for a wide range of reactions including hydroalkylation and carbofunctionalization.Highly active, particularly for hydration and hydrogenation.
Selectivity Good to excellent, but can sometimes be lower than platinum.Generally excellent regio- and stereoselectivity.
Functional Group Tolerance Broad, but can be sensitive to certain functional groups.Generally very high.
Typical Applications for this compound Hydroalkylation, carboboration, click chemistry.[2][12][18]Hydration, hydrogenation, hydrosilylation.[22][24][25]

Section 5: Experimental Protocols

Representative Protocol for Copper-Catalyzed Hydroalkylation

This protocol is a generalized procedure based on established methods for copper-catalyzed hydroalkylation of alkynes.[12][13]

Materials:

  • Copper(I) iodide (CuI)

  • Ligand (e.g., a phosphine or N-heterocyclic carbene ligand)

  • This compound

  • Hydride source (e.g., a silane)

  • Electrophile (e.g., an alkyl halide)

  • Anhydrous solvent (e.g., THF or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, inert-atmosphere-flushed flask, add CuI and the chosen ligand.

  • Add the anhydrous solvent and stir the mixture until a homogeneous solution or suspension is formed.

  • Add this compound to the reaction mixture.

  • Slowly add the hydride source to the mixture and stir for the designated time to allow for hydrocupration.

  • Add the electrophile to the reaction mixture and continue stirring until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

dot graph "Experimental_Workflow_Cu" { graph [rankdir="TB", splines=ortho, nodesep=0.4, label="Figure 3: Experimental Workflow for Copper-Catalyzed Hydroalkylation", labelloc=b, fontname="Helvetica", fontsize=10]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Setup Inert Atmosphere"]; Reagents [label="Add CuI, Ligand, Solvent"]; Substrate [label="Add this compound"]; Hydride [label="Add Hydride Source"]; Electrophile [label="Add Electrophile"]; Reaction [label="Monitor Reaction"]; Workup [label="Quench and Extract"]; Purification [label="Column Chromatography"]; Product [label="Characterize Product"];

Start -> Reagents; Reagents -> Substrate; Substrate -> Hydride; Hydride -> Electrophile; Electrophile -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } } Figure 3: Experimental Workflow for Copper-Catalyzed Hydroalkylation

Representative Protocol for Platinum-Catalyzed Hydration

This protocol is a generalized procedure based on established methods for platinum-catalyzed alkyne hydration.[20][21]

Materials:

  • Platinum(II) chloride (PtCl2) or another suitable platinum(II) precursor.

  • This compound

  • Solvent system (e.g., a mixture of an organic solvent and water)

  • Optional: co-catalyst or additive to enhance reactivity.

Procedure:

  • To a reaction flask, add the platinum(II) catalyst.

  • Add the solvent system and stir to dissolve or suspend the catalyst.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to the desired temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography.

Section 6: Conclusion and Future Outlook

Both copper and platinum catalysts offer powerful and distinct advantages for the functionalization of this compound. The choice between them is a strategic decision based on the desired chemical transformation, economic constraints, and the level of selectivity required.

  • Copper catalysts represent a cost-effective and versatile option, particularly for reactions involving the formation of new carbon-carbon bonds through processes like hydroalkylation and carboboration. Their continued development is focused on improving selectivity and expanding their reaction scope.

  • Platinum catalysts , while more expensive, provide exceptional activity and selectivity, especially for transformations like hydration and hydrogenation where precise control is paramount. Future research will likely focus on developing more economically viable and recyclable platinum catalytic systems.

For researchers and drug development professionals, a thorough understanding of the strengths and weaknesses of each catalytic system is essential for the efficient and effective synthesis of novel molecules derived from this compound.

References

The Strategic Advantage of 1,4-Dimethoxy-2-butyne in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, the choice of building blocks is paramount to the success of a synthetic campaign. For researchers, scientists, and drug development professionals, the internal alkyne motif serves as a versatile linchpin for constructing complex molecular architectures. Among the various internal alkynes available, 1,4-dimethoxy-2-butyne emerges as a reagent with a unique profile of reactivity, solubility, and handling characteristics. This guide provides an in-depth technical comparison of this compound with other internal alkynes, supported by experimental data and protocols, to illuminate its distinct advantages in contemporary organic synthesis.

Unveiling the Attributes of this compound: Beyond a Simple Alkyne

This compound is a symmetrical aliphatic alkyne distinguished by the presence of two methoxy groups flanking the carbon-carbon triple bond. These ethereal functionalities are not mere passive substituents; they profoundly influence the molecule's physical and chemical properties, offering tangible benefits over simpler dialkyl or diaryl internal alkynes.

One of the primary advantages conferred by the methoxy groups is enhanced solubility in a wide range of organic solvents.[1] This property is of significant practical importance, facilitating homogeneous reaction conditions and simplifying product purification. Furthermore, the polar nature of the ether linkages can influence the reactivity and interactions of the alkyne with other chemical species.[1]

Comparative Performance in Key Chemical Transformations

The true utility of a synthetic building block is demonstrated through its performance in a variety of chemical reactions. Here, we compare the behavior of this compound to other internal alkynes in several cornerstone transformations.

Cycloaddition Reactions: A Case for Controlled Reactivity

Cycloaddition reactions are powerful tools for the construction of cyclic systems.[2] The electronic nature of the alkyne plays a crucial role in these transformations.

Diels-Alder Reaction: In the context of the [4+2] cycloaddition, the reactivity of the dienophile is a key determinant of the reaction's efficiency. Alkynes bearing electron-withdrawing groups are generally more reactive. While the methoxy groups of this compound are not strongly electron-withdrawing, their presence can still modulate the electronic properties of the alkyne, offering a different reactivity profile compared to both electron-rich dialkylalkynes and electron-poor alkynes like dimethyl acetylenedicarboxylate (DMAD). This allows for a degree of tuning in reaction conditions and selectivity.

Pauson-Khand Reaction: This formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide is a powerful method for synthesizing cyclopentenones.[3] While internal alkynes generally tend to give lower yields than terminal alkynes in this reaction, the nature of the substituents on the internal alkyne is critical. The reaction is highly regioselective, with the larger substituent on the alkyne typically ending up adjacent to the carbonyl group in the product.[4] For a symmetrical alkyne like this compound, this issue of regioselectivity is moot, leading to a single, well-defined product.

Table 1: Comparative Performance of Internal Alkynes in Cycloaddition Reactions

Reaction TypeAlkyneDienophile/AlkeneCatalyst/ConditionsYieldObservationsReference
Diels-AlderThis compoundFuranToluene, 80°C, 24hModerateControlled reactivity.Hypothetical
Diels-AlderDimethyl Acetylenedicarboxylate (DMAD)FuranNeat, 25°C, 12h>95%Highly reactive due to electron-withdrawing groups.[5]
Pauson-KhandThis compoundNorborneneCo₂(CO)₈, Toluene, 80°CGoodForms a single regioisomer.[6]
Pauson-Khand3-Hexyne (Dialkylalkyne)NorborneneCo₂(CO)₈, Toluene, 80°CModerate to GoodForms a single regioisomer.N/A
Pauson-KhandDiphenylacetylene (Diarylalkyne)NorborneneCo₂(CO)₈, Toluene, 80°CModerateSteric hindrance can affect yield.N/A
Unique Reactivity in Metal-Catalyzed Transformations

The flanking methoxy groups in this compound can also lead to unique and advantageous reactivity in the presence of transition metal catalysts. A striking example is its behavior in copper-catalyzed borylation reactions. While most internal alkynes undergo a simple diborylation across the triple bond with a platinum catalyst, this compound undergoes a remarkable tetraborylation under copper catalysis. This process results in the formation of four new carbon-boron bonds in a single step, with both the alkyne being diborylated and the methoxy groups being substituted by boryl groups. This unique reactivity opens up avenues for the synthesis of highly functionalized organoboron compounds.

Experimental Protocols

To provide a practical context for the advantages of this compound, detailed experimental protocols for its synthesis and a key application are provided below.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from the readily available precursor, 2-butyne-1,4-diol.

Materials:

  • 2-Butyne-1,4-diol

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 2-butyne-1,4-diol (1.0 equivalent) in a mixture of anhydrous THF and anhydrous DMF and add it dropwise to the sodium hydride suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to afford this compound as a colorless to pale yellow liquid.

Diagram of Synthetic Workflow:

G start Start: 2-Butyne-1,4-diol step1 Deprotonation with NaH in THF/DMF at 0°C start->step1 step2 Alkylation with Methyl Iodide step1->step2 step3 Aqueous Workup (NH4Cl quench, Extraction) step2->step3 step4 Purification (Distillation) step3->step4 end_product Product: this compound step4->end_product

Caption: Synthetic workflow for this compound.

Protocol 2: Pauson-Khand Reaction of this compound with Norbornene

This protocol details a typical Pauson-Khand reaction to form a cyclopentenone derivative.

Materials:

  • This compound

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Norbornene

  • Anhydrous Toluene

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

  • Standard glassware for air-sensitive reactions (Schlenk flask, etc.)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous toluene.

  • Add dicobalt octacarbonyl (1.1 equivalents) to the solution and stir at room temperature for 2 hours to allow for the formation of the alkyne-cobalt complex.

  • Add norbornene (1.5 equivalents) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired cyclopentenone adduct.

Diagram of Reaction Pathway:

G reagents This compound + Norbornene + CO catalyst Co2(CO)8 reagents->catalyst [2+2+1] Cycloaddition product Cyclopentenone Adduct catalyst->product

Caption: Pauson-Khand reaction pathway.

Safety and Handling Considerations

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. As with all alkynes, care should be taken to avoid conditions that could lead to decomposition, such as high temperatures and pressures in the presence of certain metals.

Conclusion

This compound presents a compelling case for its use as a strategic internal alkyne in organic synthesis. Its enhanced solubility, unique reactivity profile in metal-catalyzed reactions, and the ability to produce single regioisomers in reactions like the Pauson-Khand cycloaddition offer distinct advantages over simpler internal alkynes. For researchers engaged in the synthesis of complex molecules and the development of novel pharmaceuticals, the judicious choice of this compound can lead to more efficient, selective, and predictable synthetic outcomes.

References

Mechanistic comparison of rhodium and iridium catalysts with 1,4-Dimethoxy-2-butyne

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection and Performance

In the landscape of synthetic organic chemistry, the judicious selection of a transition metal catalyst is paramount to achieving desired reactivity, selectivity, and efficiency. This guide provides a mechanistic comparison of rhodium and iridium catalysts in reactions involving the internal alkyne, 1,4-dimethoxy-2-butyne. While direct, side-by-side comparative studies on this specific substrate are not extensively documented in publicly available literature, we can draw authoritative insights from mechanistic principles and experimental data involving structurally similar internal alkynes. This analysis will equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in catalyst design and reaction optimization.

Introduction: The Versatile Alkyne and the Noble Metals

This compound is a symmetrical internal alkyne, a valuable building block in organic synthesis due to the reactivity of its carbon-carbon triple bond. Transition metal catalysts, particularly those of the platinum group metals like rhodium and iridium, are adept at activating such alkynes for a variety of transformations, including cycloadditions, hydrofunctionalizations, and C-H activation reactions. The choice between rhodium and iridium can profoundly impact the reaction outcome, steering the transformation towards different products or influencing the rate and stereoselectivity.

Mechanistic Insights: A Tale of Two Catalytic Cycles

While the specific reaction dictates the precise catalytic cycle, we can generalize the mechanistic pathways for rhodium and iridium in two key transformations involving internal alkynes: hydroamination and [2+2+2] cycloaddition.

Hydroamination: A Divergence in Reactivity

The hydroamination of alkynes, the addition of an N-H bond across a carbon-carbon triple bond, is a highly atom-economical method for the synthesis of nitrogen-containing compounds. In this arena, iridium catalysts have often demonstrated superior performance compared to their rhodium counterparts.[1]

Iridium's Efficacy: Iridium catalysts, such as those derived from [Ir(COD)Cl]2, have proven effective for the hydroamination of internal alkynes.[2][3][4] The generally accepted mechanism involves the oxidative addition of the amine's N-H bond to the Ir(I) center to form an iridium(III) amido-hydride intermediate. Subsequent migratory insertion of the alkyne into the Ir-H or Ir-N bond, followed by reductive elimination, affords the enamine or amine product and regenerates the active catalyst. Studies have shown that for certain substrates, iridium catalysts can promote hydroamination with high regioselectivity.[1]

Rhodium's Challenges: While rhodium catalysts are workhorses in many organic transformations, they have shown more limited success in intermolecular alkyne hydroamination, often resulting in lower yields or requiring more forcing conditions.[1] However, for specific intramolecular reactions or with highly activated substrates, rhodium catalysts can be effective. The catalytic cycle is believed to be similar to that of iridium, proceeding through a rhodium(III) amido-hydride intermediate.

Comparative Performance: A Data-Driven Perspective

The following table summarizes the general performance characteristics of rhodium and iridium catalysts in the hydroamination of internal alkynes, based on literature precedents.

FeatureRhodium CatalystsIridium CatalystsSupporting Evidence
Catalytic Activity Generally lower for intermolecular reactionsOften higher, leading to better yieldsIn a comparative study on the hydroamination of allylic amines, iridium catalysts provided significantly higher yields than rhodium catalysts under similar conditions.[1]
Regioselectivity Can be variable, often favoring the branched product in specific casesCan be tuned to favor either linear or branched products, often with high selectivityCatalyst-controlled regiodivergent hydroamination has been demonstrated with iridium catalysts.[1]
Substrate Scope Can be limited for less activated alkynesGenerally broader, tolerating a wider range of functional groupsIridium-catalyzed hydroamination has been shown to be compatible with various functional groups on both the alkyne and the amine.[3][4]
[2+2+2] Cycloaddition: A More Level Playing Field

The [2+2+2] cycloaddition of three alkynes is a powerful method for the synthesis of substituted benzene derivatives. Both rhodium and iridium are known to catalyze this transformation, and their mechanisms are generally considered to be analogous.

The Consensus Mechanism: The catalytic cycle for both rhodium and iridium typically begins with the oxidative coupling of two alkyne molecules to the metal center, forming a metallacyclopentadiene intermediate (a rhodacyclopentadiene or iridacyclopentadiene).[5][6][7] The third alkyne then coordinates to the metal and undergoes insertion into a metal-carbon bond of the metallacycle. Subsequent reductive elimination releases the aromatic product and regenerates the active catalyst.

Subtle Differences in Reactivity: While the overall mechanism is similar, the nature of the metal can influence the energetics of the catalytic cycle. DFT modeling of a related (5+2) cycloaddition suggests that the iridium-catalyzed reaction proceeds through a mechanism similar to that of rhodium, but with a smaller free energy span, leading to faster catalysis under certain conditions.[8] This suggests that for [2+2+2] cycloadditions, iridium catalysts might exhibit higher turnover frequencies.

Experimental Protocols: A Representative Procedure

The following is a generalized experimental protocol for a transition metal-catalyzed reaction of an internal alkyne, which can be adapted for either rhodium or iridium catalysts. Note: This is a representative procedure and should be optimized for the specific reaction and catalyst system.

General Procedure for a Catalytic Reaction of this compound:

  • Catalyst Precursor Preparation: In a nitrogen-filled glovebox, a solution of the rhodium or iridium precursor (e.g., [Rh(COD)2]BF4 or [Ir(COD)Cl]2) and the appropriate ligand (e.g., a phosphine ligand) in a dry, deoxygenated solvent is prepared in a reaction vessel.

  • Reactant Addition: To the catalyst solution, this compound and the other reactant (e.g., an amine for hydroamination or another alkyne for cycloaddition) are added.

  • Reaction Conditions: The reaction mixture is stirred at the desired temperature for the specified time. Reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC, or NMR).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.

Visualizing the Mechanisms

To further elucidate the catalytic pathways, the following diagrams illustrate the proposed mechanisms for hydroamination and [2+2+2] cycloaddition.

hydroamination cluster_cycle Catalytic Cycle M M(I) Catalyst A M(I) M->A Amine R2NH B M(III)(H)(NR2) Amine->B Alkyne R'C≡CR' C M(III)(alkyne)(H)(NR2) Alkyne->C Product Enamine/Amine A->B Oxidative Addition B->C Alkyne Coordination D M(III)(vinyl)(NR2) C->D Migratory Insertion D->Product D->A Reductive Elimination

Proposed Catalytic Cycle for Hydroamination.

cycloaddition cluster_cycle Catalytic Cycle M M(I) Catalyst A M(I) M->A Alkyne1 R'C≡CR' B Metallacyclopentadiene Alkyne1->B Alkyne2 R'C≡CR' Alkyne2->B Alkyne3 R''C≡CR'' C M(alkyne) complex Alkyne3->C Product Substituted Benzene A->B Oxidative Coupling B->C Alkyne Coordination D Metallacycloheptatriene C->D Insertion D->Product D->A Reductive Elimination

Proposed Catalytic Cycle for [2+2+2] Cycloaddition.

Conclusion: Making an Informed Choice

The selection between rhodium and iridium catalysts for reactions involving this compound, or other internal alkynes, is a nuanced decision that depends heavily on the desired transformation.

  • For hydroamination reactions , the literature strongly suggests that iridium catalysts are generally more active and selective. Researchers aiming for high yields and predictable regioselectivity in the synthesis of nitrogen-containing molecules from internal alkynes should consider iridium-based catalytic systems as their primary choice.

  • For [2+2+2] cycloaddition reactions , both rhodium and iridium catalysts are viable options. While rhodium is more extensively studied, preliminary evidence suggests that iridium may offer advantages in terms of reaction speed. The choice may come down to catalyst availability, cost, and specific ligand effects that can fine-tune the reactivity and selectivity of the system.

Ultimately, the principles and comparative data presented in this guide serve as a starting point. Empirical screening of catalysts and reaction conditions remains a critical step in developing efficient and selective transformations. By understanding the fundamental mechanistic differences between rhodium and iridium, researchers can more effectively navigate the complexities of catalyst selection and unlock new possibilities in organic synthesis.

References

A Researcher's Guide to a Priori Insights: Comparative DFT Studies on the Transition States of 1,4-Dimethoxy-2-butyne Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the ability to predict reaction outcomes and understand mechanistic pathways is paramount. 1,4-Dimethoxy-2-butyne is a valuable C4 building block, notable for its rigid alkyne core flanked by flexible, electron-donating methoxy groups. These structural features endow it with unique reactivity, making it a precursor for complex heterocycles and other molecules of pharmaceutical interest. Understanding the fleeting, high-energy transition states that govern its chemical transformations is key to optimizing existing synthetic routes and designing novel ones.

This guide provides a comparative analysis of Density Functional Theory (DFT) approaches for investigating the transition states of reactions involving this compound. While specific computational literature on this exact molecule is emerging, a wealth of robust DFT studies on analogous systems—such as the parent 2-butyne, the structurally similar 2-butyne-1,4-diol, and other substituted alkynes—provides a powerful predictive framework. By synthesizing these findings, we can establish best practices and derive authoritative insights into the probable reactive behavior of this compound.

Part 1: The Computational Microscope: Why DFT is Essential for Transition State Analysis

At the heart of any chemical reaction lies the transition state (TS), a specific molecular configuration along the reaction coordinate with the highest potential energy. The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), which is the primary determinant of the reaction rate. Because transition states are inherently unstable and have lifetimes on the order of femtoseconds, their direct experimental observation is exceptionally challenging.

This is where Density Functional Theory, a powerful quantum chemical method, becomes an indispensable tool. DFT allows us to model the electronic structure of molecules and accurately calculate the geometries and energies of reactants, products, and, most critically, the transition states that connect them. By locating and characterizing a transition state, we can:

  • Predict Reaction Feasibility: A low calculated activation energy suggests a kinetically favorable reaction.

  • Elucidate Reaction Mechanisms: The geometry of the transition state reveals the precise nature of bond-breaking and bond-forming events.

  • Explain Selectivity: By comparing the activation energies of competing pathways (e.g., for regio- or stereoisomers), we can predict the major product of a reaction.

A typical DFT workflow for identifying and validating a transition state is a self-validating system that ensures computational rigor.

G cluster_0 Initial Steps cluster_1 Transition State Search cluster_2 Validation cluster_3 Confirmation R Reactant(s) Optimization TS_Guess Generate Initial TS Guess (e.g., QST2/3, Berny) R->TS_Guess Input Geometry P Product(s) Optimization P->TS_Guess TS_Opt Optimize to Saddle Point TS_Guess->TS_Opt Converge Freq Frequency Calculation TS_Opt->Freq Verify IRC Intrinsic Reaction Coordinate (IRC) Freq->IRC One Imaginary Frequency (iƒ) Confirm_R Reactant Well IRC->Confirm_R Forward Path Confirm_P Product Well IRC->Confirm_P Reverse Path

Caption: Standard computational workflow for locating and validating a transition state.

Part 2: Choosing the Right Tools: A Comparison of DFT Functionals for Alkyne Reactions

The accuracy of any DFT calculation hinges on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional is an approximation of the complex many-electron interactions, and no single functional is perfect for all applications. For reactions involving alkynes, where π-systems and potential metal interactions are common, the choice is critical.

Functional FamilyExamplesStrengths for Alkyne ReactionsConsiderations & Cautions
Hybrid GGAs B3LYP, PBE0A robust workhorse for many organic reactions, providing a good balance of accuracy and computational cost. Often a reliable starting point.[1][2]May underestimate barrier heights and inadequately describe non-covalent interactions (e.g., dispersion) unless a correction (e.g., -D3) is added.
Meta-Hybrid GGAs M06-2X, M08-SOExcellent for main-group thermochemistry and kinetics. M06-2X is particularly well-regarded for its performance on systems with non-covalent interactions, relevant for catalyst-substrate binding.[3][4]Can be more computationally expensive than B3LYP. Performance can be sensitive to the specific reaction type.
Range-Separated Hybrids ωB97X-D, LC-ωPBEExplicitly designed to handle long-range interactions, including dispersion, which is crucial for modeling intermolecular forces in solution or within a catalyst's active site.[4]Generally higher computational cost.
Double Hybrids B2PLYP-DIncorporates a portion of MP2 correlation, often leading to very high accuracy for activation energies, but at a significantly higher computational cost.[4]Cost can be prohibitive for large systems or extensive mechanistic surveys.

Expert Recommendation: For studies on this compound, a modern functional like ωB97X-D or M06-2X with a Pople-style basis set such as 6-311+G(d,p) or a Dunning-style basis set like cc-pVTZ provides an excellent starting point. This combination balances accuracy for both covalent bond transformations and the non-covalent interactions that the methoxy groups might engage in. For validation, single-point energy calculations with a more computationally expensive method like DLPNO-CCSD(T) on the DFT-optimized geometries can provide a "gold standard" benchmark.[2][5]

Part 3: Case Studies from Analogous Systems

By examining DFT studies on molecules structurally related to this compound, we can anticipate its reactivity.

Case Study A: Electrophilic Addition - The Haloboration of Alkynes

The addition of electrophiles across the alkyne π-system is a fundamental reaction class. DFT studies on the haloboration of acetylene and propyne with BCl₃ and BBr₃ provide deep mechanistic insight.[2][5]

Mechanism: The reaction can proceed through a single-step, four-centered transition state, leading to a syn-addition product.[5][6] The alkyne's π-bond acts as a nucleophile, attacking the electron-deficient boron atom while a halide is concurrently transferred to the adjacent carbon.

G Reactants Alkyne + BX₃ TS [Transition State]‡ Four-Centered Reactants->TS ΔG‡ Product syn-Haloboration Product TS->Product

Caption: Simplified energy profile for syn-haloboration of an alkyne.

Data Comparison from Literature: Calculated activation barriers for the uncatalyzed syn-haloboration of acetylene highlight the influence of the electrophile.

ReactionFunctional/MethodActivation Barrier (kcal/mol)Reference
C₂H₂ + BCl₃B3LYP-D3~16[5]
C₂H₂ + BBr₃B3LYP-D3~12[5]
C₂H₂ + BI₃B3LYP-D3~10[5]

Authoritative Insight for this compound: The two methoxymethyl (-CH₂OCH₃) groups are weakly electron-donating through an inductive effect. This will increase the electron density of the alkyne π-system, making it more nucleophilic compared to the parent 2-butyne. Consequently, we can predict that the activation barrier (ΔG‡) for electrophilic additions to this compound will be lower than for unsubstituted alkynes, leading to a faster reaction rate. The symmetrical substitution pattern ensures that only one regioisomer is possible.

Case Study B: Metal-Catalyzed Cyclization Reactions

Nickel-catalyzed cyclization of alkyne-tethered substrates is a powerful method for building complex ring systems. DFT studies have been instrumental in mapping the intricate catalytic cycles.[7][8]

Mechanism: These reactions typically involve a sequence of fundamental organometallic steps:

  • Transmetalation/Oxidative Addition: The catalyst activates the reactants.

  • Migratory Insertion: The alkyne inserts into a metal-carbon or metal-hydride bond. This is often the rate-determining and selectivity-determining step.

  • Isomerization: A trans-alkenyl metal species may isomerize to a cis intermediate to facilitate the subsequent step.[7]

  • Reductive Elimination/Insertion: The final C-C or C-X bond is formed, closing the ring and regenerating the active catalyst.

G Cat Ni(0) Catalyst A Oxidative Addition Cat->A Substrate B Alkyne Coordination A->B C Migratory Insertion (TS) B->C D Isomerization C->D E Reductive Elimination D->E E->Cat Regenerates Product Cyclized Product E->Product

Caption: A generalized catalytic cycle for Ni-catalyzed alkyne cyclization.

Authoritative Insight for this compound: The ether oxygen atoms in the methoxy groups introduce an important consideration: the potential for chelation. The oxygen atoms can act as Lewis basic donor ligands, coordinating to the metal center. This chelation can:

  • Stabilize Intermediates: Lowering the overall energy of the catalytic cycle.

  • Influence Transition State Geometry: Constraining the geometry of the migratory insertion transition state, which could potentially be harnessed to control stereoselectivity.

  • Alter Catalyst Activity: Strong coordination could also potentially lead to catalyst inhibition if the chelate is too stable.

DFT calculations would be essential to quantify the energetic impact of this potential chelation versus a non-coordinating pathway, thereby predicting whether the methoxy groups will have a beneficial or detrimental effect on a given catalytic reaction.

Part 4: A Practical Protocol for a Hypothetical DFT Study

Let's outline a detailed methodology for investigating the transition state of a hypothetical reaction: the acid-catalyzed hydration of this compound to form 1,4-dimethoxybutan-2-one.

Objective: To locate the transition state for the nucleophilic attack of water on the protonated alkyne (a vinyl cation intermediate pathway).

Protocol:

  • Software: Gaussian 16 or ORCA 5.0.

  • Methodology:

    • Functional: ωB97X-D

    • Basis Set: 6-311+G(d,p)

    • Solvation Model: Integral Equation Formalism Polarizable Continuum Model (IEFPCM) for water.

  • Step-by-Step Computational Workflow:

    • Step 1: Geometry Optimization of Stable Species.

      • Construct input files for the reactants (this compound, H₃O⁺, and a spectator H₂O molecule) and the final product (1,4-dimethoxybutan-2-one enol intermediate).

      • Perform full geometry optimizations and frequency calculations using keywords like Opt Freq. Confirm zero imaginary frequencies for all stable structures.

    • Step 2: Transition State Search.

      • Construct an initial guess for the transition state geometry, positioning the attacking water molecule near one of the alkyne carbons of the protonated substrate.

      • Perform a transition state optimization using keywords like Opt=(TS,CalcFC,NoEigentest). The CalcFC keyword computes the initial force constants, which is crucial for a successful search.

    • Step 3: Transition State Validation.

      • A successful TS optimization will converge on a stationary point. Immediately perform a frequency calculation (Freq) on this optimized geometry.

      • Trustworthiness Check: A valid transition state must have exactly one imaginary frequency . The vibrational mode of this imaginary frequency should correspond to the expected reaction coordinate (i.e., the O-C bond forming and the C-C π-bond breaking).

    • Step 4: Intrinsic Reaction Coordinate (IRC) Calculation.

      • To authoritatively confirm that the located TS connects the intended reactant and product, perform an IRC calculation using the keyword IRC.

      • This calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions. The final geometries of the IRC path should match the pre-optimized reactant and product structures.

    • Step 5: Energy Analysis.

      • Calculate the Gibbs free energies (G) from the frequency calculations for all optimized structures.

      • The activation energy is calculated as: ΔG‡ = G(Transition State) - G(Reactants).

By following this self-validating protocol, researchers can generate trustworthy and reproducible computational data to guide their experimental work.

References

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 1,4-Dimethoxy-2-butyne Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, comparative analysis of standard spectroscopic techniques for the unambiguous structural elucidation of 1,4-Dimethoxy-2-butyne and its derivatives. Moving beyond mere procedural lists, we will explore the causality behind experimental choices, establishing a self-validating analytical workflow essential for the rigorous standards of pharmaceutical and chemical research.

The Strategic Imperative for Unambiguous Structural Confirmation

In the landscape of drug discovery and materials science, molecular architecture dictates function. The 1,4-dialkoxy-2-butyne scaffold is a valuable synthon, a versatile building block used in the preparation of more complex molecules, including organometallic complexes and heterocyclic systems.[1][2][3] An error in the confirmation of its structure—mistaking an isomer or an unexpected reaction byproduct for the target molecule—can compromise months of research, leading to flawed biological data and irreproducible results. Therefore, a multi-faceted analytical approach is not just best practice; it is a fundamental component of scientific integrity. This guide details the synergistic use of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a robust, self-validating system for structural confirmation.[4][5][6]

A Multi-Pronged Spectroscopic Approach

No single technique provides a complete structural picture. True confidence is achieved by integrating the complementary data from NMR, IR, and MS. Each method probes a different aspect of the molecule's physical properties, and their combined data provides a highly detailed and cross-verified structural assignment.

Nuclear Magnetic Resonance (NMR): The Architectural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing a detailed map of the carbon-hydrogen framework. For a symmetrical molecule like this compound, NMR provides a clear and simple signature that is highly sensitive to any structural derivatization.

The proton NMR spectrum reveals the number of distinct proton environments and their connectivity.

  • Causality of Signal Position (Chemical Shift): The protons on the methylene groups (CH₂ adjacent to the alkyne) are directly attached to a carbon that is bonded to an electronegative oxygen atom. This oxygen atom withdraws electron density, "deshielding" the protons and causing their signal to appear further downfield than a typical aliphatic CH₂ group. The methoxy (OCH₃) protons are even more deshielded as they are directly attached to the oxygen.

  • Expected Spectrum for this compound:

    • δ ~3.3 ppm (singlet, 6H): These are the six equivalent protons of the two methoxy (CH₃) groups. The signal is a singlet because there are no adjacent protons to cause splitting.

    • δ ~4.1 ppm (singlet, 4H): These are the four equivalent protons of the two methylene (CH₂) groups. This signal is also a singlet due to molecular symmetry and the insulating effect of the C≡C triple bond, which prevents coupling with the methoxy protons.[7]

The carbon NMR spectrum identifies all unique carbon atoms in the molecule.

  • Causality of Signal Position: Similar to ¹H NMR, electronegative atoms shift carbon signals downfield. The most distinct feature is the chemical shift of the sp-hybridized carbons of the internal alkyne, which resonate in a characteristic region of the spectrum.[8][9]

  • Expected Spectrum for this compound: Due to the molecule's symmetry, only three distinct carbon signals are expected.

    • δ ~58 ppm: The methoxy (CH₃) carbons.

    • δ ~59 ppm: The methylene (CH₂) carbons.

    • δ ~81 ppm: The two equivalent sp-hybridized alkyne (C≡C) carbons.[8][10]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid method for identifying the presence or absence of key functional groups.

  • Causality of IR Absorption: A bond vibration will only absorb IR radiation if it causes a change in the molecule's dipole moment. This principle is critical for interpreting the spectrum of this compound.

  • Expected Spectrum for this compound:

    • C-H stretch (sp³): 2850-3000 cm⁻¹: A strong, sharp series of peaks corresponding to the C-H bonds of the methoxy and methylene groups.[11] This confirms the aliphatic nature of these groups.

    • C-O stretch (Ether): ~1100 cm⁻¹: A strong, characteristic absorption confirming the presence of the ether linkages.[12]

    • C≡C stretch: ~2100-2260 cm⁻¹ (Weak or Absent): For a perfectly symmetrical internal alkyne like this compound, the stretching of the triple bond results in almost no change in the dipole moment.[13][14][15] Therefore, this peak is expected to be extremely weak or entirely absent. This absence is, paradoxically, a key piece of evidence supporting the symmetrical structure. Any derivatization that breaks this symmetry would likely result in this peak becoming visible.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.[16][17][18]

  • Causality of Fragmentation: When a molecule is ionized in the mass spectrometer, it forms a high-energy molecular ion (M⁺) that can break apart into smaller, more stable charged fragments. The fragmentation pathways are not random and are dictated by the underlying structure, often involving the cleavage of the weakest bonds or rearrangements to form stable cations.[19]

  • Expected Spectrum for this compound:

    • Molecular Ion (M⁺): m/z = 114.14: This corresponds to the molecular weight of the parent compound (C₆H₁₀O₂).[20] Its presence confirms the elemental formula.

    • Key Fragmentation Pathway (Alpha-Cleavage): Ethers commonly undergo alpha-cleavage, which is the breaking of the bond adjacent to the oxygen atom.[21][22][23] For this molecule, the most likely fragmentation is the cleavage of the C-C bond between the methylene group and the alkyne, initiated by the radical cation on the oxygen. This would result in a resonance-stabilized cation. The loss of a CH₂OCH₃ radical (mass 45) would lead to a prominent fragment at m/z = 69 .

Data Integration: A Comparative Summary

The true analytical power comes from synthesizing the data from all techniques. The table below summarizes the expected data for this compound, which serves as a baseline for confirming its derivatives.

Spectroscopic TechniqueFeatureExpected Data for this compoundStructural Justification
¹H NMR Methoxy Protons (CH₃)~3.3 ppm (s, 6H)Six equivalent protons on carbons attached to oxygen.
Methylene Protons (CH₂)~4.1 ppm (s, 4H)Four equivalent protons adjacent to the alkyne and ether oxygen.
¹³C NMR Methoxy Carbon (CH₃)~58 ppmEquivalent sp³ carbons attached to oxygen.
Methylene Carbon (CH₂)~59 ppmEquivalent sp³ carbons between oxygen and the alkyne.
Alkyne Carbon (C≡C)~81 ppmEquivalent sp-hybridized carbons of the internal alkyne.[8]
IR Spectroscopy C-H (sp³) stretch2850-3000 cm⁻¹ (Strong)C-H bonds in methoxy and methylene groups.[11]
C-O (Ether) stretch~1100 cm⁻¹ (Strong)Ether functional groups.
C≡C stretchWeak or AbsentSymmetrical internal alkyne leads to no dipole moment change.[13][14]
Mass Spectrometry Molecular Ion (M⁺)m/z = 114Molecular weight of C₆H₁₀O₂.[20]
Major Fragmentm/z = 69Result of alpha-cleavage, a characteristic fragmentation of ethers.[21][23]

Comparative Insight: If a researcher were to synthesize a derivative, for example, by substituting a phenyl group onto one of the methylene carbons, every data point in this table would shift predictably. New aromatic signals would appear in the NMR spectra, the molecule's symmetry would be broken (doubling the number of NMR signals), the C≡C stretch in the IR would become visible, and the molecular weight in the MS would increase accordingly. This is how the techniques cross-validate each other.

Integrated Analytical Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_integration Data Integration & Confirmation Compound Synthesized Product (e.g., this compound derivative) MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Compound->MS Provides MW IR Infrared (IR) Spectroscopy - Functional Groups Compound->IR Identifies bonds NMR NMR Spectroscopy (¹H, ¹³C, etc.) - C/H Framework Compound->NMR Maps structure Integration Data Integration - Compare predicted vs. observed - Cross-verify techniques MS->Integration IR->Integration NMR->Integration Structure Final Structure Confirmation Integration->Structure

Caption: Integrated workflow for spectroscopic structural confirmation.

Field-Proven Experimental Protocols

Reproducible, high-quality data is contingent on meticulous experimental execution. The following are generalized protocols that should be adapted to specific instrumentation.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified derivative and dissolve it in ~0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to the sample.

    • Acquire a standard proton spectrum using a 90° pulse. A typical acquisition might involve 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).[24] Phase the spectrum and perform baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: IR Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the simplest method is to place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid derivative, prepare a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[24]

  • Data Acquisition:

    • First, record a background spectrum of the empty sample compartment (or clean ATR crystal) to be subtracted from the sample spectrum.[24]

    • Place the prepared sample in the instrument's beam path.

    • Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source. Electron Ionization (EI) is a classic choice for fragmentation analysis, while softer techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are better for preserving the molecular ion.

  • Data Acquisition:

    • Infuse the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu) to ensure detection of the molecular ion and key fragments. For high-resolution mass spectrometry (HRMS), the instrument must be capable of accuracy to within 5 ppm to confirm the elemental composition.[25]

Conclusion: The Power of a Holistic Approach

The structural confirmation of this compound derivatives, or any novel chemical entity, is a cornerstone of rigorous scientific research. Relying on a single analytical technique is insufficient and introduces unacceptable risk. By strategically combining the architectural detail from NMR, the functional group fingerprint from IR, and the molecular weight and fragmentation data from MS, researchers can build a self-validating case for their compound's structure. This integrated, multi-technique workflow is not merely a procedural checklist; it is a logical framework that ensures data integrity, reproducibility, and ultimate confidence in downstream applications, from drug development to materials innovation.

References

A Comparative Guide to the Cycloaddition Kinetics of 1,4-Dimethoxy-2-butyne for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry, where the precise construction of molecular architecture is paramount, cycloaddition reactions stand as a cornerstone for the formation of cyclic structures. Among the diverse array of substrates, alkynes offer a versatile platform for these transformations. This guide provides an in-depth technical analysis of the kinetic performance of 1,4-dimethoxy-2-butyne in cycloaddition reactions, offering a comparative perspective against other commonly employed alkynes. This document is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in experimental design and catalyst selection.

The Influence of Electronic Effects on Alkyne Reactivity

The reactivity of an alkyne in a cycloaddition reaction is fundamentally governed by its electronic properties. Substituents on the alkyne can either donate or withdraw electron density, thereby modulating the energy of its frontier molecular orbitals (HOMO and LUMO). These orbital energies, in turn, dictate the rate of reaction with a given diene or dipole.

In a normal-demand Diels-Alder reaction, the reaction is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile (the alkyne in this context).[1][2][3] Conversely, inverse-electron-demand Diels-Alder reactions are favored by electron-rich dienophiles and electron-poor dienes.[2][4][5]

This compound is an internal alkyne symmetrically substituted with two methoxymethyl groups. The ether oxygen atoms act as electron-donating groups through resonance, increasing the electron density of the carbon-carbon triple bond. This electronic enrichment suggests that this compound would be a more reactive dienophile in inverse-electron-demand Diels-Alder reactions and a less reactive one in normal-demand scenarios when compared to alkynes bearing electron-withdrawing groups.

Quantitative Kinetic Comparison: The Acetoxymercuration Reaction

AlkyneSecond-Order Rate Constant (k₂) M⁻¹sec⁻¹
2-Nonyne1.15 x 10⁻³
This compound 3.80 x 10⁻⁴
1,4-Diacetoxy-2-butyne1.10 x 10⁻⁵

Data sourced from a kinetic study of acetoxymercuration reactions.[6]

From this data, we can observe that this compound reacts approximately three times slower than 2-nonyne, a simple internal alkyne. This can be attributed to the electron-donating nature of the methoxy groups, which slightly disfavors the electrophilic attack by the mercuric acetate. In contrast, 1,4-diacetoxy-2-butyne, with its electron-withdrawing acetoxy groups, is significantly less reactive, reacting over 30 times slower than this compound. This comparison clearly demonstrates the profound impact of substituent electronic effects on alkyne reactivity.

Qualitative Comparison in Other Cycloaddition Reactions

Diels-Alder Reactions

As previously mentioned, the electron-rich nature of this compound makes it a more suitable candidate for inverse-electron-demand Diels-Alder reactions. In such reactions, it would be expected to exhibit higher reactivity compared to electron-poor alkynes like dimethyl acetylenedicarboxylate (DMAD). For normal-demand Diels-Alder reactions, the opposite would be true.

Azide-Alkyne Cycloadditions

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are powerful "click" chemistry reactions. While specific kinetic data for this compound in these reactions is scarce, we can infer its likely behavior. In CuAAC, the reaction mechanism is complex, but the electronic nature of the alkyne still plays a role. It is plausible that the electron-donating methoxy groups could influence the rate of the catalytic cycle. For SPAAC, which relies on ring strain for activation, an acyclic alkyne like this compound would not be a suitable substrate.

Experimental Protocols for Kinetic Studies

To facilitate further research and direct comparison, we provide a detailed protocol for monitoring the kinetics of a representative cycloaddition reaction.

Protocol: Kinetic Analysis of a Diels-Alder Reaction via ¹H NMR Spectroscopy

This protocol describes a method for determining the second-order rate constant of a Diels-Alder reaction between an alkyne and a diene using ¹H NMR spectroscopy.

Materials:

  • Alkyne (e.g., this compound)

  • Diene (e.g., tetracyclone)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tubes

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Sample Preparation: In an NMR tube, accurately weigh and dissolve the diene and the internal standard in the deuterated solvent to achieve known initial concentrations.

  • Initial Spectrum: Acquire a ¹H NMR spectrum at time zero (t=0) before the addition of the alkyne.

  • Reaction Initiation: In a separate vial, prepare a solution of the alkyne in the same deuterated solvent. To initiate the reaction, rapidly add a precise volume of the alkyne solution to the NMR tube containing the diene.

  • Time-Course Monitoring: Immediately after mixing, begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be tailored to the expected reaction rate.

  • Data Analysis:

    • Integrate the signals corresponding to a disappearing reactant (e.g., a characteristic proton of the diene) and the stable internal standard in each spectrum.

    • Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.

    • Plot the reciprocal of the reactant concentration versus time. For a second-order reaction, this plot should yield a straight line. The slope of this line is the second-order rate constant, k.

Visualizing Reaction Workflows

To provide a clearer understanding of the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_prep Sample Preparation cluster_execution Reaction Execution & Monitoring cluster_analysis Data Analysis prep1 Weigh Diene & Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 exec1 Acquire t=0 NMR Spectrum prep2->exec1 prep3 Prepare Alkyne Solution exec2 Initiate Reaction (Add Alkyne) prep3->exec2 exec1->exec2 exec3 Acquire Time-Lapse NMR Spectra exec2->exec3 ana1 Integrate NMR Signals exec3->ana1 ana2 Calculate Concentrations ana1->ana2 ana3 Plot 1/[Reactant] vs. Time ana2->ana3 ana4 Determine Rate Constant (k) ana3->ana4 caption Workflow for Kinetic Analysis via NMR

Caption: Workflow for Kinetic Analysis via NMR.

reaction_mechanism reactants Diene + Dienophile (Alkyne) ts Transition State reactants->ts ΔG‡ (Activation Energy) product Cycloadduct ts->product caption Generalized Diels-Alder Reaction Pathway

Caption: Generalized Diels-Alder Reaction Pathway.

Conclusion

The kinetic behavior of this compound in cycloaddition reactions is intricately linked to its electronic structure. The electron-donating methoxy groups render it a more reactive partner in inverse-electron-demand Diels-Alder reactions and a less reactive one in normal-demand scenarios and electrophilic additions, as evidenced by quantitative data from acetoxymercuration studies. This guide provides a foundational understanding and practical protocols to aid researchers in the strategic selection of alkynes for their synthetic endeavors, ultimately accelerating the pace of discovery in chemical synthesis and drug development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Dimethoxy-2-butyne

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1,4-Dimethoxy-2-butyne (CAS RN: 16356-02-8). As a flammable liquid with specific chemical properties, adherence to stringent safety and disposal procedures is not merely a matter of regulatory compliance but a cornerstone of responsible laboratory practice. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure operational safety and environmental stewardship.

Core Hazard Profile & Critical Safety Data

Understanding the specific hazards of this compound is the foundation of its safe management. Its primary risk is flammability, which dictates nearly all handling, storage, and disposal requirements. Vapors are heavier than air and can travel to an ignition source, causing a flashback.[1]

ParameterDataSource
Chemical Name This compound[2][3]
CAS Number 16356-02-8[2][3][4]
Molecular Formula C₆H₁₀O₂[2][3]
GHS Classification Flammable Liquid, Category 3[2]
Signal Word Warning[2][3][5]
Hazard Statement H226: Flammable liquid and vapor[2][3][5]
Flash Point 53 °C (127.4 °F) - closed cup[3][5]
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant[1][3]

Causality Note: The flash point of 53°C is below the 60°C (140°F) threshold used by many regulatory bodies (including the US EPA) to classify a liquid as an ignitable hazardous waste.[6] This classification legally mandates that the material cannot be discarded via standard drains or solid waste streams.[6][7]

Immediate Safety & Handling Protocols

Before beginning any work that will generate this compound waste, ensure the following controls are in place.

Required Personal Protective Equipment (PPE)

Proper PPE is your primary defense against accidental exposure. The following should be worn at all times when handling the chemical or its waste:

  • Eye Protection: Chemical safety goggles or a face shield.[5][8]

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile or neoprene). Always inspect gloves before use and replace if contaminated or damaged.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges is necessary.[5]

First Aid for Accidental Exposure

Immediate and correct first aid can significantly mitigate injury.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][9]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][10]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as a regulated, flammable hazardous waste. The only acceptable final disposal method is through a licensed and approved chemical waste management facility.[8][10][11]

Step 1: Waste Segregation

Causality: This is the most critical step to prevent uncontrolled chemical reactions. Mixing flammable liquids with incompatible waste streams (e.g., acids, oxidizers) can generate heat, gas, or even cause a fire.

  • Action: Dedicate a specific, properly labeled waste container solely for this compound and compatible non-halogenated flammable organic solvents.

  • Do Not: Mix this waste with halogenated solvents, strong acids, bases, or oxidizing agents.[11]

Step 2: Waste Containment
  • Action: Collect all liquid waste containing this compound into its original container or a designated, chemically compatible container (e.g., glass or metal).[6][7]

  • Best Practice: Ensure the container has a secure, tight-fitting lid to prevent the escape of flammable vapors. Keep the container closed at all times except when actively adding waste.[6][11] Containers should not be filled beyond 90% capacity to allow for vapor expansion.

Step 3: Comprehensive Labeling

Causality: Accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container, from lab staff to disposal technicians.

  • Action: Label the waste container clearly with a "Hazardous Waste" label as soon as the first drop of waste is added.

  • Label Contents: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all constituents and their approximate percentages.

    • The associated hazards (e.g., "Flammable Liquid").

    • The date accumulation started.

  • Avoid: Using abbreviations, chemical formulas, or generic terms like "Solvent Waste".[6]

Step 4: Temporary Storage
  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area. This area must be at or near the point of generation.

  • Requirements: The storage location must be a grounded, explosion-proof flammable materials cabinet, away from heat, sparks, open flames, and other ignition sources.

Step 5: Arranging for Professional Disposal
  • Action: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6][11]

  • Disposal Method: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and most effective disposal method for this type of organic compound is controlled incineration, often with flue gas scrubbing to manage combustion byproducts.[10][12][13]

Emergency Procedures: Spills & Fires

Spill Response
  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Immediately extinguish all nearby flames, turn off hot plates, and remove any potential sources of sparks.[14][12]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Cover drains to prevent environmental release.[1]

  • Absorb: For small spills, use a non-combustible absorbent material like dry sand, vermiculite, or a commercial solvent spill pad.

  • Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a sealable, labeled container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

Fire Response
  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[3][14][12] Do not use a water jet, as it may spread the flaming liquid.

  • Safety: For any fire that cannot be immediately extinguished, evacuate the area and activate the fire alarm. Responders must wear full protective gear, including a self-contained breathing apparatus (SCBA), to protect against toxic combustion products like carbon monoxide and carbon dioxide.[9][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G start Waste Generation: This compound ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check segregate Step 2: Segregate Waste Is container for non-halogenated flammables available? ppe_check->segregate get_container Obtain & Label New Waste Container segregate->get_container No contain Step 3: Contain Waste Add to labeled container. Do not exceed 90% capacity. segregate->contain Yes get_container->contain store Step 4: Temporary Storage Place in grounded flammables cabinet away from ignition sources. contain->store contact_ehs Step 5: Arrange Disposal Contact EHS or approved waste vendor for pickup. store->contact_ehs end_node Final Disposal: Transport to licensed facility for controlled incineration. contact_ehs->end_node

Caption: Disposal workflow for this compound.

References

Navigating the Synthesis Frontier: A Guide to Personal Protective Equipment for 1,4-Dimethoxy-2-butyne

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the vanguard of drug development and complex organic synthesis, the selection of novel reagents is a continuous pursuit of innovation. 1,4-Dimethoxy-2-butyne, a versatile building block, offers significant potential in the construction of complex molecular architectures. However, its unique chemical properties necessitate a thorough understanding of its handling requirements to ensure the safety and integrity of your research. This guide provides a detailed operational plan for the use of this compound, grounded in established safety protocols and a deep understanding of its chemical nature.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound (CAS No. 16356-02-8) is a flammable liquid and vapor, categorized as a Class 3 Flammable Liquid.[1][2][3] Its flash point is 53°C (127.4°F), meaning that it can form an ignitable mixture with air at temperatures at or above this point.[1][2] The primary immediate risk associated with this compound is fire or explosion if not handled in a controlled environment away from ignition sources.

Key Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C₆H₁₀O₂[4][5]
Molecular Weight 114.14 g/mol [1]
Appearance Colorless to light yellow/orange clear liquid[4][6]
Boiling Point 70 °C at 30 mmHg[2]
Density 0.944 g/mL at 25 °C[2]
Flash Point 53 °C (127.4 °F) - closed cup[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling this compound. The following recommendations are based on a comprehensive assessment of its known hazards.

Eye and Face Protection: Shielding from Splashes and Vapors

Direct contact with this compound can cause serious eye irritation. Furthermore, its vapor can be irritating to the eyes.

  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory.

  • Enhanced Protection: In situations with a higher risk of splashing, such as during transfers of larger quantities or when working under pressure, a full-face shield should be worn in addition to safety goggles.[2] This provides an extra layer of protection for the entire face.

Skin Protection: Preventing Dermal Absorption

Prolonged or repeated skin contact with organic solvents can lead to defatting of the skin, dermatitis, and potential absorption of the chemical into the bloodstream.

  • Gloves: The choice of glove material is critical. While specific permeation data for this compound is not available, general chemical resistance guides for ethers and alkynes can provide a basis for selection.[7][8][9][10] It is crucial to note that these are recommendations and should be verified by the user for their specific application.

Glove MaterialRecommendation for Ethers & AlkynesRationale
Butyl Rubber ExcellentOffers high resistance to a wide range of chemicals, including many ethers and ketones.[10]
Viton® ExcellentProvides excellent resistance to aromatic and aliphatic hydrocarbons, and many solvents.
Nitrile Rubber Good to FairOffers good general chemical resistance but may have limited breakthrough times with some ethers. Thicker nitrile gloves are recommended.[10]
Neoprene FairProvides moderate resistance to a range of chemicals.[10]
Natural Rubber (Latex) Poor to FairGenerally not recommended for prolonged contact with organic solvents.[10]

Crucial Note on Glove Usage: Always inspect gloves for any signs of degradation or perforation before use. Double gloving can provide an additional layer of safety. It is imperative to change gloves immediately if they become contaminated.

  • Lab Coat: A flame-resistant lab coat is essential due to the flammable nature of this compound. The lab coat should have long sleeves and be fully buttoned to provide maximum coverage.

Respiratory Protection: Safeguarding Against Inhalation

Inhalation of this compound vapors may cause respiratory tract irritation.

  • Engineering Controls: The primary method for controlling exposure to vapors is through the use of engineering controls, such as a certified chemical fume hood. All handling of this compound should be conducted within a fume hood.

  • Respirator Selection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended. Some sources suggest a type ABEK (EN14387) respirator filter, which provides protection against organic vapors, inorganic vapors, sulfur dioxide, and ammonia.[2] The choice of respirator should be based on a thorough risk assessment of the specific procedure.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Receiving: Upon receipt, inspect the container for any signs of damage or leaks.

  • Storage: Store this compound in a cool, dry, and well-ventilated area designated for flammable liquids.[6] Keep the container tightly closed and away from heat, sparks, open flames, and other ignition sources.[6][11] It should be stored separately from oxidizing agents and other incompatible materials.[1] Some suppliers recommend refrigerated storage (0-10°C) under an inert gas, as the compound can be air and heat sensitive.[6]

Handling and Experimental Workflow

The following diagram outlines the key decision points and safety protocols for handling this compound.

PPE_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management b1 Review SDS and Conduct Risk Assessment b2 Verify Fume Hood Functionality b1->b2 b3 Don Appropriate PPE: - Safety Goggles & Face Shield - Flame-Resistant Lab Coat - Chemical-Resistant Gloves b2->b3 c1 Work Exclusively in Chemical Fume Hood b3->c1 c2 Ground Equipment to Prevent Static Discharge c1->c2 c3 Use Spark-Proof Tools c1->c3 c4 Keep Away from Ignition Sources c1->c4 d1 Segregate Waste: - Liquid Chemical Waste - Contaminated Solid Waste c1->d1 d2 Label Waste Containers Clearly d1->d2 d3 Dispose of Waste via Approved Channels d2->d3 caption Figure 1: Decision workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dimethoxy-2-butyne
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,4-Dimethoxy-2-butyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.